SPRi3
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-[2-(5-hydroxy-2-methyl-1H-indol-3-yl)ethyl]-2-methoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-9-11(5-6-15-14(18)8-19-2)12-7-10(17)3-4-13(12)16-9/h3-4,7,16-17H,5-6,8H2,1-2H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXBWBBVLXZQBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)O)CCNC(=O)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of SPRi3: A Technical Guide to Sepiapterin Reductase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SPRi3 is a potent and selective small-molecule inhibitor of Sepiapterin (B94604) Reductase (SPR), the terminal enzyme in the de novo biosynthesis pathway of tetrahydrobiopterin (B1682763) (BH4). By blocking SPR, this compound effectively reduces the levels of BH4, a critical cofactor for several key enzymes, including nitric oxide synthases (NOS) and aromatic amino acid hydroxylases. This reduction in BH4 has been shown to modulate nociceptive signaling and T-cell-mediated immune responses, making this compound a valuable tool for research in neuropathic pain, inflammatory disorders, and immuno-oncology. This guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and workflows.
Mechanism of Action: Inhibition of the Tetrahydrobiopterin (BH4) Synthesis Pathway
The primary mechanism of action of this compound is the direct inhibition of Sepiapterin Reductase (SPR).[1][2] SPR catalyzes the final two steps in the de novo synthesis of tetrahydrobiopterin (BH4) from GTP. By inhibiting SPR, this compound effectively depletes cellular pools of BH4.[1][3] This has significant downstream consequences, as BH4 is an essential cofactor for:
-
Nitric Oxide Synthases (NOS): All three isoforms of NOS (nNOS, eNOS, and iNOS) require BH4 for their activity. Reduced BH4 levels lead to decreased nitric oxide (NO) production.
-
Aromatic Amino Acid Hydroxylases: These enzymes are crucial for the synthesis of neurotransmitters such as dopamine, serotonin, and norepinephrine.
-
Alkylglycerol Monooxygenase (AGMO): Involved in the metabolism of ether lipids.
The therapeutic and research applications of this compound stem from the consequences of reduced BH4 levels in specific cell types. In sensory neurons and macrophages, excessive BH4 production is associated with neuropathic and inflammatory pain.[1] this compound-mediated reduction of BH4 in these cells alleviates pain hypersensitivity.[1] Furthermore, T-cell proliferation is highly dependent on BH4, and inhibition of its synthesis by this compound can suppress T-cell-mediated immune responses.[2][4]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound via inhibition of Sepiapterin Reductase (SPR).
Quantitative Data
The inhibitory potency of this compound has been characterized in various assays. The following table summarizes the key quantitative data available.
| Parameter | Species/System | Value | Reference |
| IC50 | Human SPR (cell-free assay) | 74 nM | [1][3] |
| IC50 | Human SPR | 53 - 74 nM | [2] |
| IC50 | Biopterin (B10759762) level reduction (cell-based assay) | 5.2 µM | [1][3] |
| IC50 | SPR activity in mouse primary sensory neurons | 0.45 µM | [1] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the mechanism of action of this compound.
Cell-Free Human SPR Inhibition Assay
This assay determines the direct inhibitory effect of this compound on purified human SPR enzyme activity.
-
Enzyme Source: Recombinant human Sepiapterin Reductase (SPR).
-
Substrate: Sepiapterin.
-
Cofactor: NADPH.
-
Assay Principle: The enzymatic activity of SPR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
Procedure:
-
Recombinant human SPR is incubated with varying concentrations of this compound in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 6.4).
-
The reaction is initiated by the addition of sepiapterin and NADPH.
-
The change in absorbance at 340 nm is monitored over time using a spectrophotometer.
-
The initial reaction velocities are calculated for each this compound concentration.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Cell-Based Biopterin Reduction Assay
This assay measures the ability of this compound to inhibit BH4 synthesis in a cellular context.
-
Cell Line: A suitable cell line that produces detectable levels of biopterins (e.g., murine macrophage cell line).
-
Assay Principle: The total biopterin levels (BH4 and its oxidized forms) are measured in cell lysates after treatment with this compound.
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The cells are then treated with a range of concentrations of this compound for a specified period (e.g., 24 hours).
-
After incubation, the cells are lysed.
-
The total biopterin content in the cell lysates is quantified using a sensitive method such as HPLC with fluorescence detection.
-
The IC50 value is calculated by plotting the percentage of biopterin reduction against the logarithm of the this compound concentration.
-
T-Cell Proliferation Assay
This assay assesses the functional consequence of this compound-mediated BH4 depletion on immune cell function.
-
Cells: Primary human or mouse CD4+ T-cells.
-
Stimulation: T-cells are activated using anti-CD3 and anti-CD28 antibodies to induce proliferation.
-
Assay Principle: T-cell proliferation is measured in the presence of varying concentrations of this compound.
-
Procedure:
-
Isolated T-cells are cultured in the presence of anti-CD3/CD28 antibodies and a range of this compound concentrations.
-
Proliferation is assessed after a defined incubation period (e.g., 72 hours) using a standard method such as:
-
3H-thymidine incorporation: Measures DNA synthesis.
-
CFSE or CellTrace Violet staining: Measures cell division by dye dilution, analyzed by flow cytometry.
-
-
The extent of proliferation inhibition is quantified and plotted against the this compound concentration to determine its effect on T-cell function.
-
Visualizations
Experimental Workflow for this compound Characterization
Caption: General experimental workflow for the characterization of this compound.
References
- 1. Reduction of Neuropathic and Inflammatory Pain through Inhibition of the Tetrahydrobiopterin Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 4. The metabolite BH4 controls T cell proliferation in autoimmunity and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
SPRi3: A Potent Inhibitor of Sepiapterin Reductase for Therapeutic Development
Introduction
Sepiapterin (B94604) reductase (SPR) is a critical enzyme that catalyzes the final step in the de novo biosynthesis of tetrahydrobiopterin (B1682763) (BH4).[1][2] BH4 is an essential cofactor for several key enzymes, including aromatic amino acid hydroxylases required for neurotransmitter synthesis (dopamine and serotonin), nitric oxide synthases (NOS), and alkylglycerol monooxygenase.[3][4] Overproduction of BH4 has been implicated in the pathophysiology of chronic pain and inflammatory conditions.[3][5] Injured sensory neurons and various immune cells, including macrophages and T cells, increase BH4 production, contributing to pain hypersensitivity.[3][6] Therefore, inhibiting the BH4 synthesis pathway presents a promising therapeutic strategy. SPRi3 (SPR inhibitor 3) has emerged as a potent and specific small-molecule inhibitor of SPR, demonstrating significant potential in preclinical models of neuropathic and inflammatory pain.[3][7] This document provides a comprehensive technical overview of this compound, its mechanism of action, quantitative data, relevant experimental protocols, and its therapeutic prospects.
Quantitative Data: Inhibitory Potency of this compound
This compound demonstrates potent inhibition of sepiapterin reductase across various assay formats. Its efficacy has been quantified in cell-free enzymatic assays, cell-based models, and primary cell cultures, highlighting its robust activity.
| Assay Type | Target Species | Description | IC50 Value | References |
| Cell-Free Assay | Human | Measures direct binding and inhibition of recombinant human SPR. | 74 nM | [7] |
| Cell-Free Assay | Human | Alternative measurement of direct SPR inhibition. | 53 - 74 nM | |
| Cell-Based Assay | Not Specified | Measures reduction of biopterin (B10759762) levels in a cellular context. | 5.2 µM | [7] |
| Primary Cell Culture | Mouse | Measures reduction of SPR activity in primary sensory neurons. | 0.45 µM (450 nM) | [7] |
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by directly inhibiting sepiapterin reductase, the terminal enzyme in the BH4 synthesis pathway. This pathway consists of two primary routes: the de novo pathway and the salvage pathway.
-
De Novo Pathway: This is the primary synthesis route, starting from guanosine (B1672433) triphosphate (GTP). GTP is converted by GTP cyclohydrolase I (GCH1), the rate-limiting enzyme, to 7,8-dihydroneopterin (B1664191) triphosphate. This is then converted to 6-pyruvoyltetrahydropterin (PPH4) by 6-pyruvoyltetrahydropterin synthase (PTPS). Sepiapterin reductase (SPR) then catalyzes the final reduction of PPH4 to yield BH4.[4][8]
-
Salvage Pathway: This pathway can synthesize BH4 from sepiapterin. Sepiapterin is reduced by SPR to 7,8-dihydrobiopterin (BH2), which is then converted to BH4 by dihydrofolate reductase (DHFR).[4][9]
By inhibiting SPR, this compound blocks both the final step of the de novo pathway and a key step in the salvage pathway. This leads to a reduction in the overproduction of BH4 associated with pathological states.[3][7] A direct consequence of SPR inhibition is the accumulation of its substrate, sepiapterin, which can be measured in plasma and urine as a specific biomarker of target engagement.[3][6][10]
Caption: Tetrahydrobiopterin (BH4) synthesis pathways and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the evaluation of SPR inhibitors. Below are representative protocols for key experiments involving this compound.
Cell-Free Sepiapterin Reductase (SPR) Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on purified SPR enzyme activity.
-
Objective: To determine the IC50 value of this compound against recombinant human SPR.
-
Materials:
-
Recombinant human SPR enzyme.
-
Assay Buffer: e.g., 100 mM potassium phosphate (B84403) buffer, pH 6.4.
-
Substrate: Sepiapterin.
-
Cofactor: NADPH.
-
Inhibitor: this compound, dissolved in DMSO.
-
96-well UV-transparent microplate.
-
Microplate spectrophotometer.
-
-
Methodology:
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in Assay Buffer.
-
In each well of the microplate, add the SPR enzyme and the this compound dilution (or vehicle control, e.g., 1% DMSO).
-
Incubate the enzyme and inhibitor mixture for 15-30 minutes at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding a mixture of sepiapterin and NADPH.
-
Immediately monitor the decrease in absorbance at 340 nm (corresponding to the oxidation of NADPH) every 30 seconds for 10-20 minutes.
-
Calculate the initial reaction velocity (V) for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Assay for Biopterin Reduction
This assay measures the ability of this compound to reduce BH4 levels in a cellular environment.
-
Objective: To determine the cellular IC50 of this compound in reducing biopterin levels.
-
Materials:
-
Cell line or primary cells (e.g., mouse primary sensory neurons).[7]
-
Cell culture medium and supplements.
-
This compound dissolved in DMSO.
-
Lysis buffer.
-
Reagents for biopterin quantification (e.g., HPLC with fluorescence detection).
-
-
Methodology:
-
Culture cells to an appropriate confluency in multi-well plates.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 24-48 hours).
-
After treatment, wash the cells with PBS and lyse them.
-
Collect the cell lysates and perform protein quantification.
-
Quantify total biopterin (BH4 + BH2) levels in the lysates using a validated method such as HPLC with fluorescence detection after differential oxidation.
-
Normalize biopterin levels to total protein content.
-
Plot the percentage of biopterin reduction against the logarithm of the this compound concentration to calculate the cellular IC50.
-
In Vivo Efficacy Study in a Mouse Model of Inflammatory Pain
This protocol outlines the assessment of this compound's analgesic effects in a preclinical pain model.
-
Objective: To evaluate the effect of this compound on pain hypersensitivity and measure the biomarker response in vivo.
-
Materials:
-
C57BL/6 mice.
-
Collagen antibody cocktail for induction of arthritis (CAIA model).[5]
-
This compound formulation for oral or intraperitoneal administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[7]
-
Behavioral testing equipment (e.g., von Frey filaments, radiant heat source).
-
Metabolic cages for urine collection.
-
-
Methodology:
-
Model Induction: Induce arthritis in mice following a standard CAIA protocol.
-
Drug Administration: Administer this compound or vehicle to the mice according to the desired dosing regimen (e.g., daily oral gavage).
-
Behavioral Assessment: Measure pain-related behaviors at baseline and at multiple time points after treatment.
-
Mechanical Allodynia: Use von Frey filaments to assess the paw withdrawal threshold.
-
Thermal Hyperalgesia: Use a plantar test apparatus to measure paw withdrawal latency from a heat source.
-
-
Biomarker Analysis: Collect urine and/or blood samples. Quantify sepiapterin and BH4 levels using LC-MS/MS or HPLC to confirm target engagement.[10]
-
Data Analysis: Compare behavioral scores and biomarker levels between the this compound-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., two-way ANOVA, t-test).
-
Caption: A typical experimental workflow for evaluating this compound in a mouse model of pain.
Conclusion
This compound is a well-characterized, potent inhibitor of sepiapterin reductase with demonstrated efficacy in reducing BH4 levels and alleviating pain in preclinical models. Its clear mechanism of action and the availability of a robust pharmacodynamic biomarker, sepiapterin, make it a valuable tool for research and a promising candidate for drug development. The comprehensive data and established protocols provide a solid foundation for further investigation into its therapeutic potential for treating neuropathic pain, inflammatory disorders, and other conditions driven by excess BH4 production.
References
- 1. medlineplus.gov [medlineplus.gov]
- 2. Sepiapterin reductase: Characteristics and role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peripheralized sepiapterin reductase inhibition as a safe analgesic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydrobiopterin: Beyond Its Traditional Role as a Cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Peripheralized sepiapterin reductase inhibition as a safe analgesic therapy [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Tetrahydrobiopterin and Autism Spectrum Disorder: A Systematic Review of a Promising Therapeutic Pathway | MDPI [mdpi.com]
- 9. Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sepiapterin reductase inhibition selectively reduces inflammatory joint pain and increases urinary sepiapterin - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Downstream Effects of Sepiapterin Reductase (SPR) Inhibition by SPRi3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepiapterin (B94604) reductase (SPR) is a critical enzyme in the biosynthesis of tetrahydrobiopterin (B1682763) (BH4).[1][2][3] BH4 is an essential cofactor for several key enzymes, including nitric oxide synthases (NOS) and aromatic amino acid hydroxylases, which are involved in the production of neurotransmitters like dopamine (B1211576) and serotonin.[4][5][6][7] Consequently, the inhibition of SPR can have profound downstream effects on various physiological and pathological processes. This technical guide focuses on SPRi3, a potent inhibitor of SPR, and elucidates its mechanism of action, downstream effects, and the experimental methodologies used to characterize them. This compound has been shown to reduce neuropathic and inflammatory pain by decreasing BH4 levels.[8][9][10][11]
Mechanism of Action of this compound
This compound is a potent inhibitor of sepiapterin reductase (SPR).[8] It exhibits a high binding affinity for human SPR in cell-free assays and effectively reduces biopterin (B10759762) levels in cellular models.[8] The inhibition of SPR by this compound disrupts the de novo biosynthesis of BH4.[3] This leads to a reduction in the levels of BH4, which in turn affects the activity of BH4-dependent enzymes.
Downstream Effects of this compound Inhibition
The primary downstream effect of this compound-mediated SPR inhibition is the reduction of BH4 levels. This has several significant consequences in various biological contexts, particularly in the nervous and immune systems.
Neurological Effects
-
Pain Reduction: this compound has demonstrated efficacy in reducing both neuropathic and inflammatory pain in animal models.[8][9][10][11] This analgesic effect is attributed to the reduction of BH4, which is upregulated in injured nerves and contributes to pain hypersensitivity.[9][10]
-
Neurotransmitter Synthesis: By limiting the availability of BH4, this compound can modulate the synthesis of neurotransmitters such as dopamine and serotonin.[7] This is a critical consideration in the central nervous system, where BH4 is essential for monoamine neurotransmitter production.[7] In the brain, alternative salvage pathways for BH4 synthesis are not as prevalent, making it more susceptible to the effects of SPR inhibition.[7]
Immunological Effects
-
T-Cell Proliferation: SPR inhibition by this compound has been shown to attenuate the proliferation of naive CD4+ T cells and suppress the proliferation of human effector CD4+ T cells following stimulation.[12] This is because activated T cells require BH4 for their proliferation.[9]
-
Anti-inflammatory Activity: this compound has been observed to reduce inflammation in models of joint and skin inflammation.[13] This is likely due to the combined effect of reducing T-cell infiltration and modulating the production of inflammatory mediators like nitric oxide by macrophages.[9][13]
Quantitative Data on this compound Activity
The following table summarizes the key quantitative data regarding the inhibitory activity of this compound.
| Parameter | Species/Cell Line | Value | Reference |
| IC50 (Binding Affinity) | Human SPR (cell-free) | 74 nM | [8] |
| IC50 (Biopterin Reduction) | Cell-based assay | 5.2 µM | [8] |
| IC50 (SPR Activity) | Mouse sensory neurons | 0.45 µM | [8] |
Signaling Pathways and Experimental Workflows
Tetrahydrobiopterin (BH4) Biosynthesis Pathway
The following diagram illustrates the de novo biosynthesis pathway of BH4 and the point of inhibition by this compound.
Caption: The de novo BH4 synthesis pathway and this compound inhibition point.
Downstream Effects of SPR Inhibition by this compound
This diagram outlines the downstream consequences of reduced BH4 levels due to this compound activity.
Caption: Signaling cascade following SPR inhibition by this compound.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon the research surrounding this compound.
Cell-Free SPR Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is used to determine the direct binding affinity of this compound to the SPR enzyme.[14]
-
Principle: TR-FRET measures the proximity of two fluorophores. A donor fluorophore is excited at a specific wavelength, and if a suitable acceptor fluorophore is in close proximity, energy is transferred, causing the acceptor to emit light. This energy transfer only occurs when the inhibitor (this compound) does not bind to the enzyme, allowing the fluorescently labeled ligand to bind.
-
Materials:
-
Recombinant human SPR enzyme
-
Fluorescently labeled ligand for SPR
-
This compound at various concentrations
-
TR-FRET compatible microplate reader
-
Assay buffer
-
-
Procedure:
-
Prepare a dilution series of this compound in the assay buffer.
-
In a microplate, add the recombinant SPR enzyme.
-
Add the various concentrations of this compound to the wells.
-
Add the fluorescently labeled ligand to all wells.
-
Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Read the plate using a TR-FRET microplate reader, measuring the emission of both the donor and acceptor fluorophores.
-
Calculate the ratio of acceptor to donor fluorescence. This ratio is inversely proportional to the amount of this compound bound to the enzyme.
-
Plot the fluorescence ratio against the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.[14]
-
Cell-Based Biopterin Reduction Assay
This assay measures the ability of this compound to reduce the levels of biopterins in a cellular context.[14]
-
Principle: Cultured cells that produce BH4 are treated with this compound. The reduction in intracellular biopterin levels is then quantified, typically using HPLC.
-
Materials:
-
A suitable cell line that produces BH4 (e.g., SK-N-BE(2) neuroblastoma cells)[14]
-
Cell culture medium and supplements
-
This compound at various concentrations
-
Reagents for cell lysis
-
HPLC system with fluorescence detection
-
-
Procedure:
-
Plate the cells in multi-well plates and allow them to adhere and grow.
-
Treat the cells with a range of this compound concentrations for a specified period (e.g., 24 hours).[14]
-
After treatment, wash the cells with PBS and lyse them to release intracellular contents.
-
Centrifuge the lysate to remove cellular debris.
-
Analyze the supernatant for biopterin content using an HPLC system with fluorescence detection.
-
Quantify the amount of biopterin in each sample.
-
Plot the biopterin levels against the this compound concentration and calculate the IC50 value.[14]
-
In Vivo Pain Models
To assess the analgesic effects of this compound, various animal models of neuropathic and inflammatory pain are utilized.
-
Neuropathic Pain Model (e.g., Spared Nerve Injury - SNI):
-
Procedure: A surgical procedure is performed on rodents to create a partial nerve injury, leading to chronic neuropathic pain.
-
Treatment: this compound or a vehicle control is administered to the animals (e.g., via intraperitoneal injection).
-
Assessment: Pain-related behaviors, such as mechanical allodynia (sensitivity to non-painful stimuli) and thermal hyperalgesia (increased sensitivity to heat), are measured at various time points after treatment.
-
-
Inflammatory Pain Model (e.g., Complete Freund's Adjuvant - CFA):
-
Procedure: CFA is injected into the paw of a rodent, inducing a localized inflammatory response and pain.
-
Treatment: this compound or vehicle is administered.
-
Assessment: Paw withdrawal thresholds to mechanical and thermal stimuli are measured to assess pain levels. Paw volume is also measured to quantify inflammation.[13]
-
Conclusion
This compound is a valuable research tool and a potential therapeutic agent for conditions involving the overproduction of BH4, such as chronic pain and certain inflammatory disorders. Its potent and specific inhibition of SPR leads to a cascade of downstream effects, primarily mediated by the reduction of BH4 levels. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and the broader implications of targeting the tetrahydrobiopterin synthesis pathway for drug development.
References
- 1. Sepiapterin reductase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Sepiapterin reductase: Characteristics and role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydrobiopterin biosynthesis, regeneration and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrahydrobiopterin - Wikipedia [en.wikipedia.org]
- 7. Sepiapterin reductase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Peripheralized sepiapterin reductase inhibition as a safe analgesic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Peripheralized sepiapterin reductase inhibition as a safe analgesic therapy [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. rndsystems.com [rndsystems.com]
- 13. Sepiapterin reductase inhibition selectively reduces inflammatory joint pain and increases urinary sepiapterin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Impact of SPRi3 on Cellular Biopterin Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the potent and selective sepiapterin (B94604) reductase (SPR) inhibitor, SPRi3, and its effect on cellular biopterin (B10759762) levels. Tetrahydrobiopterin (B1682763) (BH4) is a critical enzymatic cofactor involved in the synthesis of neurotransmitters and nitric oxide. Dysregulation of BH4 levels is implicated in various pathological conditions, making the enzymes in its biosynthetic pathway attractive therapeutic targets. This compound acts on sepiapterin reductase, a key enzyme in both the de novo and salvage pathways of BH4 synthesis. This document consolidates quantitative data on this compound's inhibitory effects, details the experimental methodologies for assessing these effects, and provides visual representations of the involved signaling pathways and experimental workflows.
Introduction to this compound and Tetrahydrobiopterin Synthesis
Tetrahydrobiopterin (BH4) is an essential cofactor for several aromatic amino acid hydroxylases and nitric oxide synthases. Its biosynthesis is a multi-step process involving a de novo pathway from guanosine (B1672433) triphosphate (GTP) and salvage pathways. Sepiapterin reductase (SPR) catalyzes the final step in the de novo pathway and is also a key enzyme in the salvage pathway, making it a critical control point for cellular BH4 levels.
This compound is a potent and specific inhibitor of sepiapterin reductase. By inhibiting SPR, this compound effectively reduces the cellular production of BH4. This targeted inhibition leads to a decrease in downstream signaling dependent on BH4, while causing an accumulation of the upstream metabolite, sepiapterin. The modulation of BH4 levels by this compound presents a promising therapeutic strategy for conditions associated with BH4 overproduction, such as certain types of neuropathic pain and inflammatory disorders.
Quantitative Effects of this compound on Biopterin Levels
The inhibitory potency of this compound has been characterized in various in vitro and cellular assays. The following tables summarize the key quantitative data regarding the effect of this compound on sepiapterin reductase activity and cellular biopterin levels.
| Assay Type | Target | Species | IC50 | Reference |
| Cell-free assay | Sepiapterin Reductase (SPR) | Human | 74 nM | [1] |
| Cell-based assay | Biopterin level reduction | - | 5.2 µM | [1] |
| Enzyme activity assay | Sepiapterin Reductase (SPR) | Mouse (primary sensory neurons) | 0.45 µM | [1] |
Table 1: Inhibitory Potency (IC50) of this compound
Signaling Pathways
The following diagrams illustrate the tetrahydrobiopterin synthesis pathways and the point of intervention for this compound.
Caption: Tetrahydrobiopterin (BH4) synthesis pathways and the inhibitory action of this compound on Sepiapterin Reductase (SPR).
Experimental Protocols
The quantification of cellular biopterin levels following treatment with this compound is critical for understanding its pharmacological effects. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common methods for the sensitive and specific measurement of pterins.
General Experimental Workflow
The following diagram outlines the general workflow for assessing the impact of this compound on cellular biopterin levels.
Caption: General experimental workflow for determining the effect of this compound on cellular biopterin levels.
Detailed Protocol: Quantification of Biopterins by HPLC-ECD
This protocol is a synthesized representation for the analysis of biopterins in cultured cells.
1. Cell Culture and Treatment:
-
Culture cells to the desired confluency in appropriate multi-well plates.
-
Treat cells with varying concentrations of this compound. Include vehicle-only treated cells as a negative control.
-
Incubate for the desired time period (e.g., 24 hours).
2. Sample Preparation (Cell Lysis and Extraction):
-
After incubation, place plates on ice and wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding an ice-cold extraction buffer. A common extraction buffer is 0.1 M phosphoric acid or a buffer containing a mix of acids (e.g., trichloroacetic acid) and antioxidants to stabilize the reduced pterins.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully collect the supernatant for analysis.
3. HPLC-ECD Analysis:
-
Instrumentation: An HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.
-
Mobile Phase: A common mobile phase is a phosphate (B84403) or acetate (B1210297) buffer at an acidic pH (e.g., pH 3-4), containing a chelating agent like EDTA and a reducing agent like dithiothreitol (B142953) (DTT) to maintain the stability of tetrahydrobiopterin.
-
Detection: The electrochemical detector is set to an oxidizing potential that allows for the sensitive detection of BH4 and other biopterins. A dual-electrode setup can be used to increase specificity.
-
Quantification: Generate a standard curve using known concentrations of tetrahydrobiopterin, dihydrobiopterin, and biopterin standards. The concentration of biopterins in the samples is determined by comparing their peak areas to the standard curve.
Detailed Protocol: Quantification of Biopterins by LC-MS/MS
This protocol provides a general framework for the highly sensitive and specific analysis of biopterins.
1. Cell Culture and Treatment:
-
Follow the same procedure as described for the HPLC-ECD protocol.
2. Sample Preparation (Cell Lysis and Extraction):
-
Follow the same lysis and extraction procedure as for HPLC-ECD. The use of internal standards (e.g., stable isotope-labeled biopterins) added during the lysis step is highly recommended to correct for matrix effects and variations in extraction efficiency.
3. LC-MS/MS Analysis:
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Chromatography: A C18 or similar reverse-phase column is used for separation. The mobile phase typically consists of an aqueous component with a small amount of acid (e.g., formic acid) and an organic component (e.g., methanol (B129727) or acetonitrile). A gradient elution is often employed.
-
Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI) mode. Detection is performed using Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. Specific precursor-to-product ion transitions for each biopterin and internal standard are monitored.
-
Quantification: A standard curve is prepared by spiking known amounts of biopterin standards and a fixed amount of the internal standard into a blank matrix. The ratio of the analyte peak area to the internal standard peak area is used for quantification.
Conclusion
This compound is a powerful research tool and a potential therapeutic agent that acts by specifically inhibiting sepiapterin reductase, leading to a significant reduction in cellular tetrahydrobiopterin levels. The quantitative data presented in this guide highlight its potency. The provided experimental protocols offer a detailed framework for researchers to accurately measure the effects of this compound and other potential SPR inhibitors on the biopterin pathway. The visualization of the signaling pathways and experimental workflows aims to facilitate a clearer understanding of the mechanism of action and the necessary steps for its investigation. This comprehensive guide serves as a valuable resource for professionals in the fields of pharmacology, drug discovery, and biomedical research.
References
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of SPRi3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of SPRi3, a potent inhibitor of sepiapterin (B94604) reductase (SPR). This compound holds significant promise in therapeutic areas such as neuropathic and inflammatory pain due to its targeted action on the tetrahydrobiopterin (B1682763) (BH4) synthesis pathway. This document summarizes key quantitative data, details experimental methodologies, and visualizes critical pathways and workflows to support further research and development of this compound.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor designed to target sepiapterin reductase, the terminal enzyme in the de novo biosynthesis pathway of tetrahydrobiopterin (BH4). BH4 is an essential cofactor for several key enzymes, including nitric oxide synthases and aromatic amino acid hydroxylases, which are involved in the production of neurotransmitters and signaling molecules implicated in pain and inflammation. By inhibiting SPR, this compound effectively reduces the overproduction of BH4 associated with pathological states, thereby alleviating symptoms.
Pharmacodynamics of this compound
The primary pharmacodynamic effect of this compound is the inhibition of sepiapterin reductase, leading to a reduction in BH4 levels. A key pharmacodynamic biomarker for this compound activity is the accumulation of sepiapterin, the substrate of SPR, which can be measured in both plasma and urine.[1]
In Vitro and In Vivo Potency
This compound has demonstrated potent inhibition of SPR across various experimental setups. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Assay Type | Target | IC50 Value | Reference |
| Cell-Free Assay | Human SPR | 74 nM | [2] |
| Cell-Based Assay | Biopterin Level Reduction | 5.2 µM | [2] |
| Primary Sensory Neurons | SPR Activity Reduction | 0.45 µM | [2] |
Table 1: Summary of this compound IC50 Values
Effects on T-Cell Proliferation
This compound has been shown to modulate immune responses by affecting T-cell proliferation. Inhibition of the BH4 pathway by this compound impairs the proliferation of both mouse and human T-cells.
Pharmacokinetics of this compound
Detailed pharmacokinetic data for this compound in published literature is limited. However, available information from preclinical studies in mice provides some insights into its profile.
Plasma Concentration Profile
Following a single intraperitoneal (i.p.) administration of 300 mg/kg in mice, plasma concentrations of this compound were measured over time. The resulting plasma concentration-time curve indicates rapid absorption and a relatively short half-life.
-
Cmax (Maximum Concentration): Approximately 18,000 ng/mL
-
Tmax (Time to Maximum Concentration): Approximately 0.25 hours (15 minutes)
-
Half-life: Described as "short," though a specific value is not provided in the available literature.
Note: These values are estimated from a graphical representation and should be considered approximate.
Key Experimental Protocols
In Vivo Pain Model: Collagen-Induced Arthritis (CAIA) in Mice
This model is used to assess the efficacy of this compound in reducing inflammatory joint pain.
-
Induction of Arthritis: Arthritis is induced in mice by an intravenous injection of a cocktail of monoclonal antibodies against collagen, followed by a lipopolysaccharide (LPS) challenge three days later.
-
Drug Administration: this compound is administered to the mice, typically via intraperitoneal injection, at a dose such as 300 mg/kg.
-
Assessment of Pain and Inflammation: Pain sensitivity is measured using various methods, including the von Frey test for mechanical allodynia and the Hargreaves test for thermal hyperalgesia. Joint inflammation is assessed by measuring paw thickness and clinical scoring of arthritis severity.
-
Biomarker Analysis: Urine and/or plasma samples are collected to measure sepiapterin and BH4 levels as pharmacodynamic markers of SPR inhibition.
T-Cell Proliferation Assay
This assay evaluates the effect of this compound on the proliferation of T-cells.
-
Cell Isolation: T-cells are isolated from peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
Cell Staining: T-cells are labeled with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE), which allows for the tracking of cell division.
-
Cell Culture and Stimulation: The labeled T-cells are cultured in 96-well plates. Proliferation is stimulated using anti-CD3 and anti-CD28 antibodies.
-
Treatment with this compound: this compound is added to the cell cultures at various concentrations to determine its inhibitory effect on proliferation.
-
Flow Cytometry Analysis: After a defined incubation period (typically 3-5 days), the cells are analyzed by flow cytometry. The dilution of the CFSE dye in the T-cell population is measured to quantify the extent of cell proliferation.
Measurement of Urinary Sepiapterin by HPLC
This protocol details the quantification of sepiapterin in urine, a key biomarker for this compound activity.
-
Sample Preparation: Urine samples are collected from subjects. To stabilize the pterins, an antioxidant solution may be added. The samples are then centrifuged to remove any particulate matter.
-
Oxidation: An acidic iodine solution (e.g., 1% iodine in 2% KI) is added to the urine supernatant to oxidize the reduced pterins to their more stable fluorescent forms. The reaction is then stopped by adding ascorbic acid.
-
HPLC Analysis: The prepared sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a fluorescence detector.
-
Chromatography Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A buffered mobile phase, often a phosphate (B84403) buffer with a small percentage of organic solvent (e.g., methanol (B129727) or acetonitrile), is used for separation.
-
Detection: Fluorescence detection is set at an excitation wavelength of approximately 350 nm and an emission wavelength of approximately 450 nm.
-
-
Quantification: The concentration of sepiapterin in the sample is determined by comparing the peak area of the analyte to a standard curve generated from known concentrations of sepiapterin.
Visualizations
Tetrahydrobiopterin (BH4) Synthesis Pathway
The following diagram illustrates the de novo synthesis of BH4 and the point of inhibition by this compound.
Caption: De novo and salvage pathways of BH4 synthesis and this compound inhibition.
Experimental Workflow for In Vivo Efficacy Testing
This diagram outlines the typical workflow for evaluating the efficacy of this compound in a mouse model of inflammatory pain.
Caption: Workflow for assessing this compound efficacy in a mouse pain model.
Logical Relationship of this compound Action
This diagram illustrates the logical flow from this compound administration to its therapeutic effect.
Caption: Logical pathway from this compound administration to therapeutic outcome.
References
Unveiling the Potent Inhibition of Human Sepiapterin Reductase by SPRi3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the binding affinity of SPRi3, a potent inhibitor, to human sepiapterin (B94604) reductase (SPR). SPR is a critical enzyme in the biosynthesis of tetrahydrobiopterin (B1682763) (BH4), a vital cofactor for several metabolic pathways. The dysregulation of BH4 levels has been implicated in a range of pathologies, including neuropathic pain and certain cancers, making SPR a compelling target for therapeutic intervention. This document summarizes the quantitative binding data of this compound, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Analysis of this compound Binding Affinity
The inhibitory potency of this compound against human sepiapterin reductase has been quantified through various assays. The following table summarizes the key binding affinity data, providing a clear comparison of its efficacy in different experimental settings.
| Parameter | Value | Assay Condition | Source |
| IC50 | 74 nM | Cell-free assay with human SPR | [1][2] |
| IC50 | 5.2 µM | Cell-based assay for biopterin (B10759762) level reduction | [1][2] |
| IC50 | 0.45 µM | SPR activity in mouse primary sensory neuron cultures | [2] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathway: The Role of Sepiapterin Reductase in Tetrahydrobiopterin Synthesis
Human sepiapterin reductase is a key enzyme in the de novo synthesis of tetrahydrobiopterin (BH4).[3] BH4 is an essential cofactor for several enzymes, including aromatic amino acid hydroxylases (which are involved in the production of neurotransmitters like dopamine (B1211576) and serotonin) and nitric oxide synthases.[3][4] The pathway begins with guanosine (B1672433) triphosphate (GTP) and proceeds through a series of enzymatic steps to produce BH4.[3][5] SPR catalyzes the final reduction steps in this pathway.[6] Inhibition of SPR by compounds like this compound disrupts this pathway, leading to a reduction in BH4 levels.[1][2] This mechanism is the basis for its therapeutic potential in conditions associated with BH4 overproduction, such as neuropathic pain.[1][2]
Experimental Protocols
Determining the binding affinity of a small molecule inhibitor like this compound to its protein target is crucial for drug development. Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to study real-time biomolecular interactions and is a suitable method for quantifying the binding kinetics of this compound to human SPR.
Surface Plasmon Resonance (SPR) Assay for this compound Binding to Human SPR
This protocol outlines the general steps for determining the binding kinetics and affinity of this compound for human sepiapterin reductase using an SPR-based biosensor.
1. Materials and Reagents:
-
Recombinant human sepiapterin reductase (ligand)
-
This compound (analyte)
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 sensor chip)
-
Amine coupling kit (containing N-hydroxysuccinimide (NHS), N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), and ethanolamine-HCl)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
This compound stock solution (in DMSO) and serial dilutions in running buffer.
2. Experimental Workflow:
3. Detailed Procedure:
-
Surface Preparation (Immobilization of Human SPR):
-
Activate the carboxymethylated dextran (B179266) surface of the sensor chip by injecting a mixture of NHS and EDC.[7]
-
Inject the purified human SPR protein diluted in the immobilization buffer over the activated surface. The protein will covalently bind to the surface via amine coupling.
-
Inject ethanolamine-HCl to deactivate any remaining active esters on the surface, preventing non-specific binding.[7] A reference flow cell should be prepared similarly but without the immobilization of SPR to subtract non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Prepare a series of this compound dilutions in running buffer from the DMSO stock. Ensure the final DMSO concentration is consistent across all samples and the running buffer to minimize solvent effects.
-
Inject the different concentrations of this compound over the sensor surface (both the SPR-immobilized and reference flow cells) at a constant flow rate. This is the association phase , where the binding of this compound to SPR is monitored in real-time as an increase in the response units (RU).
-
Following the association phase, switch back to flowing only the running buffer over the sensor surface. This is the dissociation phase , where the dissociation of the this compound-SPR complex is monitored as a decrease in RU.[8]
-
-
Surface Regeneration:
-
After each binding cycle, inject a regeneration solution (e.g., a short pulse of low pH glycine (B1666218) or high salt solution) to remove any remaining bound this compound from the SPR surface. This ensures the surface is ready for the next injection cycle. The appropriate regeneration conditions must be determined empirically to ensure complete removal of the analyte without denaturing the immobilized ligand.[8]
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.
-
The association rate constant (ka) and dissociation rate constant (kd) are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model).
-
The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as the ratio of kd to ka (KD = kd/ka).
-
Logical Relationship: From Binding Affinity to Therapeutic Potential
The high binding affinity of this compound to human SPR, as evidenced by its low nanomolar IC50 value in cell-free assays, is the fundamental basis for its therapeutic potential. This potent inhibition disrupts the BH4 synthesis pathway, leading to a reduction in BH4 levels. In pathological states characterized by excessive BH4 production, such as neuropathic pain, this reduction can alleviate symptoms. The logical flow from molecular interaction to physiological effect is a cornerstone of rational drug design.
References
- 1. On the role of sepiapterin reductase in the biosynthesis of tetrahydrobiopterin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tetrahydrobiopterin biosynthesis, regeneration and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sepiapterin reductase: Characteristics and role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. uniprot.org [uniprot.org]
- 7. dhvi.duke.edu [dhvi.duke.edu]
- 8. Frontiers | Peripheralized sepiapterin reductase inhibition as a safe analgesic therapy [frontiersin.org]
An In-depth Technical Guide to SPRi3: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of SPRi3, a potent inhibitor of sepiapterin (B94604) reductase (SPR). All quantitative data is summarized in structured tables for easy comparison, and detailed methodologies for key experiments are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name N-[2-(5-hydroxy-2-methyl-1H-indol-3-yl)ethyl]-2-methoxyacetamide, is a small molecule inhibitor of sepiapterin reductase.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₈N₂O₃ | [1] |
| Molecular Weight | 262.30 g/mol | [1] |
| CAS Number | 1292285-54-1 | [2] |
| Purity | ≥98% | |
| Solubility | Soluble to 100 mM in DMSO and ethanol | |
| Storage | Store at -20°C | [3] |
| SMILES | CC1=C(C2=C(N1)C=CC(=C2)O)CCNC(=O)COC | [4] |
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of sepiapterin reductase (SPR), a key enzyme in the biosynthesis of tetrahydrobiopterin (B1682763) (BH4).[2] BH4 is an essential cofactor for several enzymes, including nitric oxide synthase and aromatic amino acid hydroxylases. By inhibiting SPR, this compound effectively reduces the levels of BH4, which has been shown to alleviate neuropathic and inflammatory pain.[2]
The inhibitory activity of this compound has been quantified in various assays, as detailed in the table below.
| Assay Type | Target/System | IC₅₀ Value | Source |
| Cell-free assay | Human Sepiapterin Reductase (SPR) | 53 - 74 nM | [2] |
| Cell-based assay | Reduction of biopterin (B10759762) levels | 5.2 µM | [2] |
| Enzyme activity assay | SPR activity in mouse primary sensory neurons | 0.45 µM | [2] |
The interaction of this compound within the substrate-binding site of human SPR has been structurally characterized (PDB: 4XWY).[5] This interaction involves hydrogen bonds and hydrophobic interactions, which contribute to its high binding affinity.[5]
Signaling Pathway of this compound Action
The following diagram illustrates the role of SPR in the BH4 synthesis pathway and the inhibitory effect of this compound.
Caption: Mechanism of this compound action on the BH4 synthesis pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for SPR Binding Affinity
This assay is used to determine the binding affinity of this compound to human sepiapterin reductase in a cell-free system.
Caption: Workflow for the TR-FRET based this compound binding assay.
Methodology:
-
Reagent Preparation: Prepare solutions of His-tagged human SPR, Europium (Eu)-labeled anti-His antibody, and an Allophycocyanin (APC)-labeled SPR ligand in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 0.01% Tween-20). Prepare serial dilutions of this compound in DMSO.
-
Assay Plate Setup: In a low-volume 384-well plate, add this compound dilutions or DMSO vehicle. Subsequently, add the His-tagged SPR solution. Finally, add a pre-mixed solution of Eu-anti-His antibody and APC-labeled ligand. The final assay volume is typically 10-20 µL.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the time-resolved fluorescence signals at 615 nm (Europium emission) and 665 nm (APC emission) using a TR-FRET-enabled plate reader after excitation at 320 nm.
-
Data Analysis: Calculate the TR-FRET ratio by dividing the emission signal at 665 nm by the signal at 615 nm. Plot the TR-FRET ratio as a function of the logarithm of the this compound concentration. Fit the data using a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of this compound that causes 50% inhibition of the TR-FRET signal.
Cell-Based Assay for Biopterin Level Reduction
This assay measures the ability of this compound to reduce the levels of biopterin in a cellular context.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., SK-N-BE(2) neuroblastoma cells) in appropriate growth medium until they reach 80-90% confluency.
-
Compound Treatment: Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified period (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer.
-
Sample Preparation: Centrifuge the cell lysates to pellet cellular debris and collect the supernatant. The supernatant can be subjected to an oxidation step (e.g., using iodine in acidic solution) to convert all reduced biopterins to a stable oxidized form.
-
Biopterin Quantification: Analyze the biopterin levels in the supernatant using a sensitive analytical method such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Normalize the biopterin levels to the total protein concentration in each sample. Plot the percentage of biopterin reduction against the this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
SPR Activity Assay in Mouse Primary Sensory Neurons
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of sepiapterin reductase in primary neuronal cultures.
Methodology:
-
Primary Neuron Culture: Isolate dorsal root ganglia (DRG) from mice and establish primary sensory neuron cultures according to standard protocols.
-
Compound Incubation: Treat the cultured neurons with different concentrations of this compound or vehicle for a defined period (e.g., 24 hours).
-
Cell Homogenization: Harvest the neurons and homogenize them in a buffer that preserves enzyme activity.
-
Enzyme Reaction: Initiate the SPR-catalyzed reaction by adding the substrate (sepiapterin) and the cofactor (NADPH) to the cell homogenates.
-
Activity Measurement: Monitor the consumption of NADPH over time by measuring the decrease in absorbance at 340 nm using a spectrophotometer. The rate of NADPH consumption is proportional to the SPR activity.
-
Data Analysis: Calculate the SPR activity for each this compound concentration and express it as a percentage of the activity in the vehicle-treated control. Plot the percentage of SPR activity against the this compound concentration and determine the IC₅₀ value from the resulting dose-response curve.
Conclusion
This compound is a well-characterized and potent inhibitor of sepiapterin reductase with demonstrated efficacy in cellular and cell-free systems. Its ability to reduce BH4 levels makes it a valuable tool for studying the role of the BH4 pathway in various physiological and pathological processes, particularly in the context of pain and inflammation. The detailed chemical, physical, and biological data, along with the experimental protocols provided in this guide, offer a comprehensive resource for researchers and drug development professionals working with this compound.
References
The Indirect Suppression of Nitric Oxide Synthase Activity by SPRi3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SPRi3, a potent inhibitor of sepiapterin (B94604) reductase (SPR), exerts a significant indirect influence on the activity of all three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). The primary mechanism of action involves the depletion of the critical NOS cofactor, (6R)-5,6,7,8-tetrahydrobiopterin (BH4). Reduced intracellular concentrations of BH4 lead to a phenomenon known as NOS uncoupling, wherein the enzyme shifts from producing the signaling molecule nitric oxide (NO) to generating superoxide (B77818) anions (O₂⁻). This guide provides a comprehensive technical overview of the impact of this compound on NOS activity, including the underlying biochemical pathways, quantitative data on its inhibitory effects, detailed experimental protocols for assessing these effects, and visual representations of the involved signaling cascades.
Introduction: The SPR-BH4-NOS Axis
Nitric oxide is a pleiotropic signaling molecule involved in a vast array of physiological and pathophysiological processes, including neurotransmission, vasodilation, and the immune response. Its synthesis is catalyzed by the NOS family of enzymes, which require BH4 as an essential cofactor for their catalytic activity. BH4 plays a crucial role in stabilizing the dimeric structure of NOS and facilitating the transfer of electrons necessary for the conversion of L-arginine to L-citrulline and NO.
Sepiapterin reductase (SPR) is a key enzyme in the de novo and salvage pathways of BH4 biosynthesis. By inhibiting SPR, this compound effectively curtails the production of BH4. This depletion of BH4 has profound consequences for NOS function, leading to a state of "uncoupling" where the flow of electrons within the NOS enzyme is diverted to molecular oxygen, resulting in the production of superoxide instead of NO. This shift not only diminishes the beneficial effects of NO but also contributes to oxidative stress, a key factor in the pathology of numerous diseases.
Quantitative Impact of this compound on NOS Activity
While this compound directly targets SPR, its effect on NOS activity is a downstream consequence of BH4 depletion. Direct quantitative data on the inhibition of NOS isoforms by this compound is often presented in the context of cellular or tissue-based assays that measure NO production or the functional consequences of NOS activity. The following table summarizes the available quantitative data on the inhibitory effects of this compound on SPR and the subsequent impact on BH4 levels and NOS-dependent processes.
| Parameter | Target | Species/System | Value | Reference |
| IC₅₀ | Sepiapterin Reductase (SPR) | Human (recombinant) | 74 nM | [1] |
| IC₅₀ | Sepiapterin Reductase (SPR) | Mouse sensory neurons | 0.45 µM | [1] |
| Effect on NO Production | iNOS | Cytokine-activated murine vascular endothelial cells | Pronounced and selective suppression | [2] |
| Effect on Vasodilation | eNOS | Not directly quantified for this compound, but BH4 depletion is known to impair eNOS-dependent vasodilation. | - | |
| Effect on Neuronal Function | nNOS | Not directly quantified for this compound, but BH4 depletion is implicated in impaired nNOS-dependent processes like long-term potentiation. | - |
Note: The study on iNOS activity utilized older sepiapterin reductase inhibitors, phenprocoumon (B610086) and dicumarol, demonstrating the principle of selective suppression of induced NO production through BH4 synthesis inhibition.
Signaling Pathways and Mechanisms of Action
The interaction between this compound and the NOS pathway can be visualized as a linear cascade with significant downstream consequences.
Core Signaling Pathway
The fundamental pathway illustrates the direct inhibition of SPR by this compound, leading to reduced BH4 levels and subsequent NOS uncoupling.
Downstream Consequences of NOS Isoform Uncoupling
The uncoupling of each NOS isoform by this compound-induced BH4 depletion has distinct physiological and pathological consequences.
Detailed Experimental Protocols
Assessing the impact of this compound on NOS activity requires a multi-faceted approach, encompassing the measurement of BH4 levels, direct quantification of NOS activity, and the detection of downstream products like NO and superoxide.
Measurement of Tetrahydrobiopterin (BH4) Levels
Principle: Quantification of BH4 and its oxidized forms (dihydrobiopterin - BH2, and biopterin (B10759762) - B) is crucial to confirm the mechanism of action of this compound. High-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection is the gold standard.
Protocol Outline (HPLC with Electrochemical Detection): [3]
-
Sample Preparation:
-
Homogenize tissue samples or lyse cells in an acidic extraction buffer (e.g., 0.1 M phosphoric acid) containing antioxidants like dithioerythritol (B556865) (DTE) to prevent auto-oxidation of BH4.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant for analysis.
-
-
HPLC Analysis:
-
Inject the supernatant onto a reverse-phase C18 HPLC column.
-
Use an isocratic mobile phase, for example, a sodium acetate (B1210297) buffer with a specific pH and methanol (B129727) concentration, to separate BH4, BH2, and biopterin.
-
Detect the eluting compounds using a dual-electrode electrochemical detector. The first electrode is set to an oxidizing potential to detect BH4, and the second electrode is set to a reducing potential to detect BH2 and biopterin.
-
-
Quantification:
-
Generate a standard curve using known concentrations of BH4, BH2, and biopterin standards.
-
Calculate the concentrations in the samples by comparing their peak areas to the standard curve.
-
Nitric Oxide Synthase (NOS) Activity Assay (L-Citrulline Conversion Assay)
Principle: This assay measures the enzymatic activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.[1]
Protocol Outline:
-
Preparation of Lysates:
-
Homogenize tissue or cells in a buffer containing protease inhibitors.
-
Centrifuge to obtain a clear supernatant containing the NOS enzymes.
-
-
Reaction Mixture:
-
Prepare a reaction buffer containing:
-
[³H]L-arginine
-
NADPH (cofactor)
-
Calmodulin and Ca²⁺ (for nNOS and eNOS activation)
-
The cell or tissue lysate
-
This compound or vehicle control at desired concentrations.
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Stopping the Reaction and Separation:
-
Stop the reaction by adding a stop buffer containing EDTA to chelate Ca²⁺.
-
Remove unreacted [³H]L-arginine by passing the reaction mixture through a cation-exchange resin column. [³H]L-citrulline, being neutral, will pass through.
-
-
Quantification:
-
Measure the radioactivity of the eluate containing [³H]L-citrulline using a liquid scintillation counter.
-
Calculate the NOS activity as picomoles of L-citrulline formed per minute per milligram of protein.
-
Measurement of Nitric Oxide (NO) Production (Griess Assay)
Principle: This colorimetric assay indirectly measures NO production by quantifying its stable breakdown products, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻), in the cell culture medium.[4]
Protocol Outline:
-
Cell Culture and Treatment:
-
Culture cells (e.g., macrophages for iNOS, endothelial cells for eNOS) in appropriate media.
-
Treat the cells with this compound or vehicle control.
-
For iNOS, stimulate the cells with pro-inflammatory agents like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).
-
For eNOS, stimulate with agonists such as acetylcholine (B1216132) or bradykinin.
-
Collect the cell culture supernatant at desired time points.
-
-
Nitrate Reduction (Optional but Recommended):
-
To measure total NO production, nitrate in the supernatant must first be converted to nitrite using nitrate reductase.
-
-
Griess Reaction:
-
Add the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate in the dark at room temperature for a short period (e.g., 10-15 minutes). Nitrite will react with the Griess reagent to form a pink-colored azo compound.
-
-
Quantification:
-
Measure the absorbance of the solution at approximately 540 nm using a microplate reader.
-
Determine the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.
-
Detection of Superoxide Production (Dihydroethidium - DHE Staining)
Principle: DHE is a fluorescent probe that is oxidized by superoxide to 2-hydroxyethidium, which intercalates with DNA and emits red fluorescence. This allows for the visualization and quantification of intracellular superoxide production.[5]
Protocol Outline:
-
Cell Culture and Treatment:
-
Culture cells on glass coverslips or in multi-well plates.
-
Treat with this compound or vehicle control.
-
Induce NOS activity as described in the Griess assay protocol.
-
-
DHE Staining:
-
Incubate the cells with DHE (e.g., 5-10 µM) in a light-protected environment at 37°C for a specific duration (e.g., 30 minutes).
-
-
Imaging and Quantification:
-
Wash the cells to remove excess DHE.
-
Visualize the red fluorescence using a fluorescence microscope.
-
Quantify the fluorescence intensity using image analysis software. An increase in red fluorescence in this compound-treated cells compared to controls indicates NOS uncoupling and superoxide production.
-
Conclusion and Future Directions
This compound serves as a powerful pharmacological tool to investigate the critical role of the SPR-BH4-NOS axis in health and disease. Its ability to indirectly modulate NOS activity by depleting the essential cofactor BH4 provides a unique approach to studying the consequences of NOS uncoupling. While the primary inhibitory target of this compound is SPR, the downstream effects on NOS are profound, leading to a switch from NO to superoxide production. This has significant implications for a range of therapeutic areas, including neurodegenerative diseases, cardiovascular disorders, and inflammatory conditions.
Future research should focus on obtaining more direct quantitative data on the impact of this compound on the activity of each NOS isoform in various cellular and in vivo models. Elucidating the precise downstream signaling consequences of this compound-induced uncoupling of each NOS isoform will be crucial for the development of targeted therapies that can either mitigate the detrimental effects of NOS uncoupling or harness the selective suppression of NOS activity for therapeutic benefit. The detailed experimental protocols provided in this guide offer a robust framework for conducting such investigations.
References
Methodological & Application
Application Note: Utilizing SPRi3 to Modulate Biopterin Levels in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the use of SPRi3, a potent inhibitor of Sepiapterin (B94604) Reductase (SPR), in a cell-based assay to effectively reduce intracellular biopterin (B10759762) levels. Tetrahydrobiopterin (B1682763) (BH4), the biologically active form of biopterin, is a critical cofactor for several key enzymes, including nitric oxide synthases and aromatic amino acid hydroxylases. Dysregulation of BH4 levels has been implicated in various pathological conditions, making the modulation of its synthesis a key therapeutic strategy. This document outlines the necessary materials, a step-by-step experimental workflow, and methods for data analysis. Furthermore, it includes signaling pathway diagrams and a summary of expected quantitative outcomes to guide researchers in their investigations of the BH4 pathway and the therapeutic potential of SPR inhibition.
Introduction
Tetrahydrobiopterin (BH4) is an essential cofactor synthesized through the de novo and salvage pathways. Sepiapterin reductase (SPR) is a pivotal enzyme in both of these pathways, catalyzing the final steps in BH4 synthesis.[1][2] Elevated levels of BH4 have been associated with various disease states, including neuropathic pain and certain cancers.[1][3][4] Therefore, the inhibition of SPR presents a promising approach for therapeutic intervention.
This compound is a potent and selective inhibitor of SPR.[5][6] It has been shown to effectively reduce BH4 levels in both cell-free and cell-based systems.[5][6] This application note provides a comprehensive guide for researchers to employ this compound in a laboratory setting to investigate the functional consequences of reduced biopterin levels in cultured cells.
Signaling Pathway
The inhibition of Sepiapterin Reductase by this compound directly impacts the de novo and salvage pathways of tetrahydrobiopterin (BH4) synthesis, leading to a reduction in this critical enzymatic cofactor.
Experimental Protocols
Materials and Reagents
-
Cell Lines: SK-N-BE(2) (human neuroblastoma), PC12 (rat pheochromocytoma), or other cell lines with robust biopterin synthesis.
-
Culture Media: Appropriate growth medium for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
This compound: this compound inhibitor (structure available in public databases).
-
Reagents for Cell Lysis: 0.1 M Phosphoric Acid or a buffer containing dithiothreitol (B142953) (DTT) and EDTA to prevent biopterin oxidation.
-
HPLC System: HPLC with electrochemical or fluorescence detection.
-
Standards: Tetrahydrobiopterin (BH4) and Dihydrobiopterin (BH2) standards for HPLC calibration.
Cell Culture and Treatment
-
Cell Seeding: Plate cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). A vehicle control (DMSO) should be included.
-
Incubation: Replace the existing medium with the this compound-containing medium and incubate for 24-48 hours.
Sample Preparation for Biopterin Analysis
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS. Lyse the cells by adding 200 µL of ice-cold 0.1 M phosphoric acid or lysis buffer directly to each well.
-
Scraping and Collection: Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the intracellular biopterins.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
HPLC Analysis of Biopterins
The quantification of intracellular biopterin levels (BH4 and BH2) is typically performed using HPLC with either electrochemical or fluorescence detection.
-
Mobile Phase: A common mobile phase consists of a phosphate (B84403) or citrate (B86180) buffer at a specific pH (e.g., pH 3.0-4.5) with additives like EDTA and DTT to maintain the stability of the reduced biopterins.[7]
-
Column: A C18 reverse-phase column is typically used for separation.
-
Detection:
-
Electrochemical Detection: This method allows for the direct and simultaneous measurement of BH4 and BH2 based on their distinct oxidation potentials.[7]
-
Fluorescence Detection: This method often involves a differential oxidation step. Total biopterin (BH4 + BH2) is measured after oxidation under acidic conditions, while BH2 is measured after oxidation under alkaline conditions. BH4 is then calculated by subtracting the BH2 value from the total biopterin value.[8]
-
-
Quantification: A standard curve is generated using known concentrations of BH4 and BH2 standards to quantify the levels in the cell lysates.
Experimental Workflow
The following diagram illustrates the complete workflow for the cell-based assay.
Data Presentation
The following table summarizes the expected quantitative results from a cell-based assay using this compound in the SK-N-BE(2) human neuroblastoma cell line. Data is presented as a percentage of biopterin synthesis relative to the vehicle control.
| This compound Concentration (µM) | % Biopterin Synthesis (Mean ± SD) | IC50 (µM) |
| 0 (Vehicle) | 100 ± 5.0 | \multirow{6}{*}{5.2} |
| 0.1 | 92 ± 4.5 | |
| 1 | 75 ± 6.2 | |
| 5 | 51 ± 3.8 | |
| 10 | 35 ± 4.1 | |
| 25 | 20 ± 2.9 | |
| 50 | 12 ± 2.1 |
Table 1: Dose-dependent inhibition of biopterin synthesis by this compound in SK-N-BE(2) cells. The IC50 value for this compound in this cell-based assay is approximately 5.2 µM.[5] In a cell-free assay, this compound exhibits a higher binding affinity to human SPR with an IC50 of 74 nM.[5]
Conclusion
This application note provides a detailed framework for utilizing the sepiapterin reductase inhibitor, this compound, in a cell-based assay to effectively reduce intracellular biopterin levels. The provided protocols and diagrams offer a comprehensive guide for researchers investigating the role of the tetrahydrobiopterin synthesis pathway in various physiological and pathological processes. The ability to pharmacologically modulate BH4 levels with this compound provides a valuable tool for target validation and drug discovery efforts in fields such as neurobiology, oncology, and immunology.
References
- 1. Peripheralized sepiapterin reductase inhibition as a safe analgesic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrobiopterin autoxidation and chemical oxidation. | Semantic Scholar [semanticscholar.org]
- 3. HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrobiopterin autoxidation and chemical oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sulfa Drugs Inhibit Sepiapterin Reduction and Chemical Redox Cycling by Sepiapterin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of Tetrahydrobiopterin in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application of Surface Plasmon Resonance Imaging (SPRi) in Neuroinflammatory Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to SPRi in Neuroinflammation Research
Surface Plasmon Resonance imaging (SPRi) is a powerful, label-free technology for real-time monitoring of biomolecular interactions. In the field of neuroinflammatory disorders, where complex interactions between proteins, cells, and potential therapeutics are central to disease pathogenesis and treatment, SPRi offers a dynamic and quantitative approach to unraveling these molecular events. This technology enables the detailed characterization of binding kinetics (association and dissociation rates), affinity, and specificity of a wide range of molecules implicated in neuroinflammation, from cytokine-receptor interactions to antibody-antigen binding and cell adhesion processes.
Neuroinflammation is a key component in the progression of numerous neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It involves the activation of glial cells, such as microglia and astrocytes, and the subsequent release of inflammatory mediators like cytokines and chemokines.[1] These molecules, in turn, trigger signaling cascades that can lead to neuronal damage.[1] SPRi provides a platform to study these critical interactions with high sensitivity and throughput, facilitating the identification of novel biomarkers and the development of targeted therapeutics.[2][3]
Key Applications of SPRi in Neuroinflammatory Research
SPRi is a versatile tool with a broad range of applications in the study of neuroinflammatory disorders. Key applications include:
-
Characterizing Cytokine and Chemokine Receptor Interactions: Quantifying the binding affinity and kinetics of inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) to their respective receptors is crucial for understanding their roles in signaling pathways that drive neuroinflammation.[4]
-
Antibody and Drug Candidate Screening: SPRi is an invaluable tool for the high-throughput screening and characterization of therapeutic antibodies and small molecules designed to modulate the activity of neuroinflammatory targets.
-
Investigating Protein Aggregation: The aggregation of proteins like amyloid-beta (Aβ) is a hallmark of Alzheimer's disease and is closely linked to neuroinflammation. SPRi can be used to study the kinetics of Aβ aggregation and to screen for inhibitors of this process.[1][5]
-
Analyzing Cell Adhesion: The adhesion of immune cells to the endothelial cells of the blood-brain barrier is a critical step in their infiltration into the central nervous system during neuroinflammation. SPRi can be adapted to study these cell-cell interactions in real-time.
Data Presentation: Quantitative Analysis of Neuroinflammatory Interactions
The tables below summarize quantitative data obtained from SPR-based studies on key molecular interactions relevant to neuroinflammatory disorders.
Table 1: Kinetic and Affinity Constants for Cytokine-Receptor Interactions
| Ligand (Analyte) | Immobilized Partner | Kon (M⁻¹s⁻¹) | Koff (s⁻¹) | KD (nM) | Reference |
| Human TNF-α | Human TNFR1 | 1.2 x 10⁵ | 2.1 x 10⁻⁴ | 1.75 | [3] |
| Human IL-6 | Human IL-6R | 3.7 x 10⁵ | 1.9 x 10⁻³ | 5.1 | [1][6] |
Table 2: Binding Affinity of a Therapeutic Antibody to its Target
| Ligand (Analyte) | Immobilized Partner | Kon (M⁻¹s⁻¹) | Koff (s⁻¹) | KD (nM) | Reference |
| Adalimumab (anti-TNF-α) | Human TNF-α | 4.8 x 10⁵ | 1.3 x 10⁻⁴ | 0.27 | [7] |
Experimental Protocols
Protocol 1: Kinetic Analysis of TNF-α Binding to Immobilized TNFR1 using SPRi
This protocol describes the methodology for analyzing the binding kinetics of the pro-inflammatory cytokine TNF-α to its receptor, TNFR1.
Materials:
-
SPRi instrument (e.g., Biacore T200)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human TNFR1
-
Recombinant human TNF-α
-
Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization buffer: 10 mM sodium acetate, pH 5.0
-
Regeneration solution: 10 mM Glycine-HCl, pH 1.5
Procedure:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Activate the carboxyl groups on the CM5 sensor chip surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Immobilize TNFR1 by injecting a solution of the receptor (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface. The target immobilization level is typically 1000-2000 Response Units (RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.
-
A reference flow cell should be prepared by performing the activation and deactivation steps without injecting the ligand.
-
-
Analyte Injection and Kinetic Analysis:
-
Prepare a dilution series of TNF-α in running buffer (e.g., 0.5 nM to 50 nM).
-
Inject the TNF-α solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer for a defined time (e.g., 600 seconds).
-
Include several buffer-only injections (blanks) for double referencing.
-
-
Surface Regeneration:
-
After each analyte injection cycle, regenerate the sensor surface by injecting the regeneration solution (10 mM Glycine-HCl, pH 1.5) for 30-60 seconds to remove the bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data and the blank injections from the active flow cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
Protocol 2: High-Throughput Screening of Small Molecule Inhibitors of Neuroinflammation
This protocol outlines a workflow for screening a compound library to identify inhibitors of a key neuroinflammatory interaction, such as a cytokine-receptor binding event.
Materials:
-
SPRi instrument with high-throughput capabilities
-
Appropriate sensor chip and immobilization reagents
-
Target protein (e.g., a pro-inflammatory cytokine or its receptor)
-
Binding partner
-
Compound library dissolved in a suitable solvent (e.g., DMSO)
-
Running buffer and regeneration solution as determined in preliminary assays
Procedure:
-
Assay Development and Optimization:
-
Develop a robust binding assay for the target interaction, including optimizing immobilization levels, analyte concentrations, and regeneration conditions.
-
The analyte concentration should ideally be close to the KD of the interaction to maximize sensitivity for competitive binding.
-
-
Primary Screen (Yes/No Binding):
-
Immobilize the target protein on the sensor surface.
-
Pre-incubate the binding partner (analyte) with each compound from the library at a fixed concentration (e.g., 10 µM).
-
Inject the mixtures over the sensor surface.
-
A significant reduction in the binding response compared to a control (analyte without compound) indicates a potential inhibitor.
-
-
Secondary Screen (Dose-Response):
-
For the hits identified in the primary screen, perform a dose-response analysis.
-
Prepare serial dilutions of the hit compounds and pre-incubate them with the analyte.
-
Inject the mixtures and measure the binding response at each compound concentration.
-
Determine the IC50 value for each confirmed inhibitor.
-
-
Mechanism of Action Studies:
-
For confirmed inhibitors, further SPRi experiments can be designed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or allosteric).
-
Mandatory Visualizations
Caption: The canonical NF-κB signaling pathway, a key driver of neuroinflammation.
Caption: A generalized experimental workflow for SPRi-based kinetic analysis.
Conclusion
SPRi technology provides a robust and versatile platform for the detailed investigation of molecular interactions central to neuroinflammatory disorders. By enabling the quantitative analysis of binding kinetics and affinities, SPRi facilitates a deeper understanding of disease mechanisms and accelerates the discovery and development of novel therapeutic interventions. The protocols and data presented here serve as a guide for researchers to harness the power of SPRi in their efforts to combat the complex challenges of neuroinflammatory diseases.
References
- 1. nicoyalife.com [nicoyalife.com]
- 2. ipmb.sinica.edu.tw [ipmb.sinica.edu.tw]
- 3. researchgate.net [researchgate.net]
- 4. Interactions between NF-κB and SP3 Connect Inflammatory Signaling with Reduced FGF-10 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Ligands for TNF-α and TNF Receptor-1 through Structure-Based Virtual Screening and Biological Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic analysis of cytokine-mediated receptor assembly using engineered FC heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Determining the Optimal Concentration of SPRi3 for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining and utilizing the optimal concentration of SPRi3, a potent sepiapterin (B94604) reductase (SPR) inhibitor, in a variety of in vitro experimental settings. Adherence to these protocols will enable researchers to achieve consistent and reproducible results when investigating the role of the tetrahydrobiopterin (B1682763) (BH4) synthesis pathway in their models.
Application Notes
This compound is a small molecule inhibitor that targets sepiapterin reductase (SPR), a critical enzyme in the de novo synthesis of tetrahydrobiopterin (BH4).[1] BH4 is an essential cofactor for several key enzymes, including nitric oxide synthases (NOS) and aromatic amino acid hydroxylases, which are involved in a wide range of physiological and pathological processes such as neurotransmission, inflammation, and cellular proliferation.[2][3][4] By inhibiting SPR, this compound effectively reduces the cellular levels of BH4, making it a valuable tool for studying the functional consequences of BH4 depletion.[1][5]
The optimal concentration of this compound for in vitro experiments is highly dependent on the specific cell type, the experimental duration, and the biological endpoint being measured. As illustrated in the tables below, the half-maximal inhibitory concentration (IC50) of this compound varies across different assay formats and biological systems. Therefore, it is imperative to perform a dose-response analysis to determine the optimal concentration for each specific experimental setup.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Assay Type | Target | Organism | IC50 Value | Reference |
| Cell-free Assay | Sepiapterin Reductase (SPR) | Human | 74 nM | [1] |
| Cell-based Assay | Biopterin (B10759762) Level Reduction | Not Specified | 5.2 µM | [1] |
| Primary Sensory Neuron Culture | SPR Activity Reduction | Mouse | 0.45 µM | [1] |
Table 2: Recommended Starting Concentration Ranges for In Vitro Experiments
| Experimental Goal | Suggested Starting Concentration Range | Notes |
| Inhibition of T-cell proliferation | 1 µM - 20 µM | Effective concentrations have been observed in this range in studies on human and mouse T-cells.[6] |
| Reduction of cellular BH4 levels | 0.5 µM - 10 µM | A dose-dependent reduction in BH4 is expected. The optimal concentration will depend on the cell type's basal BH4 synthesis rate. |
| Assessment of cytotoxicity | 10 µM - 100 µM | It is crucial to determine the cytotoxic threshold to distinguish between specific inhibitory effects and general toxicity. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: The BH4 synthesis pathway and the inhibitory action of this compound on Sepiapterin Reductase.
Caption: A stepwise workflow for determining the optimal in vitro concentration of this compound.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
This protocol outlines a method to determine the cytotoxic and optimal working concentration of this compound for a specific cell line. It is recommended to test a broad range of concentrations initially.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to create a range of working concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[8][9]
-
Data Analysis: Plot the cell viability (%) against the this compound concentration. The optimal concentration for subsequent experiments should be the highest concentration that does not significantly reduce cell viability, or a concentration that elicits the desired biological effect without overt toxicity.
Protocol 2: Western Blot Analysis of BH4 Pathway Proteins
This protocol is for assessing the effect of this compound on the protein expression levels of key enzymes in the BH4 synthesis pathway, such as GCH1 and SPR.
Materials:
-
6-well or 10 cm cell culture plates
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against GCH1, SPR, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in larger format plates (e.g., 6-well or 10 cm dishes) and treat with the predetermined optimal concentration of this compound for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (at dilutions recommended by the manufacturer or optimized in-house) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.
Protocol 3: Measurement of Cellular Tetrahydrobiopterin (BH4) Levels
This protocol describes a method to quantify the intracellular concentration of BH4, the direct product of the pathway involving SPR.
Materials:
-
Cell culture plates
-
This compound
-
Acidic or basic oxidation solutions
-
High-performance liquid chromatography (HPLC) system with fluorescence or electrochemical detection
-
BH4 and biopterin standards
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as desired. After treatment, wash the cells and lyse them in an appropriate buffer.
-
Sample Preparation:
-
To measure total biopterins (BH4, BH2, and biopterin), an acidic oxidation step is performed.[11]
-
To measure BH2 and biopterin, an alkaline oxidation step is used.[11]
-
The difference between the total biopterin levels after acidic oxidation and the levels after alkaline oxidation represents the amount of BH4.[11][12]
-
-
HPLC Analysis:
-
Quantification:
-
Generate a standard curve using known concentrations of BH4 and biopterin.
-
Calculate the concentration of BH4 in the samples based on the standard curve and normalize to the total protein concentration of the cell lysate.
-
By following these application notes and protocols, researchers can confidently determine the optimal concentration of this compound for their in vitro studies and effectively investigate the role of the BH4 synthesis pathway in their specific biological context.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mygenefood.com [mygenefood.com]
- 3. Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sepiapterin reductase: Characteristics and role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combining Human and Rodent Genetics to Identify New Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The metabolite BH4 controls T–cell proliferation in autoimmunity and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT Assay [protocols.io]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. origene.com [origene.com]
- 11. Roles of Tetrahydrobiopterin in Promoting Tumor Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Blockade of GCH1/BH4 Axis Activates Ferritinophagy to Mitigate the Resistance of Colorectal Cancer to Erastin-Induced Ferroptosis [frontiersin.org]
- 13. Critical Role for Tetrahydrobiopterin Recycling by Dihydrofolate Reductase in Regulation of Endothelial Nitric-oxide Synthase Coupling: RELATIVE IMPORTANCE OF THE DE NOVO BIOPTERIN SYNTHESIS VERSUS SALVAGE PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for SPRi3 in Sepiapterin Reductase Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepiapterin (B94604) reductase (SPR) is a critical enzyme in the de novo and salvage pathways of tetrahydrobiopterin (B1682763) (BH4) biosynthesis.[1][2] BH4 is an essential cofactor for several key enzymes, including aromatic amino acid hydroxylases (which are involved in the synthesis of neurotransmitters like dopamine (B1211576) and serotonin) and nitric oxide synthases (NOS).[3][4][5] Dysregulation of SPR and subsequent alterations in BH4 levels have been implicated in various pathological conditions, including neuropathic pain, inflammation, and autoimmune disorders.[1][3][6]
SPRi3 is a potent and specific small-molecule inhibitor of sepiapterin reductase.[7] It was developed as a tool compound to investigate the physiological and pathophysiological roles of SPR and to explore the therapeutic potential of SPR inhibition.[3][4] this compound exhibits high binding affinity for human SPR and effectively reduces BH4 levels in cellular and in vivo models.[7] These characteristics make this compound an invaluable tool for researchers studying the function of sepiapterin reductase and its role in disease.
Principle of Action
This compound acts as a competitive inhibitor of sepiapterin reductase, binding to the active site of the enzyme and preventing the binding of its natural substrates, such as sepiapterin and 6-pyruvoyl-tetrahydropterin.[8] This inhibition blocks the final steps in the BH4 synthesis pathway, leading to a reduction in intracellular BH4 levels.[3] A key consequence of SPR inhibition by this compound is the accumulation of sepiapterin, which is then released from the cells.[4][8] This accumulation of sepiapterin can be measured and serves as a reliable biomarker for target engagement and the degree of SPR inhibition.[3][9]
Applications
-
Elucidation of Sepiapterin Reductase Function: Studying the effects of this compound in various biological systems helps to delineate the specific roles of SPR in cellular metabolism and signaling.
-
Investigation of BH4-Dependent Pathways: By modulating BH4 levels, this compound can be used to probe the function of BH4-dependent enzymes and pathways in health and disease.
-
Validation of SPR as a Therapeutic Target: The use of this compound in preclinical models of pain, inflammation, and autoimmune diseases has been instrumental in validating SPR as a promising target for drug development.[1][2][6]
-
Biomarker Discovery and Development: The predictable accumulation of sepiapterin upon this compound administration has established it as a robust biomarker for assessing the pharmacodynamic effects of SPR inhibitors.[9]
Data Presentation
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Species | Assay System | Value | Reference |
| IC50 (Binding Affinity) | Human | Cell-free (TR-FRET) | 74 nM | [7] |
| IC50 (Binding Affinity) | Human | - | 53 - 74 nM | |
| IC50 (Biopterin Reduction) | Human | SK-N-BE(2) Neuroblastoma Cells | 5.2 µM | [7] |
| IC50 (SPR Activity) | Mouse | Primary Sensory Neuron Cultures | 0.45 µM | [7] |
Signaling and Experimental Workflow Diagrams
Caption: BH4 synthesis pathway and this compound inhibition.
Caption: Workflow for assessing this compound activity.
Caption: Logical flow of this compound's measurable effects.
Experimental Protocols
Protocol 1: In Vitro Sepiapterin Reductase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on recombinant sepiapterin reductase.
Materials:
-
Recombinant human sepiapterin reductase (SPR)
-
This compound (stock solution in DMSO)
-
Sepiapterin
-
NADPH
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 6.4)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare Reagents:
-
Prepare a series of dilutions of this compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Prepare solutions of recombinant SPR, sepiapterin, and NADPH in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the this compound dilutions (or vehicle control), and the recombinant SPR enzyme.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Start the enzymatic reaction by adding sepiapterin and NADPH to each well.
-
-
Kinetic Measurement:
-
Immediately measure the decrease in absorbance at 340 nm (due to NADPH oxidation) every 30 seconds for 10-15 minutes using a microplate spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each this compound concentration.
-
Plot the percentage of SPR inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Cell-Based Assay for Biopterin (B10759762) Reduction
Objective: To measure the effect of this compound on intracellular tetrahydrobiopterin (BH4) levels in a cellular context.
Materials:
-
SK-N-BE(2) cells (or other relevant cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., with dithioerythritol (B556865) to stabilize BH4)
-
HPLC system with electrochemical or fluorescence detection
Procedure:
-
Cell Culture and Treatment:
-
Seed SK-N-BE(2) cells in 6-well plates and culture until they reach 80-90% confluency.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for 24 hours.
-
-
Cell Lysis:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
-
Sample Preparation:
-
Acidify the supernatant to oxidize BH4 and BH2 to biopterin.
-
Perform a deproteinization step (e.g., using a centrifugal filter).
-
-
HPLC Analysis:
-
Inject the prepared samples into the HPLC system.
-
Quantify the biopterin levels based on a standard curve.
-
-
Data Analysis:
-
Normalize the biopterin levels to the total protein concentration in each sample.
-
Calculate the percentage of biopterin reduction for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of reduction against the log of the this compound concentration.
-
Protocol 3: Measurement of Sepiapterin Accumulation in Primary Neuron Cultures
Objective: To assess SPR inhibition by this compound in primary sensory neurons through the measurement of extracellular sepiapterin.
Materials:
-
Primary dorsal root ganglion (DRG) neuron cultures
-
Neuronal culture medium
-
This compound (stock solution in DMSO)
-
LC-MS/MS system
Procedure:
-
Neuron Culture and Treatment:
-
Isolate and culture DRG neurons according to standard protocols.
-
After establishing the cultures, treat the neurons with different concentrations of this compound (and a vehicle control) for 24 hours.
-
-
Sample Collection:
-
Collect the culture supernatant from each well.
-
-
Sample Preparation:
-
Prepare the supernatant for LC-MS/MS analysis, which may involve protein precipitation and dilution.
-
-
LC-MS/MS Analysis:
-
Inject the processed samples into the LC-MS/MS system.
-
Quantify the sepiapterin concentration using a stable isotope-labeled internal standard and a standard curve.
-
-
Data Analysis:
-
Plot the extracellular sepiapterin concentration against the this compound concentration.
-
Correlate the increase in sepiapterin with the degree of SPR inhibition.
-
Conclusion
This compound is a powerful and selective pharmacological tool for the investigation of sepiapterin reductase. Its well-characterized inhibitory activity and the established biomarker for its target engagement make it an essential compound for researchers in academia and industry who are focused on understanding the roles of SPR and BH4 in health and disease. The protocols and data provided herein offer a comprehensive guide for the effective use of this compound in a research setting.
References
- 1. Sepiapterin reductase: Characteristics and role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sepiapterin reductase inhibition selectively reduces inflammatory joint pain and increases urinary sepiapterin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peripheralized sepiapterin reductase inhibition as a safe analgesic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Peripheralized sepiapterin reductase inhibition as a safe analgesic therapy [frontiersin.org]
- 5. Analgesia by inhibiting tetrahydrobiopterin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for SPRi3: Dissolution and Experimental Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and preparation of SPRi3, a potent inhibitor of sepiapterin (B94604) reductase (SPR), for use in various experimental settings. Adherence to these guidelines is crucial for ensuring the compound's stability, solubility, and the reproducibility of experimental outcomes.
Compound Information
This compound is a small molecule inhibitor of sepiapterin reductase, a key enzyme in the tetrahydrobiopterin (B1682763) (BH4) synthesis pathway.[1][2] By inhibiting SPR, this compound effectively reduces the levels of BH4, a critical cofactor for several enzymes, including nitric oxide synthases and aromatic amino acid hydroxylases.[2][3][4] This mechanism of action makes this compound a valuable tool for studying the roles of BH4 in various physiological and pathological processes, including T-cell proliferation, inflammation, and neuropathic pain.[1]
Data Presentation: Physicochemical and Solubility Data
A summary of the key physicochemical and solubility properties of this compound is provided in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 262.3 g/mol | [1][5] |
| Molecular Formula | C₁₄H₁₈N₂O₃ | [1][5] |
| Purity | ≥98% | [1] |
| Solubility in DMSO | Up to 100 mM | [1] |
| Solubility in Ethanol (B145695) | Up to 100 mM | [1] |
| Storage (Solid) | Store at -20°C | [1][6] |
| Storage (Stock Solution) | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. | [2][6] |
Experimental Protocols
Preparation of this compound Stock Solutions for In Vitro Use
This protocol describes the preparation of a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO) or Ethanol, suitable for subsequent dilution in cell culture media or assay buffers.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Weighing: In a sterile environment, accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution:
-
Add the appropriate volume of anhydrous, sterile DMSO or Ethanol to the vial containing the this compound powder to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
If necessary, use an ultrasonic bath for 10-15 minutes to ensure complete dissolution. The resulting solution should be clear and free of any visible particulates.[7]
-
-
Aliquoting and Storage:
Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the this compound stock solution into a final working concentration in cell culture medium.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed, sterile cell culture medium appropriate for your cell line
-
Sterile pipette tips and tubes
Protocol:
-
Thawing: Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended): To avoid precipitation of the compound, it is recommended to perform an intermediate serial dilution of the stock solution in 100% DMSO or ethanol to a concentration closer to the final working concentration.
-
Final Dilution: Add the appropriate volume of the this compound stock or intermediate dilution to the pre-warmed cell culture medium and mix immediately by gentle pipetting or inversion. The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[8][9]
Preparation of this compound for In Vivo Experiments
This protocol provides a formulation for dissolving this compound for administration in animal models. It is crucial to ensure the formulation is sterile and biocompatible.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes and syringes
Protocol:
-
Vehicle Preparation: Prepare the vehicle by mixing the components in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]
-
Dissolution:
-
First, dissolve the required amount of this compound powder in DMSO.
-
Sequentially add the PEG300, Tween-80, and Saline, mixing thoroughly after each addition to ensure a homogenous solution.
-
The final solution should be clear. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[2]
-
-
Administration: The resulting solution can be administered via the desired route (e.g., intraperitoneal or oral gavage). It is recommended to prepare this formulation fresh on the day of use.
Visualizations
Signaling Pathway
The following diagram illustrates the Tetrahydrobiopterin (BH4) synthesis pathway and the point of inhibition by this compound.
Caption: The BH4 synthesis pathway and the inhibitory action of this compound on Sepiapterin Reductase (SPR).
Experimental Workflow
The diagram below outlines the general workflow for preparing this compound for experimental use.
Caption: General experimental workflow for the preparation and use of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Sepiapterin reductase: Characteristics and role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. portlandpress.com [portlandpress.com]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
Application Notes and Protocols for Testing SPRi3 Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing in vitro and in vivo models to assess the efficacy of SPRi3, a potent inhibitor of Sepiapterin (B94604) Reductase (SPR). The following sections offer comprehensive methodologies for key experiments, structured data presentation, and visual representations of the underlying biological pathways and experimental workflows.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor of Sepiapterin Reductase (SPR), a key enzyme in the de novo biosynthesis pathway of tetrahydrobiopterin (B1682763) (BH4).[1] BH4 is an essential cofactor for several enzymes, including nitric oxide synthases (NOS) and aromatic amino acid hydroxylases. By inhibiting SPR, this compound effectively reduces the levels of BH4.[1] This mechanism is particularly relevant in pathological conditions such as neuropathic and inflammatory pain, where excessive BH4 production by sensory neurons and immune cells contributes to pain hypersensitivity.[2][3] Additionally, this compound has been shown to modulate T-cell proliferation, highlighting its potential in autoimmune and inflammatory diseases.
In Vitro Models for Testing this compound Efficacy
Cell-Free SPR Inhibition Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified SPR.
Protocol:
-
Reagents and Materials:
-
Purified recombinant human SPR enzyme
-
Sepiapterin (substrate)
-
NADPH (cofactor)
-
This compound (test compound)
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 6.8)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and purified SPR enzyme in a 96-well plate.
-
Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the wells.
-
Pre-incubate the mixture for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding sepiapterin to each well.
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocity for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of SPR inhibition against the logarithm of this compound concentration.
-
Cell-Based Biopterin (B10759762) Reduction Assay
This assay assesses the ability of this compound to reduce intracellular biopterin levels in a cellular context.
Protocol:
-
Cell Line:
-
Human neuroblastoma cell line SK-N-BE(2) is a suitable model.[2]
-
-
Reagents and Materials:
-
SK-N-BE(2) cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Lysis buffer
-
Method for biopterin quantification (e.g., HPLC with fluorescence detection)
-
-
Procedure:
-
Seed SK-N-BE(2) cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations or vehicle control for 24 hours.
-
Wash the cells with PBS and lyse them.
-
Quantify the total biopterin levels in the cell lysates using a validated method like HPLC.
-
Calculate the percentage of biopterin reduction compared to the vehicle-treated control.
-
Determine the IC50 value for biopterin reduction.
-
T-Cell Proliferation Assay
This assay evaluates the effect of this compound on the proliferation of T-cells, which is relevant for its potential immunomodulatory effects.
Protocol:
-
Cells:
-
Primary human or mouse T-cells, or a T-cell line such as Jurkat cells.
-
-
Reagents and Materials:
-
T-cells
-
RPMI-1640 medium supplemented with 10% FBS and IL-2
-
T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies or phytohemagglutinin (PHA))
-
This compound
-
Cell proliferation dye (e.g., CFSE) or a colorimetric assay (e.g., MTS/WST-1)
-
96-well culture plate
-
Flow cytometer or microplate reader
-
-
Procedure (using CFSE):
-
Label T-cells with CFSE according to the manufacturer's protocol.
-
Seed the labeled T-cells in a 96-well plate.
-
Add T-cell activation stimuli to the wells.
-
Treat the cells with different concentrations of this compound or vehicle control.
-
Culture the cells for 3-5 days.
-
Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Proliferation is indicated by a decrease in CFSE intensity as the dye is distributed among daughter cells.
-
Quantify the percentage of proliferating cells in each treatment group.
-
Cytokine Secretion Assay
This assay measures the impact of this compound on the production and secretion of key cytokines by activated T-cells.
Protocol:
-
Cells:
-
Primary human or mouse peripheral blood mononuclear cells (PBMCs) or isolated T-cells.
-
-
Reagents and Materials:
-
PBMCs or T-cells
-
RPMI-1640 medium supplemented with 10% FBS
-
T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies)
-
This compound
-
ELISA or multiplex immunoassay kits for specific cytokines (e.g., IFN-γ, IL-2, TNF-α)
-
96-well culture plate
-
-
Procedure:
-
Seed PBMCs or T-cells in a 96-well plate.
-
Add T-cell activation stimuli to the wells.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Culture the cells for 24-72 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of secreted cytokines in the supernatants using ELISA or a multiplex immunoassay.
-
Analyze the dose-dependent effect of this compound on cytokine production.
-
In Vivo Models for Testing this compound Efficacy
Neuropathic Pain Model: Spared Nerve Injury (SNI)
The SNI model is a widely used model of peripheral neuropathic pain.
Protocol:
-
Animals:
-
Adult male C57BL/6 mice are commonly used.
-
-
Surgical Procedure:
-
Anesthetize the mouse.
-
Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the tibial, common peroneal, and sural nerves.
-
Tightly ligate the tibial and common peroneal nerves with a suture.
-
Transect the ligated nerves distal to the ligation, removing a small section of the distal nerve stump.
-
Ensure the sural nerve remains intact and untouched.
-
Close the muscle and skin layers with sutures.
-
Sham-operated animals undergo the same procedure without nerve ligation and transection.
-
-
This compound Administration:
-
Behavioral Testing:
-
Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold in response to calibrated mechanical stimuli is measured. A decrease in the withdrawal threshold indicates mechanical allodynia.
-
Thermal Hyperalgesia: Measured using a radiant heat source (e.g., Hargreaves apparatus). A decrease in the paw withdrawal latency indicates thermal hyperalgesia.
-
Testing should be performed at baseline before surgery and at multiple time points after surgery and this compound treatment.
-
Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)
The CFA model induces a persistent inflammatory state and associated pain hypersensitivity.
Protocol:
-
Animals:
-
Adult male C57BL/6 mice.
-
-
Induction of Inflammation:
-
Inject a small volume (e.g., 20 µL) of CFA into the plantar surface of one hind paw or into the knee joint.
-
-
This compound Administration:
-
Outcome Measures:
-
Thermal Hyperalgesia: Assessed by measuring paw withdrawal latency to a radiant heat source.[4]
-
Mechanical Allodynia: Measured using von Frey filaments.
-
Edema: Paw or knee swelling can be quantified using calipers.
-
Dynamic Weight Bearing: Assessed using a device that measures the weight distribution between the inflamed and non-inflamed paws.[4]
-
Assessments are performed at baseline and at various time points after CFA injection and this compound treatment.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Assay Type | Model System | Parameter | This compound IC50 | Reference |
| Cell-Free SPR Inhibition | Purified Human SPR | Enzymatic Activity | 74 nM | [1] |
| Cell-Based Biopterin Reduction | SK-N-BE(2) Neuroblastoma Cells | Biopterin Levels | 5.2 µM | [1] |
| SPR Activity in Primary Neurons | Mouse Primary Sensory Neurons | SPR Activity | 0.45 µM | [1] |
Table 2: In Vivo Efficacy of this compound in Pain Models
| Pain Model | Species | Treatment | Outcome Measure | Efficacy | Reference |
| Spared Nerve Injury (Neuropathic) | Mouse | 300 mg/kg i.p. (single dose) | Mechanical Allodynia | Significant reversal of allodynia at 1, 2, and 4 hours post-injection | [3] |
| Spared Nerve Injury (Neuropathic) | Mouse | 300 mg/kg i.p. (twice daily for 3 days) | Mechanical Allodynia | Sustained reversal of allodynia | [3] |
| Complete Freund's Adjuvant (Inflammatory) | Mouse | 300 mg/kg i.p. (daily) | Radiant Heat Latency | Significant increase in withdrawal latency | [4] |
| Complete Freund's Adjuvant (Inflammatory) | Mouse | 300 mg/kg i.p. (daily) | Dynamic Weight Bearing | Significant improvement in weight bearing on the inflamed paw | [4] |
Visualizations
Signaling Pathway
Caption: this compound inhibits Sepiapterin Reductase (SPR), a key enzyme in the BH4 biosynthesis pathway.
In Vivo Experimental Workflow: Neuropathic Pain Model
Caption: Workflow for assessing this compound efficacy in the Spared Nerve Injury (SNI) mouse model.
In Vitro Experimental Workflow: T-Cell Proliferation Assay
Caption: Workflow for the CFSE-based T-cell proliferation assay to evaluate this compound effects.
References
Application Notes and Protocols: Quantifying the Reduction of BH4 Levels After SPRi3 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to quantifying the reduction of tetrahydrobiopterin (B1682763) (BH4) levels following treatment with SPRi3, a potent inhibitor of sepiapterin (B94604) reductase (SPR). This document includes quantitative data on this compound efficacy, detailed experimental protocols for BH4 measurement, and diagrams of the relevant biological pathways and experimental workflows.
Introduction to this compound and Tetrahydrobiopterin (BH4)
Tetrahydrobiopterin (BH4) is an essential cofactor for several key enzymes, including nitric oxide synthases (NOS) and aromatic amino acid hydroxylases. As such, BH4 plays a critical role in various physiological processes, including neurotransmission, vasodilation, and immune responses.[1][2][3] The biosynthesis of BH4 occurs through two primary pathways: the de novo pathway and the salvage pathway.[3] Sepiapterin reductase (SPR) is the terminal enzyme in the de novo synthesis of BH4.[2][4][5]
This compound is a potent and specific small-molecule inhibitor of sepiapterin reductase.[6][7] By inhibiting SPR, this compound effectively reduces the production of BH4, making it a valuable tool for studying the roles of BH4 in health and disease.[6][8] Notably, the inhibition of the BH4 pathway by this compound has shown potential in reducing neuropathic and inflammatory pain.[2][6][8]
Quantitative Data: Efficacy of this compound
The inhibitory activity of this compound on sepiapterin reductase has been quantified in various experimental settings. The following tables summarize the key IC50 values, providing a clear comparison of this compound potency.
Table 1: In Vitro Inhibition of Sepiapterin Reductase by this compound
| Assay Type | Target | Species | IC50 | Reference |
| Cell-free assay | Sepiapterin Reductase (SPR) | Human | 74 nM | [6] |
| Time-resolved fluorescence resonance energy transfer (TR-FRET) | Sepiapterin Reductase (SPR) | Human | 1.1 x 10⁻⁸ M (pIC50 8.0) | [7][9] |
Table 2: Cellular and In Vivo Efficacy of this compound
| Assay Type | Cell/Tissue Type | Species | IC50 / Effect | Reference |
| Cell-based biopterin (B10759762) reduction | SK-N-BE(2) neuroblastoma cells | Human | 5.2 µM | [6][9] |
| SPR activity reduction | Primary sensory neuron cultures | Mouse | 0.45 µM | [6] |
| Reduction of BH4 levels in inflamed paw | Paw skin after CFA injection | Mouse | Significant decrease with 300 mg/kg i.p. treatment | [10] |
| Reduction of urinary BH4 levels | Collagen antibody-induced arthritis model | Mouse | Significant reduction during inflammation | [8] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the de novo and salvage pathways of BH4 biosynthesis and the point of inhibition by this compound.
Caption: BH4 biosynthesis pathways and this compound inhibition.
Experimental Protocols
Protocol 1: Quantification of BH4 in Animal Tissue Samples by HPLC with Electrochemical Detection (HPLC-ECD)
This protocol is adapted from established methods for the sensitive detection of BH4 in biological samples.[1][11]
1. Materials and Reagents:
-
Tissue samples (e.g., brain, heart, kidney)
-
Extraction Buffer: 50 mM Potassium Phosphate (B84403) buffer (pH 4.5)
-
Stabilizing Solution: 0.1 M HCl containing 1 mM 1,4-dithioerythritol (DTE) and 1 mM diethylenetriaminepentaacetic acid (DTPA)
-
BH4 and Dihydrobiopterin (BH2) standards
-
Perchloric acid (PCA) or Trichloroacetic acid (TCA) for protein precipitation
-
HPLC system with an electrochemical detector (ECD)
-
C18 reverse-phase HPLC column
2. Sample Preparation:
-
Excise tissues of interest quickly and freeze immediately in liquid nitrogen. Store at -80°C until analysis.
-
Homogenize the frozen tissue in ice-cold Extraction Buffer.
-
To stabilize BH4, add the Stabilizing Solution to the homogenate.
-
Precipitate proteins by adding an equal volume of ice-cold PCA or TCA.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter before injection into the HPLC system.
3. HPLC-ECD Analysis:
-
Mobile Phase: 50 mM potassium phosphate (pH 4.5).
-
Flow Rate: 1 mL/min (isocratic).
-
Column: C18 reverse-phase column.
-
Electrochemical Detector Potentials: Set the potentials to specifically detect BH4. A potential of +150 mV is often used for BH4, while higher potentials are needed for BH2.[11]
-
Standard Curve: Prepare a standard curve using known concentrations of BH4 and BH2 standards diluted in the Stabilizing Solution.
-
Quantification: Inject the prepared samples and standards into the HPLC system. Identify and quantify the BH4 peak based on its retention time and the standard curve.
4. Data Analysis:
-
Calculate the concentration of BH4 in the tissue samples by comparing the peak areas to the standard curve.
-
Normalize the BH4 concentration to the total protein content of the tissue homogenate.
The following diagram outlines the experimental workflow for BH4 quantification.
References
- 1. Measurement of Tetrahydrobiopterin in Animal Tissue Samples by HPLC with Electrochemical Detection-Protocol Optimization and Pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sepiapterin reductase: Characteristics and role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydrobiopterin: Beyond Its Traditional Role as a Cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medlineplus.gov [medlineplus.gov]
- 5. SPR gene: MedlinePlus Genetics [medlineplus.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Sepiapterin reductase inhibition selectively reduces inflammatory joint pain and increases urinary sepiapterin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Exploring the Role of Tetrahydrobiopterin (BH4) in T-Cell Proliferation Using Surface Plasmon Resonance Imaging (SPRi)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetrahydrobiopterin (BH4) is an essential enzyme cofactor that plays a critical role in various physiological processes, including the synthesis of neurotransmitters and nitric oxide.[1][2][3][4] Recent studies have unveiled a fundamental role for BH4 in T-cell biology, highlighting its importance in regulating T-cell proliferation.[1][2][3][4] The synthesis of BH4 is a multi-step enzymatic process, with GTP cyclohydrolase 1 (GCH1) being the rate-limiting enzyme and sepiapterin (B94604) reductase (SPR) catalyzing the final step.[1][3] Pharmacological inhibition of SPR using compounds like SPRi3 has been shown to severely impair the proliferation of mature mouse and human T-cells.[1] This impairment is linked to alterations in iron metabolism and mitochondrial bioenergetics.[1][2][3]
Surface Plasmon Resonance imaging (SPRi) is a powerful, label-free, and real-time optical technique for monitoring and quantifying biomolecular interactions.[5][6][7][8][9][10] It measures changes in the refractive index on a sensor surface, allowing for the detailed analysis of binding kinetics and affinity.[6][9][11] While traditionally used for protein-protein interactions, SPRi is increasingly being adapted for cell-based assays to study cell-surface interactions and cellular responses.[11][12]
These application notes provide a detailed protocol for utilizing SPRi to investigate the role of BH4 in T-cell proliferation by examining the effect of the SPR inhibitor, this compound, on the expression and interaction of key T-cell surface markers.
Signaling Pathways and Experimental Workflow
BH4 Synthesis and Role in T-Cell Proliferation
The synthesis of BH4 is crucial for T-cell proliferation. T-cell receptor (TCR) activation upregulates the enzymes involved in the de novo synthesis of BH4. BH4, in turn, is essential for mitochondrial function, which is required to support the metabolic demands of proliferating T-cells. Inhibition of sepiapterin reductase (SPR) by this compound blocks the final step of BH4 synthesis, leading to impaired T-cell proliferation.
Experimental Workflow
The experimental workflow begins with the isolation of primary human T-cells, followed by activation and treatment with the SPR inhibitor, this compound. T-cell proliferation is then assessed using a standard method such as CFSE staining and flow cytometry. In parallel, SPRi is employed to analyze the binding of treated and untreated T-cells to immobilized antibodies against key T-cell surface markers, providing real-time data on cellular interactions.
Experimental Protocols
Isolation and Culture of Primary Human T-Cells
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Isolate Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.[13]
-
Purify T-Cells: Purify total T-cells or specific subsets (e.g., CD4+) from PBMCs using negative selection magnetic beads.
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Cell Culture: Culture purified T-cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.
T-Cell Activation and Treatment with this compound
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Activation: Activate T-cells using plate-bound anti-CD3 (5 µg/mL) and soluble anti-CD28 (2 µg/mL) antibodies.[1][14]
-
Treatment: Concurrently with activation, treat T-cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) or a vehicle control (e.g., DMSO).
T-Cell Proliferation Assay (CFSE Staining)
-
Labeling: Before activation, label T-cells with 5 µM Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.[15][16]
-
Culture: Culture the CFSE-labeled, activated, and treated T-cells for 72-96 hours.
-
Flow Cytometry: Harvest the cells and analyze CFSE dilution by flow cytometry. The progressive halving of CFSE fluorescence intensity indicates cell division.[15]
SPRi Analysis of T-Cell Surface Marker Interactions
-
SPRi Sensor Chip Preparation:
-
SPRi Measurement:
-
Equilibrate the sensor chip with running buffer (e.g., complete RPMI-1640) to establish a stable baseline.
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Prepare T-cells (vehicle control and this compound-treated) at a concentration of 1 x 10^6 cells/mL in running buffer.
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Inject the T-cell suspension over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 5-10 minutes).[8]
-
Follow with a dissociation phase by flowing running buffer over the chip.
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Monitor the change in SPR signal (in Resonance Units, RU) in real-time. The signal change is proportional to the number of cells binding to the immobilized antibodies.[7][12]
-
-
Data Analysis:
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Subtract the signal from the reference spot to correct for non-specific binding.
-
Compare the binding response (RU) of this compound-treated T-cells to that of vehicle-treated T-cells for each capture antibody.
-
Data Presentation
Table 1: Effect of this compound on T-Cell Proliferation
| This compound Concentration (µM) | % Proliferating T-Cells (CFSE low) | Proliferation Index |
| 0 (Vehicle) | 85.2 ± 4.1 | 3.2 ± 0.3 |
| 10 | 62.5 ± 3.5 | 2.1 ± 0.2 |
| 25 | 35.8 ± 2.9 | 1.3 ± 0.1 |
| 50 | 12.1 ± 1.8 | 0.5 ± 0.1 |
Data are presented as mean ± standard deviation.
Table 2: SPRi Analysis of T-Cell Binding to Immobilized Antibodies
| Treatment | Capture Antibody | SPRi Response (RU) |
| Vehicle Control | Anti-CD25 | 1250 ± 98 |
| 50 µM this compound | Anti-CD25 | 480 ± 55 |
| Vehicle Control | Anti-CD69 | 1890 ± 120 |
| 50 µM this compound | Anti-CD69 | 820 ± 75 |
| Vehicle Control | Isotype Control | 50 ± 15 |
| 50 µM this compound | Isotype Control | 45 ± 12 |
Data are presented as mean ± standard deviation of the peak SPR response.
Discussion
The provided protocols outline a comprehensive approach to investigate the role of BH4 in T-cell proliferation using the SPR inhibitor, this compound. The CFSE proliferation assay directly measures the impact of BH4 depletion on T-cell division. The SPRi analysis offers a novel, real-time method to quantify changes in the surface expression of key T-cell activation markers, such as CD25 (IL-2 receptor alpha chain) and CD69 (early activation marker), as a consequence of impaired BH4 synthesis. A reduction in the SPRi signal for this compound-treated T-cells binding to anti-CD25 and anti-CD69 antibodies would correlate with the anti-proliferative effects observed in the CFSE assay, suggesting that BH4 is crucial for the expression of these activation markers. This integrated approach provides both functional and molecular insights into the role of BH4 in T-cell biology, offering valuable tools for researchers and drug development professionals in the fields of immunology and oncology.
References
- 1. The metabolite BH4 controls T–cell proliferation in autoimmunity and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. The metabolite BH4 controls T cell proliferation in autoimmunity and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 5. Studying Protein-Protein Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 6. What techniques are used to study protein-protein interactions? [synapse.patsnap.com]
- 7. T and B Cell-based Surface Plasmon Resonance (SPR) Assay - Creative Biolabs [creative-biolabs.com]
- 8. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. researchgate.net [researchgate.net]
- 10. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antigen-specific T cell phenotyping microarrays using Grating Coupled Surface Plasmon Resonance Imaging and Surface Plasmon Coupled Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 15. Flow Cytometry Techniques for Measuring T Cell Proliferation | KCAS Bio [kcasbio.com]
- 16. agilent.com [agilent.com]
Troubleshooting & Optimization
Troubleshooting SPRi3 insolubility issues in aqueous solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with SPRi3 in aqueous solutions.
Troubleshooting Guide: Resolving this compound Precipitation
This compound, a potent sepiapterin (B94604) reductase (SPR) inhibitor, is characterized by its low solubility in aqueous solutions, a common challenge during experimental setup. Precipitation can lead to inaccurate concentration calculations and unreliable experimental results. This guide provides a systematic approach to diagnose and resolve solubility issues.
Step 1: Initial Stock Solution Preparation
This compound is readily soluble in organic solvents. It is recommended to prepare a high-concentration stock solution in 100% DMSO or ethanol.[1]
-
Recommendation: Dissolve this compound in 100% DMSO to a concentration of 10-100 mM. Ensure the DMSO is newly opened and anhydrous, as hygroscopic DMSO can negatively impact solubility.[2] If precipitation is observed, gentle warming and/or sonication can be used to aid dissolution.[2]
Step 2: Dilution into Aqueous Buffer
Precipitation commonly occurs when the organic stock solution is diluted into an aqueous buffer. This is due to the drastic change in solvent polarity.
-
Observation: Does precipitation occur immediately upon addition to the aqueous buffer?
-
Troubleshooting Workflow:
Caption: A workflow for troubleshooting this compound precipitation in aqueous solutions.
Step 3: Advanced Solubilization Strategies
If simple dilution methods fail, consider the following formulation strategies. These have been successfully used for in vitro and in vivo studies.
Quantitative Data on this compound Formulation:
| Protocol | Components | Final Concentration | Outcome |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (9.53 mM) | Clear Solution |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (9.53 mM) | Clear Solution |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (9.53 mM) | Clear Solution |
Data sourced from MedchemExpress.[2]
Experimental Protocols
Protocol 1: Co-Solvent Formulation
This protocol is suitable for in vivo studies and some in vitro assays where the components are tolerated.
-
Prepare a 25 mg/mL stock solution of this compound in 100% DMSO.
-
To prepare 1 mL of the final solution, take 100 µL of the this compound stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogenous.
-
Add 450 µL of saline to reach the final volume of 1 mL.[2]
Protocol 2: Cyclodextrin-Based Formulation
Captisol® (sulfobutylether-β-cyclodextrin, SBE-β-CD) is a modified cyclodextrin (B1172386) designed to improve the solubility of poorly soluble compounds.
-
Prepare a 25 mg/mL stock solution of this compound in 100% DMSO.
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
To prepare 1 mL of the final solution, add 100 µL of the this compound stock solution to 900 µL of the 20% SBE-β-CD solution.
-
Mix thoroughly until a clear solution is obtained.
Frequently Asked Questions (FAQs)
Q1: What is the maximum recommended final concentration of DMSO in a cell-based assay?
While this compound is highly soluble in DMSO, the final concentration of DMSO in your aqueous solution should be kept as low as possible, ideally below 1%, to avoid solvent-induced artifacts in biological assays. The exact tolerance will depend on the specific cell line and assay.
Q2: How does pH affect the solubility of this compound?
Q3: Can I use sonication to dissolve this compound in my aqueous buffer?
Sonication can be a useful technique to break down aggregates and aid in the dissolution of precipitated compounds.[2] However, it should be used with caution as prolonged sonication can generate heat, potentially degrading the compound. Use a sonicating water bath and cool the sample periodically.
Q4: My this compound precipitates over time, even after initial dissolution. What can I do?
This indicates that the solution is supersaturated and thermodynamically unstable. To address this, you can:
-
Lower the final concentration of this compound.
-
Store the solution at a different temperature (some compounds are more soluble at lower or higher temperatures). However, be mindful of the stability of this compound at different temperatures.
-
Prepare the solution fresh before each experiment.
This compound Mechanism of Action: Inhibition of the BH4 Synthesis Pathway
This compound is a potent inhibitor of sepiapterin reductase (SPR), a key enzyme in the de novo synthesis pathway of tetrahydrobiopterin (B1682763) (BH4).[1][5] BH4 is an essential cofactor for several enzymes, including nitric oxide synthases and aromatic amino acid hydroxylases.[2][6] By inhibiting SPR, this compound reduces the levels of BH4.[5]
Caption: The inhibitory action of this compound on the de novo BH4 synthesis pathway.
References
How to minimize off-target effects of SPRi3 in experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of SPRi3 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using this compound?
Q2: What is the known target and selectivity profile of this compound?
A2: this compound is a potent inhibitor of Sepiapterin (B94604) Reductase (SPR), an enzyme that catalyzes the final step in the biosynthesis of Tetrahydrobiopterin (BH4).[3][4][5] It exhibits high binding affinity for human SPR in cell-free assays.[3][6] Importantly, this compound has been shown to not affect the activity of GTP cyclohydroxylase 1 (GCH1), the rate-limiting enzyme in the BH4 synthesis pathway, which suggests a degree of selectivity.[3][6] However, a comprehensive profile of its interactions with other cellular proteins is not fully characterized, making it crucial to perform rigorous control experiments.
Q3: How can I proactively design my experiments to minimize potential off-target effects of this compound?
A3: A well-designed experimental plan is the first line of defense against off-target effects. Key proactive strategies include:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that produces the desired on-target effect through a dose-response experiment.[1] Higher concentrations increase the risk of binding to lower-affinity off-target proteins.[1]
-
Employ Control Compounds: Include a structurally similar but biologically inactive analog of this compound as a negative control. This helps confirm that the observed effects are not due to the chemical scaffold itself.[1]
Q4: What are the essential control experiments to validate that my observed phenotype is due to SPR inhibition by this compound?
A4: To distinguish on-target from off-target effects, a multi-pronged validation approach is essential.
-
Genetic Validation: Use techniques like CRISPR-Cas9 or siRNA to knock out or knock down the gene encoding SPR.[1] If the resulting phenotype mimics the effect of this compound treatment, it provides strong evidence for on-target activity. Conversely, if the phenotype persists after SPR knockdown, it is likely an off-target effect.[1][2]
-
Target Engagement Assays: A Cellular Thermal Shift Assay (CETSA) can confirm that this compound directly binds to SPR in intact cells.[1] This method measures the thermal stability of a protein, which typically increases upon ligand binding.[2]
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Phenotypic Rescue: In a system where SPR is knocked down, attempt to "rescue" the phenotype by adding exogenous BH4, the product of the pathway SPR participates in. If the phenotype is reversed, it supports an on-target mechanism.
Q5: My results are inconsistent across different cell lines or experimental conditions. How can I troubleshoot for off-target effects?
A5: Inconsistencies can often be a sign of off-target activities. Key troubleshooting steps include:
-
Assess Cell Viability: Run a cell toxicity assay in parallel with your primary experiment. This helps to ensure that the observed phenotype is not a secondary consequence of general cellular toxicity caused by off-target effects at the concentration used.[2]
-
Characterize Target Expression: Verify the expression levels of SPR in the different cell lines used. Variability in target protein expression can lead to inconsistent results.[1]
-
Review Concentration and Incubation Time: Re-evaluate your dose-response curve and treatment duration. It's possible that a narrower, lower concentration range or a shorter incubation time could minimize off-target interactions while still achieving the desired on-target inhibition.
Quantitative Data Summary
The following table summarizes the reported potency of this compound in various assays. Using a concentration well above the IC50 for cellular effects may increase the likelihood of off-target engagement.
| Assay Type | Target/System | IC50 Value | Reference |
| Cell-Free Binding Assay | Human Sepiapterin Reductase (SPR) | 53 - 74 nM | [3][4] |
| Cell-Based Activity Assay | Reduction of biopterin (B10759762) levels | 5.2 µM | [3][6] |
| Cell-Based Activity Assay | Reduction of SPR activity in mouse sensory neurons | 0.45 µM | [3][4] |
Key Experimental Protocols
Protocol 1: Dose-Response and Cytotoxicity Assessment
Objective: To determine the optimal concentration of this compound that elicits the desired biological effect without causing general cytotoxicity.
Methodology:
-
Cell Plating: Seed cells in parallel plates at a density appropriate for your specific assay (e.g., phenotypic readout and viability).
-
Compound Preparation: Prepare a serial dilution of this compound. A common starting point is a 10-point, 3-fold dilution series centered around the expected IC50 (e.g., from 0.01 µM to 100 µM). Include a vehicle-only control (e.g., DMSO).
-
Cell Treatment: Treat the cells with the this compound dilutions and incubate for the desired duration.
-
Phenotypic Readout: In one set of plates, measure the biological response of interest (e.g., protein expression via Western blot, cell proliferation, reporter gene activity).[2]
-
Toxicity Readout: In the parallel set of plates, assess cell viability using a suitable method (e.g., MTS assay, CellTiter-Glo®).[2]
-
Data Analysis: Plot both the phenotypic response and cell viability against the logarithm of the this compound concentration. Determine the EC50 (effective concentration) for the phenotype and the CC50 (cytotoxic concentration) from the viability data. The ideal experimental concentration is one that maximizes the phenotypic response while minimizing cytotoxicity.[2]
Protocol 2: Genetic Validation using CRISPR-Cas9 Knockout
Objective: To verify that the genetic removal of SPR recapitulates the phenotype observed with this compound treatment.[2]
Methodology:
-
gRNA Design: Design two to three unique guide RNAs (gRNAs) targeting the gene that encodes for SPR to minimize off-target gene editing by the CRISPR system itself.
-
Vector Cloning: Clone the designed gRNAs into a Cas9 expression vector.
-
Transfection: Transfect the gRNA/Cas9 plasmids into the target cells.
-
Selection and Clonal Isolation: If applicable, use a selection marker to enrich for transfected cells. Isolate single-cell clones to establish knockout cell lines.[2]
-
Knockout Validation: Confirm the successful knockout of the SPR protein in the isolated clones using Western blot or qPCR.
-
Phenotypic Analysis: Perform the primary phenotypic assay on the validated knockout cell lines alongside wild-type cells treated with this compound and a vehicle control. A similar phenotype between the knockout cells and this compound-treated wild-type cells strongly supports an on-target effect.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct target engagement of this compound with the SPR protein in a cellular context.[1]
Methodology:
-
Cell Treatment: Treat intact cells with this compound at a concentration known to be effective and a vehicle control for a specified time.[1]
-
Cell Lysis: Harvest and lyse the cells to create a cell lysate.
-
Heating: Aliquot the lysate from both treated and control groups and heat them across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[1]
-
Separation of Soluble Fraction: Centrifuge the heated samples to pellet the aggregated (denatured) proteins.[1]
-
Protein Quantification: Collect the supernatant, which contains the soluble, non-denatured proteins. Quantify the amount of SPR in the supernatant for each temperature point using Western blotting.[2]
-
Data Analysis: Plot the amount of soluble SPR as a function of temperature for both the this compound-treated and vehicle-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates that the inhibitor stabilized the SPR protein, confirming target engagement.[2]
Visualizations
Signaling and Metabolic Pathways
Caption: The de novo Tetrahydrobiopterin (BH4) synthesis pathway, highlighting the inhibitory action of this compound on Sepiapterin Reductase (SPR).
Experimental Workflows
Caption: A workflow for validating whether an observed experimental phenotype is an on-target or off-target effect of this compound.
Logical Relationships
Caption: A decision-making diagram for troubleshooting unexpected results when using the SPR inhibitor this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Sepiapterin reductase inhibition selectively reduces inflammatory joint pain and increases urinary sepiapterin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SPR inhibitor 3 | TargetMol [targetmol.com]
Technical Support Center: Addressing Variability in SPRi Experimental Results
Welcome to the technical support center for Surface Plasmon Resonance imaging (SPRi). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize variability in their SPRi experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in SPRi experiments?
A1: Variability in SPRi experiments can stem from multiple factors.[1][2][3] These can be broadly categorized into three main areas:
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Instrumental Factors: This includes noise and drift from the instrument's optical and fluidic systems.[4] Temperature fluctuations, air bubbles, and changes in flow rate are common culprits.[4]
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Experimental Procedure: Inconsistencies in sample preparation, ligand immobilization, and surface regeneration can introduce significant variability.[5][6]
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Sample and Reagent Quality: The purity and stability of the ligand and analyte are crucial.[5] Variations in buffer composition can also lead to discrepancies.[5][7]
Q2: My baseline is drifting. What could be the cause and how do I fix it?
A2: Baseline drift is a frequent issue in SPRi and can be caused by several factors.[6][8][9] Common causes include an unequilibrated sensor surface, temperature instability, or issues with the running buffer.[4][6][8][9] It is often observed after docking a new sensor chip or after the immobilization process.[9]
Troubleshooting Steps:
-
Equilibrate the System: Ensure the sensor surface is fully equilibrated with the running buffer. It may be necessary to flow the running buffer overnight to achieve a stable baseline.[9]
-
Degas the Buffer: Properly degas the running buffer to prevent the formation of air bubbles in the fluidic system.[8]
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Check for Leaks: Inspect the fluidic system for any leaks that could introduce air.[8]
-
Temperature Control: Verify that the instrument's temperature is stable and not fluctuating.[4]
-
Buffer Consistency: Use a fresh, clean, and filtered buffer solution to avoid contamination.[8]
Q3: I'm observing a low signal-to-noise ratio (SNR). How can I improve it?
A3: A low signal-to-noise ratio (SNR) can make it difficult to accurately analyze your data. Several factors can contribute to a poor SNR.[10]
Improvement Strategies:
-
Optimize Ligand Density: A very low ligand immobilization level can result in a weak signal.[6][8] Conversely, excessively high density can cause steric hindrance.[6]
-
Increase Analyte Concentration: If feasible, increasing the concentration of the analyte can boost the signal.[8]
-
Stable Environment: Ensure the instrument is in a stable environment with minimal vibrations and temperature fluctuations.[8]
-
Proper Grounding: Check that the instrument is properly grounded to minimize electrical noise.[8]
-
Clean System: A contaminated sensor surface or running buffer can increase noise.[4][8]
Q4: My results are not consistent between experiments. What should I check?
A4: Lack of reproducibility is a significant concern. Inconsistent results can arise from variations in experimental execution and sample handling.[11][12]
Key Areas to Review:
-
Standard Operating Procedures (SOPs): Strictly adhere to well-defined SOPs for all experimental steps, from sample preparation to data analysis.[11][12]
-
Ligand and Analyte Quality: Ensure the purity and activity of your biomolecules are consistent across experiments.[5]
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Immobilization Level: Monitor and control the ligand immobilization level to ensure it is consistent for each experiment.
-
Regeneration Efficiency: Incomplete or harsh regeneration can alter the sensor surface and affect subsequent binding events.[6]
-
Data Analysis Parameters: Use consistent data processing and analysis parameters for all datasets.[13]
Troubleshooting Guides
Issue 1: Baseline Instability
| Symptom | Potential Causes | Recommended Solutions |
| Baseline Drift | Incomplete sensor surface equilibration.[9] | Flow running buffer over the sensor surface until a stable baseline is achieved, which may require an overnight run.[9] |
| Temperature fluctuations.[4] | Ensure the instrument and buffers are at a stable temperature. | |
| Air bubbles in the fluidic system.[4][8] | Degas the running buffer and check for leaks in the tubing.[8] | |
| Contaminated or old buffer.[8] | Prepare fresh, filtered running buffer for each experiment.[8] | |
| Baseline Noise | Electrical interference. | Ensure the instrument is properly grounded.[8] |
| Particulate matter in the buffer or sample. | Filter all buffers and samples before use.[8] | |
| Contaminated sensor surface.[8] | Clean the sensor surface according to the manufacturer's protocol.[4] |
Issue 2: Poor Signal Quality
| Symptom | Potential Causes | Recommended Solutions |
| No or Weak Signal | Ligand immobilization level is too low.[6][8] | Optimize the immobilization chemistry and ligand concentration to achieve a higher density.[6] |
| Inactive ligand or analyte.[5][7] | Verify the activity and purity of your biomolecules. | |
| Inappropriate analyte concentration.[8] | Test a wider range of analyte concentrations.[14] | |
| Mass transport limitation.[15] | Increase the flow rate or decrease the ligand density.[15] | |
| High Non-Specific Binding | Inadequate surface blocking.[6] | Ensure all active sites on the sensor surface are blocked after ligand immobilization.[6] |
| Inappropriate buffer composition. | Optimize the running buffer by adding blocking agents like BSA or detergents.[6] | |
| Hydrophobic or electrostatic interactions. | Adjust the salt concentration or pH of the running buffer. |
Experimental Protocols
Protocol 1: Sensor Chip Equilibration
-
Prepare Fresh Running Buffer: Filter and degas the buffer to be used for the experiment.
-
Prime the System: Prime the fluidic system with the running buffer to remove any air bubbles and residual solutions from previous runs.[9]
-
Flow Buffer: Flow the running buffer over the sensor chip at the experimental flow rate.
-
Monitor Baseline: Continuously monitor the baseline until it is stable, showing minimal drift. This may take several hours or even an overnight run for new sensor chips or after changes in buffer composition.[9]
-
Dummy Injections: Perform several injections of the running buffer to ensure the system is stable and ready for the experiment.[9]
Protocol 2: Minimizing Non-Specific Binding
-
Choose Appropriate Sensor Surface: Select a sensor chip with a surface chemistry that is known to reduce non-specific binding for your specific molecules.[6]
-
Optimize Immobilization: Covalently couple the ligand to the sensor surface, ensuring to block any remaining active esters with a blocking agent like ethanolamine.[6]
-
Buffer Additives: Include a blocking agent, such as Bovine Serum Albumin (BSA) at 0.1-1 mg/mL, in the running buffer. A small amount of surfactant (e.g., 0.005% P20) can also help reduce non-specific hydrophobic interactions.
-
Reference Surface: Always use a reference channel with an immobilized control molecule or a deactivated surface to subtract any non-specific binding signal.[8]
-
Salt Concentration: Increase the salt concentration (e.g., up to 500 mM NaCl) in the running buffer to minimize electrostatic interactions.
Visualizations
SPRi Experimental Workflow
Caption: A typical workflow for an SPRi experiment.
Troubleshooting Logic for Baseline Drift
Caption: Decision tree for troubleshooting baseline drift.
References
- 1. omeract.org [omeract.org]
- 2. Sources of variability and effect of experimental approach on expression profiling data interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uca.edu [uca.edu]
- 4. autolabj.com [autolabj.com]
- 5. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. knowledge.kactusbio.com [knowledge.kactusbio.com]
- 9. Baseline drift [sprpages.nl]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Reducing sources of variance in experimental procedures in in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 13. youtube.com [youtube.com]
- 14. portlandpress.com [portlandpress.com]
- 15. nicoyalife.com [nicoyalife.com]
Best practices for storing and handling SPRi3 to maintain stability.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of the sepiapterin (B94604) reductase inhibitor, SPRi3, to ensure its stability and the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation?
A1: Like many small molecule inhibitors, this compound is susceptible to degradation through several mechanisms. The most common causes include:
-
Hydrolysis: Reaction with water, which can be accelerated by acidic or basic conditions.
-
Oxidation: Reaction with oxygen, a process that can be catalyzed by light, heat, or the presence of metal ions.
-
Photodegradation: Exposure to light, particularly UV light, can cause the molecule to break down.
-
Thermal Degradation: Elevated temperatures can lead to the breakdown of the compound.
Q2: How should I store this compound?
A2: Proper storage is critical for maintaining the stability of this compound.[1][2][3]
-
Solid Form: this compound powder should be stored at -20°C under a nitrogen atmosphere.[2] Keep the container tightly sealed in a cool, dry, and well-ventilated area, protected from direct sunlight.[1]
-
In Solution: Stock solutions of this compound, typically prepared in a solvent like DMSO, should be stored in small, single-use aliquots to minimize freeze-thaw cycles. For short-term storage (up to 1 month), -20°C is suitable. For long-term storage (up to 6 months), -80°C is recommended.[2] It is crucial to use amber or light-protected vials to shield the solution from light.
Q3: How many times can I freeze and thaw a stock solution of this compound?
A3: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to degradation and precipitation of the compound. The best practice is to prepare single-use aliquots of your stock solution. If this is not practical, limit the number of freeze-thaw cycles to a maximum of three to five.
Q4: My this compound is not dissolving properly. What should I do?
A4: Solubility issues can be a common challenge. Here are some troubleshooting steps:
-
Confirm the Solvent: Ensure you are using the recommended solvent, such as DMSO or ethanol.[3] For in vivo experiments, specific solvent mixtures are often required.[2]
-
Use Fresh Solvent: Hygroscopic solvents like DMSO can absorb moisture, which may affect solubility. Use a newly opened bottle of DMSO for the best results.[2]
-
Aid Dissolution: If precipitation or phase separation occurs, gentle heating and/or sonication can be used to help dissolve the compound.[2]
-
Check Concentration: Ensure you are not trying to prepare a solution that exceeds the known solubility of this compound in the chosen solvent.
Q5: My experimental results with this compound are inconsistent. What could be the cause?
A5: Inconsistent results can stem from several factors:
-
Compound Degradation: Improper storage or handling of this compound can lead to its degradation, resulting in a loss of potency.
-
Inaccurate Dosing: This can be due to poor solubility, precipitation of the compound in your experimental media, or pipetting errors.
-
Cell-Based Variability: Factors such as cell passage number, cell density, and inconsistencies in incubation times can all contribute to variable results.
Troubleshooting Guides
Issue 1: Loss of this compound Activity in Experiments
| Possible Cause | Solution |
| Degradation of this compound Stock Solution | 1. Prepare a fresh stock solution from solid this compound. 2. Review and adhere to the recommended storage and handling procedures. 3. Verify the concentration and purity of the new stock solution using an analytical method like HPLC. |
| Instability in Experimental Buffer/Media | 1. Assess the stability of this compound in your specific assay buffer or cell culture media over the duration of the experiment. 2. If degradation is observed, consider adjusting the pH of the buffer or preparing fresh working solutions more frequently. |
| Precipitation in Aqueous Solution | 1. Visually inspect for any precipitate after diluting the DMSO stock into your aqueous buffer. 2. Reduce the final concentration of this compound. 3. Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically below 0.5%) to avoid precipitation. |
Issue 2: Difficulty Dissolving this compound
| Possible Cause | Solution |
| Incorrect Solvent | 1. Consult the product datasheet for the recommended solvent (e.g., DMSO, ethanol).[3] 2. For in vivo studies, use the specified solvent combinations.[2] |
| Solvent Quality | 1. Use a fresh, anhydrous grade of the recommended solvent.[2] |
| Exceeding Solubility Limit | 1. Prepare the solution at a concentration at or below the known solubility limit for the chosen solvent. |
| Precipitation During Preparation | 1. Use gentle warming or sonication to aid dissolution.[2] |
Quantitative Data Summary
While specific degradation kinetics for this compound are not widely published, the following table provides a general overview of the expected stability of a small molecule inhibitor like this compound under various conditions. It is crucial for researchers to perform their own stability studies for their specific experimental setup.
| Condition | Parameter | Expected Stability (Half-life) | Notes |
| Temperature | 37°C (in cell media) | ~48 hours | Standard cell culture conditions. Stability can be media-dependent. |
| 4°C (in aqueous buffer) | > 1 week | Suitable for short-term storage of working solutions. | |
| -20°C (in DMSO) | ~1 month | Recommended for short-term storage of stock solutions.[2] | |
| -80°C (in DMSO) | ~6 months | Optimal for long-term storage of stock solutions.[2] | |
| pH | 7.4 (in buffer) | Generally stable | Most compounds are stable in the pH range of 4-8. |
| < 6 (acidic) | Potentially decreased | Hydrolysis may be accelerated. | |
| > 8 (basic) | Potentially decreased | Hydrolysis may be accelerated. | |
| Light Exposure | Ambient Lab Light | Potentially hours to days | Photodegradation is possible. |
| Dark | Significantly increased | Always protect from light. |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media using HPLC
Objective: To determine the stability of this compound in a specific cell culture medium over time under standard incubation conditions.
Methodology:
-
Preparation of this compound Working Solution:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike the cell culture medium with the this compound stock solution to achieve the final working concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
-
Incubation and Sampling:
-
Incubate the this compound-containing medium under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect aliquots of the medium.
-
Immediately store the collected aliquots at -80°C to halt any further degradation until analysis.
-
-
Sample Preparation for HPLC:
-
Thaw the collected samples.
-
Precipitate proteins by adding a cold solvent like acetonitrile (B52724) (e.g., in a 1:2 ratio of sample to solvent).
-
Vortex and then centrifuge the samples to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Inject the sample onto a suitable HPLC column (e.g., a C18 column).
-
Use a mobile phase and gradient that effectively separates this compound from media components and potential degradation products.
-
Detect the this compound peak using a UV detector at its maximum absorbance wavelength.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound to correlate peak area with concentration.
-
Quantify the concentration of intact this compound in your samples at each time point by comparing their peak areas to the standard curve.
-
Plot the concentration of this compound versus time to determine its degradation rate and half-life under your experimental conditions.
-
Visualizations
Caption: A workflow diagram illustrating the best practices for storing and handling this compound.
Caption: A troubleshooting workflow for addressing common issues encountered with this compound.
References
Technical Support Center: Measurement of Tetrahydrobiopterin (BH4) Following SPRi3 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming challenges in the accurate measurement of tetrahydrobiopterin (B1682763) (BH4) levels after treatment with sepiapterin (B94604) reductase inhibitors (SPRi), such as SPRi3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect BH4 levels?
A1: this compound is an inhibitor of sepiapterin reductase (SPR), a key enzyme in the de novo and salvage pathways of tetrahydrobiopterin (BH4) synthesis.[1][2][3] Inhibition of SPR by this compound is expected to decrease the production of both BH4 and its oxidized form, dihydrobiopterin (BH2).[1] However, due to the presence of alternative salvage pathways, SPR inhibition does not entirely halt BH4 synthesis.[4][5]
Q2: Why is measuring BH4 levels after this compound treatment challenging?
A2: Measuring BH4 levels post-SPRi3 treatment presents several challenges:
-
Instability of BH4: BH4 is highly susceptible to oxidation, rapidly converting to dihydrobiopterin (BH2) and biopterin (B10759762) (B).[6][7] This necessitates stringent sample handling and storage procedures to ensure accurate quantification.
-
Co-elution of Interfering Substances: During chromatographic analysis, other endogenous molecules, such as ascorbate, can co-elute with BH4, leading to inaccurate measurements.[6]
-
Indirect Measurement Limitations: Some methods indirectly quantify BH4 by oxidizing all pterins to biopterin.[5][8] While simpler, these methods do not differentiate between BH4 and its oxidized, inactive forms.
-
This compound's Mechanism: Following this compound treatment, a direct measurement of BH4 may not accurately reflect the extent of SPR inhibition, especially in the central nervous system.[4][5] The accumulation of sepiapterin, the substrate of SPR, serves as a more sensitive biomarker for target engagement.[4][5][9]
Q3: What is the most reliable method for measuring BH4 and related pterins?
A3: High-performance liquid chromatography with electrochemical detection (HPLC/ECD) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are considered the gold standards for the direct and simultaneous quantification of BH4, BH2, and biopterin.[6][10] These methods offer high sensitivity and specificity, allowing for the accurate assessment of the BH4/BH2 ratio, a critical indicator of redox status.
Q4: What are the essential considerations for sample preparation and storage to ensure accurate BH4 measurement?
A4: To prevent the artificial oxidation of BH4, the following precautions are crucial:
-
Antioxidants and Chelators: Samples should be collected and processed in the presence of antioxidants like dithioerythritol (B556865) (DTE) and metal chelators such as diethylenetriaminepentaacetic acid (DTPA).[6][11][12]
-
Low Temperatures: Samples should be kept on ice during processing and stored at -80°C for long-term stability.[6]
-
Acidic Conditions: Acidification of the sample, for instance with hydrochloric acid (HCl), helps to stabilize BH4.[6][11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or undetectable BH4 levels | BH4 oxidation during sample collection, processing, or storage. | Ensure immediate addition of antioxidants (e.g., DTE) and metal chelators (e.g., DTPA) upon sample collection.[6][11] Process samples on ice and store at -80°C. Use acidic conditions to stabilize BH4.[6][11] |
| Inefficient extraction of BH4 from the sample matrix. | Optimize the extraction protocol. Consider using a validated method such as protein precipitation with trichloroacetic acid (TCA) in the presence of antioxidants.[10] | |
| High variability between replicate samples | Inconsistent sample handling and processing. | Standardize the entire workflow from sample collection to analysis. Ensure precise timing and temperature control for each step. |
| Incomplete protein precipitation. | Ensure complete protein removal as it can interfere with the analysis. Optimize the concentration of the precipitating agent and centrifugation parameters. | |
| Co-elution of BH4 with an interfering peak | Suboptimal chromatographic separation. | Modify the HPLC mobile phase composition, pH, or gradient to improve the resolution between BH4 and the interfering compound.[6] Consider using a different type of chromatography column. |
| Poor recovery of BH4 standard | Degradation of the BH4 standard solution. | Prepare fresh BH4 standards in an acidic solution containing antioxidants and store them appropriately at -80°C.[6][11] Verify the concentration of the standard stock solution. |
| Inaccurate quantification after this compound treatment | Measuring BH4 alone is not a reliable indicator of SPR inhibition. | Measure sepiapterin levels, as its accumulation is a more sensitive biomarker of SPR engagement following this compound treatment.[4][9] Also, quantify BH2 to determine the BH4/BH2 ratio. |
Experimental Protocols
Protocol 1: Quantification of BH4, BH2, and Biopterin by HPLC with Electrochemical Detection
This protocol is adapted from established methods for the analysis of pterins in biological samples.[6][11]
1. Sample Preparation:
-
Homogenize tissue samples or lyse cells in a buffer containing 0.1 M HCl, 1 mM DTE, and 1 mM DTPA on ice.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet proteins and cellular debris.
-
Filter the supernatant through a 0.2 µm spin filter.
-
The cleared lysate is now ready for HPLC analysis.
2. HPLC-ECD Analysis:
-
HPLC System: A standard HPLC system equipped with an electrochemical detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: 50 mM potassium phosphate (B84403) buffer (pH 2.6) containing 0.1 mM DTE and 0.1 mM DTPA.
-
Flow Rate: 0.7 mL/min.
-
Detection: Use a dual-electrode electrochemical detector. Set the first electrode at a lower potential (e.g., +150 mV) for BH4 detection and the second electrode at a higher potential (e.g., +600 mV) for BH2 and biopterin detection.
-
Quantification: Generate standard curves for BH4, BH2, and biopterin using known concentrations. Calculate the concentrations in the samples by comparing their peak areas to the standard curves.
Protocol 2: Quantification of Sepiapterin by LC-MS/MS
This protocol is designed to measure the accumulation of sepiapterin as a biomarker of this compound activity.
1. Sample Preparation:
-
Follow the same sample preparation steps as in Protocol 1 to obtain a cleared lysate.
2. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography system.
-
MS System: A triple quadrupole mass spectrometer.
-
Column: A suitable C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for sepiapterin.
-
Quantification: Create a standard curve using a sepiapterin standard. Quantify sepiapterin in the samples based on the peak area relative to the standard curve.
Visualizations
Caption: BH4 Synthesis Pathways and the Site of this compound Inhibition.
Caption: Recommended Experimental Workflow for BH4 Measurement.
Caption: Logical Flow for Troubleshooting Inaccurate BH4 Measurements.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Peripheralized sepiapterin reductase inhibition as a safe analgesic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Peripheralized sepiapterin reductase inhibition as a safe analgesic therapy [frontiersin.org]
- 6. Measurement of Tetrahydrobiopterin in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of tetrahydrobiopterin by LC-MS/MS in plasma from multiple species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous quantification of tetrahydrobiopterin, dihydrobiopterin, and biopterin by liquid chromatography coupled electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing Potential Cytotoxicity of SPRi3 in Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively control for the potential cytotoxicity of SPRi3 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Sepiapterin (B94604) Reductase (SPR), an enzyme involved in the de novo synthesis of tetrahydrobiopterin (B1682763) (BH4).[1][2] By inhibiting SPR, this compound effectively reduces the intracellular levels of BH4.[1][3] BH4 is a critical cofactor for several enzymes, including nitric oxide synthases (NOS) and aromatic amino acid hydroxylases. Therefore, the effects of this compound are mediated through the depletion of BH4 and the subsequent impact on these downstream pathways.[4]
Q2: Is this compound expected to be cytotoxic?
While this compound is designed to be a specific inhibitor of SPR, like many small molecules, it can exhibit cytotoxic effects, particularly at higher concentrations or in specific cell types.[5] The depletion of BH4 can impact cell proliferation and survival, especially in cells that are highly dependent on BH4-dependent pathways. For instance, it has been shown to attenuate the proliferation of naive CD4+ T cells.[2] Potential off-target effects at high concentrations could also contribute to cytotoxicity.[6]
Q3: What are the initial steps to assess the potential cytotoxicity of this compound in my cell line?
The first step is to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for its biological activity and a separate dose-response to determine the CC50 (half-maximal cytotoxic concentration). This will help you establish a therapeutic window where you can observe the desired inhibitory effect on SPR without causing significant cell death. A standard approach is to use a broad range of concentrations in a preliminary experiment.[5]
Q4: What are the common signs of this compound-induced cytotoxicity?
Observable signs of cytotoxicity in cell culture can include:[5]
-
A noticeable decrease in cell viability and proliferation rates.
-
Changes in cell morphology, such as rounding, detachment from the culture surface, or shrinking.
-
An increase in the number of floating cells in the culture medium.
-
Evidence of apoptosis, such as nuclear condensation and fragmentation.
-
Increased membrane permeability, detectable with viability dyes.
Troubleshooting Guide
This guide addresses common issues that may arise when working with this compound and assessing its cytotoxicity.
| Issue | Potential Cause | Troubleshooting Steps |
| High cell death observed even at low concentrations of this compound. | High sensitivity of the cell line: Different cell lines exhibit varying sensitivities to inhibitors.[5] | Perform a dose-response curve starting from very low (nanomolar) to high (micromolar) concentrations to identify a non-toxic working range. |
| Solvent toxicity: this compound is often dissolved in solvents like DMSO, which can be toxic to cells at higher concentrations.[5][7] | Ensure the final concentration of the solvent in the culture medium is at a non-toxic level (typically ≤0.1% for DMSO). Always include a vehicle control (medium with the same solvent concentration as the highest this compound dose) in your experiments.[5] | |
| Compound instability: The compound may degrade in the culture medium over time, leading to the formation of toxic byproducts. | Prepare fresh dilutions of this compound from a frozen stock for each experiment and avoid prolonged storage of the compound in the culture medium.[5] | |
| Inconsistent results between cytotoxicity assay repeats. | Variable cell seeding density: Inconsistent cell numbers at the beginning of the experiment will lead to variable results.[5][7] | Ensure a homogenous cell suspension before seeding and use a consistent and accurate method for cell counting. |
| Inconsistent incubation times: The duration of exposure to this compound can significantly affect cell viability.[7] | Maintain consistent incubation times for cell seeding, compound treatment, and assay reagent addition across all experiments. | |
| Pipetting errors: Inaccurate pipetting can lead to significant variability in results. | Use calibrated pipettes and consider preparing master mixes for treatments to minimize pipetting errors. | |
| High background signal in cytotoxicity assays. | Microbial contamination: Bacteria or fungi can interfere with assay reagents, leading to false-positive signals.[7] | Regularly check cultures for contamination and maintain strict aseptic techniques. |
| Interference from media components: Phenol (B47542) red or components in the serum can interfere with absorbance or fluorescence readings in some assays.[7] | Consider using a phenol red-free medium or serum-free medium during the assay incubation step if interference is suspected. |
Experimental Protocols
Here are detailed protocols for two standard cytotoxicity assays to evaluate the effect of this compound.
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Also include a positive control for cytotoxicity (e.g., a known cytotoxic agent) and a negative control (untreated cells).
-
Remove the old medium from the cells and add 100 µL of the prepared treatment solutions to the respective wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[5]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[5][6]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.[5]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Supernatant Collection:
-
After the incubation period, carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well without disturbing the cells. Transfer it to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions of your specific LDH assay kit.
-
Add the reaction mixture to each well containing the supernatant.
-
-
Incubation:
-
Incubate the plate at room temperature for the time recommended by the manufacturer (usually 10-30 minutes), protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm).
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release from a positive control (cells lysed with a detergent provided in the kit).
-
Visualizations
This compound Mechanism of Action and Downstream Effects
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. SPR inhibitor 3 | TargetMol [targetmol.com]
- 4. Sepiapterin reductase inhibition selectively reduces inflammatory joint pain and increases urinary sepiapterin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Refining Experimental Protocols for Consistent SPRi Performance
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve consistent and reliable results with Surface Plasmon Resonance imaging (SPRi).
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your SPRi experiments.
1. Baseline Instability
| Issue | Potential Causes | Solutions |
| Baseline Drift | Incomplete sensor surface equilibration.[1][2] | Allow sufficient time for the system to equilibrate with the running buffer; an overnight run may be necessary.[1][2] |
| Temperature fluctuations.[3][4] | Ensure the instrument and all buffers are at a stable operating temperature. Avoid placing the instrument near air vents or in direct sunlight.[4] | |
| Air bubbles in the fluidics system.[4] | Thoroughly degas all buffers and solutions before use.[3] Prime the system multiple times to remove any trapped air. | |
| Contamination in the running buffer or on the sensor surface.[3][4] | Use freshly prepared and filtered running buffer.[3] Perform a cleaning cycle on the sensor chip.[4] | |
| Baseline Noise | Particulates or contaminants in the sample or buffer.[3] | Filter all buffers and samples before use.[3] |
| Electrical interference.[3] | Ensure the instrument is properly grounded and away from other electronic equipment that may cause interference.[3] | |
| Unstable temperature.[3] | Maintain a constant and stable temperature for the instrument and reagents.[3] |
2. Poor Ligand Immobilization
| Issue | Potential Causes | Solutions |
| Low Immobilization Level | Suboptimal pH of the immobilization buffer.[5] | Perform a pH scouting experiment to determine the optimal pH for ligand pre-concentration. The ideal pH is typically 0.5-1.0 pH unit below the pI of the ligand. |
| Inactive ligand.[6][7] | Ensure the ligand is pure, correctly folded, and active.[7] | |
| Inefficient surface activation. | Ensure the activation reagents (e.g., EDC/NHS) are fresh and correctly prepared. | |
| Inconsistent Immobilization | Variations in the immobilization protocol.[3] | Standardize the immobilization procedure, including incubation times, concentrations, and flow rates.[3] |
| Surface degradation.[3] | Avoid harsh regeneration conditions that could damage the sensor surface.[3] |
3. Analyte Binding Issues
| Issue | Potential Causes | Solutions |
| No or Weak Analyte Signal | Analyte concentration is too low.[3][8] | Increase the analyte concentration.[3][8] |
| Low ligand activity.[6] | Ensure the immobilized ligand is active and accessible. Consider different immobilization strategies to ensure correct orientation.[6] | |
| Mass transport limitation.[9] | Increase the flow rate or use a lower ligand density.[3] | |
| High Non-Specific Binding (NSB) | Inadequate surface blocking.[8] | Ensure all unreacted sites are blocked after immobilization using a blocking agent like ethanolamine.[8] |
| Inappropriate buffer composition.[6][10] | Add additives to the running buffer such as BSA, Tween-20, or increase the salt concentration to minimize non-specific interactions.[6][10][11][12] | |
| Analyte aggregation. | Prepare fresh analyte solutions and centrifuge before use to remove aggregates. | |
| Signal Saturation | Analyte concentration is too high.[3] | Reduce the analyte concentration.[3] |
| Ligand density is too high.[8] | Aim for a lower ligand immobilization level.[8] |
Frequently Asked Questions (FAQs)
Q1: How can I improve the reproducibility of my SPRi experiments?
A1: To enhance reproducibility, it is crucial to standardize your experimental protocols. This includes using consistent buffer preparations, ligand immobilization procedures, analyte concentrations, and data analysis parameters.[3] Regularly perform system maintenance and calibration to ensure the instrument is performing optimally.
Q2: What is the best way to regenerate the sensor surface without damaging the ligand?
A2: The ideal regeneration solution will effectively remove the bound analyte while preserving the activity of the immobilized ligand. Start with mild regeneration conditions (e.g., low pH glycine (B1666218) solution) and gradually increase the harshness if necessary. It is essential to test a range of regeneration conditions to find the optimal one for your specific interaction.
Q3: How do I choose the right sensor chip for my experiment?
A3: The choice of sensor chip depends on the nature of your ligand and analyte. For example, a carboxymethyl dextran (B179266) (CMD) surface is suitable for amine coupling of protein ligands, while a nickel-nitrilotriacetic acid (NTA) chip is used for capturing histidine-tagged proteins.[9] Consider factors such as the size of the molecules, the desired immobilization chemistry, and the need to minimize non-specific binding.
Q4: What are the key parameters to consider when analyzing SPRi data?
A4: When analyzing SPRi data, it is important to ensure a good fit of the binding model to the experimental data. Key parameters to evaluate include the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). Always perform reference subtraction and buffer blank injections to correct for bulk refractive index changes and baseline drift.
Experimental Protocols
Protocol 1: General Sensor Chip Cleaning (Carboxymethyl Dextran Surface)
-
Inject a solution of 50 mM NaOH for 30 seconds to remove any loosely bound contaminants.
-
Follow with an injection of 100 mM HCl for 30 seconds.
-
Wash the surface extensively with running buffer until a stable baseline is achieved.
-
For more rigorous cleaning, a solution of 0.5% SDS can be injected for 60 seconds, followed by thorough washing with running buffer.
Protocol 2: Amine Coupling Ligand Immobilization
-
Surface Activation: Inject a freshly prepared 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes to activate the carboxyl groups on the sensor surface.
-
Ligand Injection: Inject the ligand solution (typically 10-50 µg/mL in a low ionic strength buffer with a pH of 4.0-5.5) until the desired immobilization level is reached.
-
Deactivation: Inject 1 M ethanolamine-HCl pH 8.5 for 7 minutes to deactivate any remaining active esters and block unreacted sites.
-
Washing: Wash the surface with running buffer until the baseline is stable.
Visualizations
References
- 1. Baseline drift [sprpages.nl]
- 2. Troubleshooting [sprpages.nl]
- 3. knowledge.kactusbio.com [knowledge.kactusbio.com]
- 4. autolabj.com [autolabj.com]
- 5. Tips on ligand immobilization and kinetic study using surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 9. bio-rad.com [bio-rad.com]
- 10. nicoyalife.com [nicoyalife.com]
- 11. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 12. Reducing Non-Specific Binding [reichertspr.com]
Technical Support Center: Identifying and Mitigating Confounding Factors in SPRi Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate common confounding factors in Surface Plasmon Resonance imaging (SPRi) studies.
Troubleshooting Guides
This section offers step-by-step guidance to address specific issues encountered during SPRi experiments.
Issue: Baseline Drift or Instability
Question: My baseline is not stable and shows a continuous upward or downward drift. How can I troubleshoot and correct this?
Answer:
Baseline drift is a common issue that can significantly impact the accuracy of your binding data.[1][2] It is often a sign of a non-optimally equilibrated sensor surface or other system instabilities.[3] Follow these steps to identify the cause and stabilize your baseline:
Experimental Protocol: Baseline Stability Test
-
System Equilibration:
-
Prepare fresh, degassed running buffer. It is recommended to filter the buffer through a 0.22 µm filter.[1][3]
-
Prime the system extensively with the running buffer to ensure all tubing and flow cells are completely filled and free of air bubbles.[3]
-
Flow the running buffer over the sensor surface at the intended experimental flow rate for an extended period (e.g., overnight if possible, or at least for 1-2 hours) to ensure the sensor surface is fully hydrated and equilibrated.[3]
-
-
Buffer Blank Injections:
-
Perform at least three to five consecutive injections of the running buffer (blank injections) under the same conditions as your analyte injections (same volume, flow rate, and temperature).
-
These "start-up" cycles help to condition the surface and identify any drift or instability caused by the injection process itself.[4]
-
-
Data Analysis:
-
Overlay the sensorgrams from the blank injections.
-
A stable system will show highly reproducible, flat baselines with minimal deviation between injections.
-
If a consistent upward or downward drift is observed, proceed with the troubleshooting steps outlined in the table below.
-
Troubleshooting Baseline Drift
| Potential Cause | Identification | Mitigation Strategy |
| Incomplete Surface Equilibration | Drift is most pronounced at the beginning of an experiment and gradually decreases over time. | Allow for a longer equilibration time with running buffer. For new sensor chips or after immobilization, an overnight equilibration is sometimes necessary.[3] |
| Temperature Fluctuations | The baseline may show slow, wave-like fluctuations. | Ensure the instrument, buffers, and samples are all at the same, stable temperature. Avoid placing the instrument near drafts or direct sunlight.[1] |
| Buffer Mismatch | Sharp spikes or shifts in the baseline occur at the beginning and end of an injection. | Ensure the analyte is dissolved in the exact same running buffer. Even small differences in buffer composition can cause refractive index changes.[5] |
| Air Bubbles | Sudden, sharp spikes in the sensorgram. | Thoroughly degas all buffers and samples before use. Check all tubing and connections for leaks.[1] |
| Contamination | Gradual, steady drift that may worsen over time. | Clean the instrument's fluidics system according to the manufacturer's instructions. Use high-purity water and reagents to prepare buffers.[1] |
| Ligand Instability/Leaching | A slow, continuous downward drift. | Ensure the immobilization chemistry is stable under the experimental conditions. Consider using a different immobilization strategy if the ligand is not stably attached. |
| Improper Regeneration | The baseline does not return to the same level after each regeneration cycle. | Optimize the regeneration solution and contact time to ensure complete removal of the analyte without damaging the ligand.[2][6] |
Workflow for Troubleshooting Baseline Drift
Caption: A logical workflow for identifying and resolving common causes of baseline drift in SPRi experiments.
Issue: High Non-Specific Binding (NSB)
Question: I am observing a high signal in my reference channel, indicating significant non-specific binding. How can I reduce this?
Answer:
Non-specific binding (NSB) occurs when the analyte binds to the sensor surface or other immobilized molecules in a non-intended manner.[7] This can lead to an overestimation of the binding response and inaccurate kinetic analysis.[7] The following protocol will help you systematically reduce NSB.
Experimental Protocol: Non-Specific Binding Test
-
Prepare a Reference Surface:
-
Activate and deactivate a flow cell without immobilizing any ligand. This will serve as a baseline for binding to the sensor surface itself.
-
Alternatively, immobilize an irrelevant protein (one that is not expected to bind your analyte) on the reference channel.
-
-
Analyte Injection:
-
Inject the highest concentration of your analyte over the reference surface.
-
A significant signal indicates that the analyte is binding non-specifically to the sensor surface.
-
-
Systematic Buffer Optimization:
-
If NSB is observed, systematically test the effect of different buffer additives. Prepare a series of running buffers with varying concentrations of additives as detailed in the table below.
-
Inject the analyte in each of these modified buffers over the reference surface and compare the reduction in NSB.
-
Strategies and Quantitative Comparison for Reducing NSB
| Mitigation Strategy | Mechanism | Recommended Concentration Range | Typical Reduction in NSB | Considerations |
| Increase Salt Concentration (e.g., NaCl) | Shields electrostatic interactions between the analyte and the sensor surface.[8] | 150 mM - 500 mM[7] | High | May affect the specific binding interaction if it is electrostatically driven. |
| Add a Surfactant (e.g., Tween 20) | Reduces hydrophobic interactions.[9] | 0.005% - 0.1% (v/v)[7] | Moderate to High | Can be ineffective if NSB is primarily charge-based.[9] May form micelles at higher concentrations. |
| Add a Blocking Protein (e.g., BSA) | Blocks unoccupied sites on the sensor surface.[8] | 0.1% - 1% (w/v) or 1-10 mg/mL[8] | High | Ensure the blocking protein itself does not interact with the analyte. |
| Adjust pH | Modifies the net charge of the analyte and/or the sensor surface to reduce electrostatic attraction.[8] | +/- 1 pH unit from the pI of the analyte or ligand. | Variable | The pH must be compatible with the stability and activity of both the ligand and analyte. |
| Add Dextran or Polyethylene Glycol (PEG) | Can reduce non-specific interactions with dextran-based sensor surfaces.[6] | 0.1 - 1 mg/mL | Moderate | Primarily for use with corresponding sensor chip chemistries.[7] |
Workflow for Mitigating Non-Specific Binding
Caption: A systematic approach to troubleshooting and reducing non-specific binding in SPRi experiments.
Issue: Mass Transport Limitation (MTL)
Question: My binding curves appear "rounded" and the association rate seems to be dependent on the flow rate. How can I identify and mitigate mass transport limitation?
Answer:
Mass transport limitation (MTL) occurs when the rate of analyte binding to the immobilized ligand is faster than the rate of analyte diffusion from the bulk solution to the sensor surface.[10] This can lead to an underestimation of the true association rate constant (ka).[11]
Experimental Protocol: Mass Transport Limitation Test
-
Select a Single Analyte Concentration: Choose an analyte concentration that gives a robust binding signal (e.g., near the expected Kd).
-
Vary the Flow Rate: Inject the selected analyte concentration at a series of different flow rates (e.g., 10, 30, 50, 100 µL/min).[4]
-
Analyze the Sensorgrams:
-
Overlay the association phases of the sensorgrams obtained at different flow rates.
-
If the initial binding rate increases with increasing flow rate, your experiment is likely mass transport limited.[11]
-
If the curves are superimposable, mass transport is not a limiting factor at the tested flow rates.
-
Strategies and Quantitative Impact for Mitigating MTL
| Mitigation Strategy | Mechanism | Recommended Action | Expected Impact on Sensorgram | Considerations |
| Increase Flow Rate | Reduces the thickness of the diffusion boundary layer, increasing the rate of analyte delivery to the surface.[12] | Use the highest flow rate that your instrument and sample volume will allow (e.g., 50-100 µL/min).[13] | The initial slope of the association phase will become steeper. | May require larger sample volumes. Very high flow rates can sometimes cause pressure issues. |
| Decrease Ligand Density | Reduces the number of binding sites, so fewer analyte molecules need to diffuse to the surface to achieve binding.[11] | Aim for a lower immobilization level (e.g., Rmax of 50-100 RU for kinetic analysis). | The overall signal height (Rmax) will be lower. | May result in a lower signal-to-noise ratio. |
| Use a Mass Transport Corrected Fitting Model | Mathematically accounts for the diffusion component in the kinetic analysis.[11] | Apply a "1:1 Binding with Mass Transport" model during data analysis. | Does not change the experimental data, but provides more accurate kinetic constants. | Should be used in conjunction with experimental optimization to minimize MTL. |
Workflow for Addressing Mass Transport Limitation
Caption: A workflow for the identification and mitigation of mass transport limitation in SPRi experiments.
Frequently Asked Questions (FAQs)
Q1: What is a confounding factor in the context of SPRi studies?
A1: In SPRi, a confounding factor is any variable that is not the intended independent variable (e.g., analyte concentration) but that affects the measured binding response, leading to a potential misinterpretation of the true interaction between the ligand and analyte. Common confounding factors include non-specific binding, baseline drift, and mass transport limitations.
Q2: How can I be sure that the binding I am observing is specific?
A2: To confirm specificity, you should include several control experiments.[14] This includes using a reference channel with no ligand or an irrelevant ligand to measure non-specific binding. You can also inject a known non-binding molecule over your active surface. A specific interaction should also be dose-dependent and saturable.
Q3: My ligand is not immobilizing effectively via amine coupling. What should I do?
A3: Ineffective amine coupling can be due to several factors.[15] First, ensure your ligand is in a buffer free of primary amines (like Tris) and at a pH that promotes a positive charge on the ligand for pre-concentration on the negatively charged sensor surface (typically pH 4.0-5.5).[16] Also, check the activity of your EDC/NHS activation reagents. If problems persist, consider alternative immobilization chemistries such as thiol coupling or capture-based methods if your ligand has a suitable tag.[15]
Q4: What is the purpose of a "double reference" subtraction?
A4: Double referencing is a data correction method used to minimize both baseline drift and bulk refractive index effects.[3] It involves two subtractions: first, the signal from the reference channel is subtracted from the active channel signal. Second, the signal from a blank injection (running buffer only) is subtracted from the analyte injection sensorgram. This helps to correct for any systematic drift or differences between the flow cells.[3]
Q5: How do I choose the appropriate regeneration solution?
A5: The ideal regeneration solution should completely remove the bound analyte without denaturing the immobilized ligand.[17] The choice is often empirical and depends on the nature of the interaction.[15] It is best to screen a range of solutions, starting with mild conditions and progressing to harsher ones. Common regeneration solutions include low pH buffers (e.g., 10 mM Glycine-HCl, pH 1.5-2.5), high pH buffers (e.g., 10 mM NaOH), high salt concentrations (e.g., 2 M NaCl), or solutions containing ethylene (B1197577) glycol or glycerol.[6][17] Always test the stability of your ligand after regeneration by injecting a positive control.
References
- 1. knowledge.kactusbio.com [knowledge.kactusbio.com]
- 2. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 3. Baseline drift [sprpages.nl]
- 4. The Experiment [sprpages.nl]
- 5. portlandpress.com [portlandpress.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Reducing Non-Specific Binding [reichertspr.com]
- 8. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 9. nicoyalife.com [nicoyalife.com]
- 10. nicoyalife.com [nicoyalife.com]
- 11. nicoyalife.com [nicoyalife.com]
- 12. youtube.com [youtube.com]
- 13. sartorius.com [sartorius.com]
- 14. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 15. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 16. Amine-coupling [sprpages.nl]
- 17. Overcoming Regeneration Problems [reichertspr.com]
Technical Support Center: Ensuring the Specificity of SPRi3 for Sepiapterin Reductase
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SPRi3, a potent inhibitor of sepiapterin (B94604) reductase (SPR). The following resources are designed to ensure the specificity of your experiments and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent small-molecule inhibitor of sepiapterin reductase (SPR).[1] SPR is a key enzyme in the de novo and salvage pathways of tetrahydrobiopterin (B1682763) (BH4) biosynthesis.[2][3] BH4 is an essential cofactor for several enzymes, including nitric oxide synthases and aromatic amino acid hydroxylases, which are involved in the production of neurotransmitters like dopamine (B1211576) and serotonin.[2][4] By inhibiting SPR, this compound reduces the production of BH4.
Q2: What are the known IC50 values for this compound?
This compound exhibits high potency against human SPR. The half-maximal inhibitory concentration (IC50) has been reported to be approximately 74 nM in cell-free assays and 5.2 µM in cell-based assays for reducing biopterin (B10759762) levels.[1]
Q3: What are potential off-target effects of this compound?
While this compound is designed to be a specific inhibitor of SPR, it is crucial to consider potential off-target effects. One study noted that this compound did not affect the activity of GTP cyclohydrolase 1 (GCH1), another enzyme in the BH4 synthesis pathway.[1] However, comprehensive selectivity profiling against a broad panel of related enzymes, such as other aldo-keto reductases, is recommended to fully characterize its specificity.
Q4: How can I be sure that the observed effects in my experiment are due to SPR inhibition?
To confirm that the biological effects of this compound are due to its on-target activity, consider the following control experiments:
-
Use of a structurally distinct SPR inhibitor: Comparing the effects of this compound with another known SPR inhibitor can help confirm that the observed phenotype is due to SPR inhibition.
-
Rescue experiments: Attempt to rescue the phenotype by providing exogenous BH4 or downstream products.
-
Genetic knockdown or knockout of SPR: Compare the effects of this compound in wild-type cells versus cells where SPR has been genetically silenced.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of this compound to SPR in a cellular context.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Sepiapterin Reductase Activity
| Possible Cause | Troubleshooting Step |
| Improper this compound Handling and Storage | Ensure this compound is stored at -20°C. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and avoid repeated freeze-thaw cycles. Confirm the final concentration in your assay. |
| Inactive Enzyme | Verify the activity of your sepiapterin reductase preparation using a positive control substrate and a known inhibitor. Ensure proper storage and handling of the enzyme. |
| Incorrect Assay Conditions | Optimize assay parameters such as pH, temperature, and incubation times. The optimal pH for the sepiapterin reductase spectrophotometric assay is 6.4.[5] |
| Substrate Concentration Too High | If this compound is a competitive inhibitor, high substrate concentrations will reduce its apparent potency. Determine the Km of your substrate and use a concentration at or below the Km for inhibition assays. |
| Assay Interference | Components of your assay buffer or sample preparation may interfere with the assay. Run appropriate controls, including a no-enzyme control and a no-inhibitor (vehicle) control. |
Issue 2: Suspected Off-Target Effects
| Possible Cause | Troubleshooting Step |
| Non-specific Binding | Perform a Cellular Thermal Shift Assay (CETSA) to confirm direct target engagement of this compound with sepiapterin reductase in cells. |
| Inhibition of Other Reductases | Test the activity of this compound against other related enzymes, such as aldose reductase and carbonyl reductase, which can also participate in BH4 synthesis salvage pathways.[2] |
| Phenotype Independent of SPR Enzymatic Activity | Some biological effects of SPR may be non-enzymatic.[2] Use a catalytically inactive mutant of SPR in your cellular model to differentiate between enzymatic and non-enzymatic functions. |
Quantitative Data Summary
Table 1: Inhibitory Potency of this compound
| Assay Type | Target | Organism | IC50 | Reference |
| Cell-free Assay | Sepiapterin Reductase (SPR) | Human | 74 nM | [1] |
| Cell-based Assay (Biopterin Reduction) | Sepiapterin Reductase (SPR) | Human | 5.2 µM | [1] |
| Cell-based Assay (SPR Activity) | Sepiapterin Reductase (SPR) | Mouse | 0.45 µM | [1] |
Experimental Protocols
Spectrophotometric Assay for Sepiapterin Reductase Activity
This protocol is adapted from Katoh (1971) and measures the decrease in sepiapterin absorbance at 420 nm.[5]
Materials:
-
100 mM Potassium Phosphate (B84403) Buffer, pH 6.4
-
100 µM NADPH
-
50 µM Sepiapterin
-
Purified Sepiapterin Reductase
-
This compound or other inhibitors
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 420 nm
Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 6.4) and 100 µM NADPH.
-
Add the desired concentration of this compound or vehicle control (e.g., DMSO) to the reaction mixture.
-
Add 2 µg of purified sepiapterin reductase to the wells.
-
Initiate the reaction by adding 50 µM sepiapterin to each well for a final volume of 200 µl.
-
Immediately measure the decrease in absorbance at 420 nm over time using a microplate reader.
-
Calculate the rate of reaction from the linear portion of the curve.
-
Determine the percent inhibition by comparing the reaction rates in the presence and absence of the inhibitor.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized procedure to confirm the binding of this compound to sepiapterin reductase in intact cells.
Materials:
-
Cell culture medium
-
Cells expressing sepiapterin reductase
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitors
-
Thermal cycler or heating block
-
Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-sepiapterin reductase antibody
Procedure:
-
Compound Treatment: Treat cultured cells with the desired concentration of this compound or vehicle (DMSO) for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler. Include an unheated control.
-
Cell Lysis: Lyse the cells using an appropriate method (e.g., three freeze-thaw cycles or sonication) in the presence of protease inhibitors.
-
Separation of Soluble Fraction: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble sepiapterin reductase by Western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble sepiapterin reductase as a function of temperature. A shift in the melting curve in the presence of this compound indicates target engagement.
Visualizations
Caption: Tetrahydrobiopterin (BH4) Synthesis Pathways and the action of this compound.
Caption: Experimental workflow for validating the specificity of this compound.
References
- 1. Frontiers | Peripheralized sepiapterin reductase inhibition as a safe analgesic therapy [frontiersin.org]
- 2. Sepiapterin reductase: Characteristics and role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DOT — NetworkX 3.6.1 documentation [networkx.org]
- 4. SPR gene: MedlinePlus Genetics [medlineplus.gov]
- 5. Sepiapterin Reductase Mediates Chemical Redox Cycling in Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Effect of SPRi3 on Sepiapterin Reductase Activity: A Comparative Guide
For researchers and professionals in drug development, the selective inhibition of sepiapterin (B94604) reductase (SPR) presents a promising therapeutic strategy for a variety of conditions, including neuropathic and inflammatory pain.[1][2][3] This guide provides a comprehensive comparison of SPRi3, a potent SPR inhibitor, with other known inhibitors, supported by experimental data and detailed protocols.
Sepiapterin reductase is a key enzyme in the de novo synthesis of tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for several enzymes including nitric oxide synthases and aromatic amino acid hydroxylases.[4][5] By catalyzing the final step in BH4 synthesis, SPR plays a critical role in various physiological processes.[6] The inhibition of SPR is a targeted approach to modulate BH4 levels, thereby influencing downstream pathways.[7]
Comparative Analysis of SPR Inhibitors
The efficacy of an inhibitor is primarily determined by its potency, often expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency. This compound has demonstrated high potency in inhibiting human SPR.[8] The following table summarizes the IC50 values for this compound and other notable SPR inhibitors.
| Inhibitor | IC50 (Human SPR) | Notes |
| This compound | 53 - 74 nM | A potent and specific inhibitor designed based on the structure of N-acetylserotonin (NAS).[8][9] |
| Sulfasalazine | 31 nM | A potent noncompetitive inhibitor; also an anti-inflammatory drug.[10] |
| Sulfathiazole | 62 nM | A sulfa drug that acts as a noncompetitive inhibitor.[10] |
| Sulfapyridine | 141 nM | A sulfa drug that acts as a noncompetitive inhibitor.[10] |
| Sulfamethoxazole | 180 nM | A sulfa drug that acts as a noncompetitive inhibitor.[10] |
| N-acetylserotonin (NAS) | 1.9 µM | A natural substrate analog.[1] |
| Tranilast | 5.89 µM | An anti-allergic compound.[1][9] |
Note: The IC50 values can vary slightly between different experimental setups.
Experimental Protocols
The validation of this compound's inhibitory effect relies on robust experimental assays. Below are detailed methodologies for key experiments.
1. Recombinant Human SPR Inhibition Assay (Cell-Free)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified SPR.
-
Objective: To determine the IC50 value of an inhibitor against recombinant human sepiapterin reductase.
-
Materials:
-
Recombinant human SPR enzyme
-
Sepiapterin (substrate)
-
NADPH (cofactor)
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, recombinant human SPR enzyme, and NADPH to each well.
-
Add the diluted test inhibitor to the respective wells. Include a control group with solvent only.
-
Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a specified time.
-
Initiate the enzymatic reaction by adding sepiapterin to all wells.
-
Monitor the decrease in NADPH absorbance at 340 nm or the decrease in sepiapterin absorbance at 420 nm over time using a spectrophotometer.[10]
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
2. Cell-Based Assay for Biopterin (B10759762) Level Reduction
This assay assesses the inhibitor's ability to reduce biopterin levels within a cellular context.
-
Objective: To measure the effect of an inhibitor on the intracellular levels of biopterins (including BH4).
-
Materials:
-
A suitable cell line (e.g., primary sensory neurons, CD4+ T cells)[8]
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound)
-
Lysis buffer
-
HPLC system with fluorescence or electrochemical detection for biopterin analysis
-
-
Procedure:
-
Culture the cells to a desired confluency in multi-well plates.
-
Treat the cells with various concentrations of the test inhibitor for a specified duration.
-
Harvest the cells and lyse them to release intracellular contents.
-
Analyze the levels of biopterins in the cell lysates using HPLC.
-
Determine the concentration of the inhibitor that causes a 50% reduction in biopterin levels (IC50). This compound has shown an IC50 of 5.2 μM in a cell-based assay for reducing biopterin levels.[8]
-
3. Urinary Sepiapterin as a Biomarker of Target Engagement
The accumulation of sepiapterin, the substrate of SPR, serves as a reliable biomarker for the inhibition of the enzyme in vivo.[1][9]
-
Objective: To confirm target engagement of an SPR inhibitor by measuring urinary sepiapterin levels.
-
Procedure:
-
Administer the test inhibitor to animal models (e.g., mice).[2]
-
Collect urine samples at different time points post-administration.
-
Analyze the sepiapterin concentration in the urine samples using a sensitive analytical method such as LC-MS/MS.
-
An increase in urinary sepiapterin levels indicates successful inhibition of SPR in the body.[2]
-
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the relevant pathways and workflows.
Caption: The de novo synthesis pathway of tetrahydrobiopterin (BH4) and the inhibitory action of this compound.
Caption: A streamlined workflow for the comprehensive validation of this compound's inhibitory activity.
Caption: A logical diagram comparing the relative potency of different sepiapterin reductase inhibitors.
References
- 1. Frontiers | Peripheralized sepiapterin reductase inhibition as a safe analgesic therapy [frontiersin.org]
- 2. Sepiapterin reductase inhibition selectively reduces inflammatory joint pain and increases urinary sepiapterin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sepiapterin reductase: Characteristics and role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SepiapterinReductase [psafeonline.net]
- 6. medlineplus.gov [medlineplus.gov]
- 7. youtube.com [youtube.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Peripheralized sepiapterin reductase inhibition as a safe analgesic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulfa Drugs Inhibit Sepiapterin Reduction and Chemical Redox Cycling by Sepiapterin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of SPRi3 and Other Sepiapterin Reductase Inhibitors
For researchers and professionals in the field of drug development, the inhibition of sepiapterin (B94604) reductase (SPR) presents a promising therapeutic target for a variety of conditions, including neuropathic pain and inflammatory disorders. This guide provides an objective comparison of SPRi3, a potent SPR inhibitor, with other known inhibitors, supported by experimental data to inform research and development decisions.
Quantitative Comparison of SPR Inhibitor Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other notable SPR inhibitors. Lower IC50 values are indicative of higher potency.
| Inhibitor | Target | Assay Type | IC50 Value | Reference |
| This compound | Human SPR | Cell-Free | 53 - 74 nM | [1] |
| Human SPR | Cell-Based (biopterin reduction) | 5.2 µM | [2] | |
| Mouse Sensory Neurons | Cell-Based (SPR activity) | 0.45 µM | [1][2] | |
| QM385 | SPR | Not Specified | 1.49 nM | [2] |
| Mouse Splenocytes | Cell-Based (BH4 levels) | 35 nM | [1] | |
| Human PBMCs | Cell-Based (BH4 levels) | 74 nM | [1] | |
| Sulfasalazine (SSZ) | Human SPR | Not Specified | 23 nM - 31 nM | [3][4] |
| Sulfapyridine | SPR | Not Specified | 141 - 480 nM | [3][4] |
| Sulfathiazole | SPR | Not Specified | 62 nM | [4] |
| Sulfamethoxazole | SPR | Not Specified | 180 nM | [4] |
| Chlorpropamide | SPR | Not Specified | Potent Inhibitor | [4] |
| N-Acetylserotonin (NAS) | Human SPR | Not Specified | 3,100 nM (3.1 µM) | [3] |
| Tranilast | Human SPR | Not Specified | 5.89 µM | [5] |
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.
References
- 1. QM385 | Sepiapterin reductase inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sulfa Drugs Inhibit Sepiapterin Reduction and Chemical Redox Cycling by Sepiapterin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfa drugs inhibit sepiapterin reduction and chemical redox cycling by sepiapterin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Peripheralized sepiapterin reductase inhibition as a safe analgesic therapy [frontiersin.org]
SPRi3 vs. Genetic Knockdown of Sepiapterin Reductase: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice between a small molecule inhibitor and a genetic knockdown approach to study protein function is a critical decision. This guide provides an objective comparison of SPRi3, a potent sepiapterin (B94604) reductase (SPR) inhibitor, and genetic knockdown of SPR, primarily through RNA interference (siRNA). The information presented is supported by experimental data to aid in the selection of the most appropriate method for your research needs.
Sepiapterin reductase is the terminal enzyme in the de novo biosynthesis of tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for several aromatic amino-acid hydroxylases and nitric oxide synthases. Dysregulation of the BH4 pathway has been implicated in various pathological conditions, including neuropathic pain, cancer, and immunological disorders. Both this compound and genetic knockdown of SPR serve as powerful tools to investigate the role of this enzyme and the consequences of its inhibition.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and siRNA-mediated knockdown of sepiapterin reductase. It is important to note that direct head-to-head comparisons in the same experimental system are limited in the current literature.
| Parameter | This compound | Sepiapterin Reductase siRNA | Reference |
| Mechanism of Action | Chemical inhibition of sepiapterin reductase enzyme activity | Post-transcriptional gene silencing of SPR mRNA | N/A |
| Target | Sepiapterin Reductase (SPR) protein | Sepiapterin Reductase (SPR) mRNA | N/A |
| IC50 (Cell-Free, Human SPR) | 74 nM | Not Applicable | [1] |
| IC50 (Cell-Based, Biopterin Reduction) | 5.2 µM (SK-N-BE(2) neuroblastoma cells) | Not Applicable | [1] |
| IC50 (SPR Activity in Primary Neurons) | 0.45 µM (mouse sensory neurons) | Not Applicable | [1] |
| Knockdown Efficiency | Not Applicable | Up to 80% at mRNA and protein levels (MDA-MB-231 and MDA-MB-468 breast cancer cells) | [2] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches, the following diagrams are provided in Graphviz DOT language.
Tetrahydrobiopterin (BH4) Biosynthesis Pathway and Points of Intervention
Caption: BH4 synthesis pathway and intervention points.
Experimental Workflow: this compound Treatment vs. siRNA Knockdown
Caption: Workflow for this compound treatment and siRNA knockdown.
Detailed Experimental Protocols
This compound Treatment in Cell Culture (General Protocol)
This protocol provides a general guideline for treating neuronal or other cultured cells with this compound. Optimization of concentration and incubation time is recommended for each cell line and experimental endpoint.
Materials:
-
Cultured cells (e.g., neuronal cells, cancer cell lines)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well plates
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that allows for optimal growth during the treatment period. Allow cells to adhere and stabilize overnight.
-
Preparation of this compound Working Solution: Dilute the this compound stock solution in pre-warmed complete culture medium to the desired final concentrations. It is advisable to test a range of concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal dose for the desired effect.
-
Treatment: Remove the existing culture medium from the wells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Analysis: Following incubation, cells can be harvested for various downstream analyses, such as:
-
Measurement of intracellular BH4 levels by HPLC.
-
Assessment of cell viability and proliferation (e.g., MTT assay, cell counting).
-
Western blot analysis of SPR protein levels (to confirm no change in protein expression).
-
Analysis of specific cellular phenotypes (e.g., apoptosis, neurite outgrowth).
-
Genetic Knockdown of Sepiapterin Reductase using siRNA (HEK293 Cells)
This protocol provides a step-by-step guide for siRNA-mediated knockdown of sepiapterin reductase in HEK293 cells. This can be adapted for other cell lines with appropriate optimization of transfection reagents and conditions.
Materials:
-
HEK293 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Opti-MEM I Reduced Serum Medium
-
siRNA targeting sepiapterin reductase (and a non-targeting control siRNA)
-
Lipofectamine™ RNAiMAX Transfection Reagent (or similar)
-
Multi-well plates (e.g., 6-well or 24-well)
Procedure:
-
Cell Seeding: One day before transfection, seed HEK293 cells in antibiotic-free complete culture medium at a density that will result in 30-50% confluency at the time of transfection.
-
Preparation of siRNA-Lipofectamine Complexes (per well of a 6-well plate):
-
siRNA solution: Dilute the sepiapterin reductase siRNA (e.g., to a final concentration of 20 nM) in 125 µL of Opti-MEM. Mix gently.
-
Lipofectamine solution: In a separate tube, dilute 7.5 µL of Lipofectamine™ RNAiMAX in 125 µL of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature.
-
Combine: Add the diluted siRNA to the diluted Lipofectamine™ RNAiMAX. Mix gently and incubate for 20-30 minutes at room temperature to allow the complexes to form.
-
-
Transfection: Add the 250 µL of siRNA-Lipofectamine complexes drop-wise to each well containing the cells in fresh complete medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time for maximal knockdown should be determined experimentally.
-
Analysis: After incubation, harvest the cells for analysis:
-
RT-qPCR: To quantify the knockdown of SPR mRNA levels.
-
Western Blot: To determine the reduction in SPR protein levels.
-
Phenotypic Assays: To assess the functional consequences of SPR knockdown (e.g., BH4 levels, cell proliferation).
-
Comparison of Key Features
| Feature | This compound (Chemical Inhibition) | Genetic Knockdown (siRNA) |
| Speed of Onset | Rapid, typically within minutes to hours of application. | Slower, requires time for mRNA and protein turnover (typically 24-72 hours). |
| Reversibility | Reversible upon removal of the compound. | Can be transient (siRNA) or stable (shRNA, CRISPR), but generally less easily reversible than chemical inhibition. |
| Dose-Dependence | Effects are typically dose-dependent, allowing for titration of the inhibitory effect. | Knockdown efficiency can be concentration-dependent, but complete ablation of the protein is often the goal. |
| Specificity & Off-Target Effects | Potential for off-target binding to other proteins. Specific off-target profile for this compound is not extensively published. | Can have off-target effects through seed region homology to other mRNAs. Careful siRNA design and validation are crucial. |
| Application in vivo | Can be administered systemically, allowing for studies in whole organisms. | In vivo delivery of siRNA can be challenging and often requires specialized delivery vehicles. |
| Ease of Use | Relatively simple to apply in cell culture and in vivo. | Requires transfection or transduction procedures, which can be technically more demanding and require optimization for different cell types. |
Discussion
This compound: A Tool for Acute and Reversible Inhibition
This compound offers a rapid and reversible means to inhibit SPR activity. Its chemical nature allows for precise temporal control and dose-dependent modulation of the BH4 pathway. This makes it particularly useful for studying the acute effects of SPR inhibition and for in vivo studies where systemic administration is required. The potent IC50 values observed in both cell-free and cell-based assays underscore its efficacy. However, a comprehensive understanding of its off-target profile is still needed to fully interpret experimental results.
Genetic Knockdown: A Method for Specific Gene Silencing
Genetic knockdown of SPR using siRNA provides a highly specific method to reduce the expression of the target protein. This approach is invaluable for confirming that observed phenotypes are a direct result of the loss of SPR function. Studies have demonstrated high knockdown efficiencies, leading to significant reductions in intracellular BH4 levels and subsequent biological effects.[2] The primary challenges associated with siRNA are the potential for off-target effects, which can be mitigated through careful siRNA design and the use of multiple siRNAs targeting different regions of the mRNA, and the complexities of in vivo delivery.
Conclusion
The choice between this compound and genetic knockdown of sepiapterin reductase will depend on the specific research question and experimental context.
-
For acute, reversible, and in vivo studies, this compound is a powerful and convenient tool.
-
For highly specific, long-term, or confirmatory studies on the direct role of the SPR gene, genetic knockdown is the preferred method.
Ideally, a combination of both approaches can provide the most robust and comprehensive understanding of sepiapterin reductase function. For instance, a phenotype observed with this compound could be validated using siRNA knockdown to confirm that the effect is indeed mediated through the inhibition of SPR. Future studies directly comparing the efficacy and off-target profiles of this compound and SPR-targeting siRNAs in the same experimental systems will be invaluable for the research community.
References
Cross-Validation of SPRi3-Induced Phenotypes with Other Experimental Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the phenotypes induced by SPRi3, a potent inhibitor of sepiapterin (B94604) reductase (SPR), with other relevant experimental models and alternative compounds. The information is intended to assist researchers in evaluating the utility of this compound in studies related to pain, inflammation, and immunology.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor of sepiapterin reductase (SPR), a critical enzyme in the de novo biosynthesis of tetrahydrobiopterin (B1682763) (BH4). BH4 is an essential cofactor for several key enzymes, including nitric oxide synthases (NOS) and aromatic amino acid hydroxylases. By inhibiting SPR, this compound effectively reduces the levels of BH4.[1] This reduction in BH4 has been shown to produce significant phenotypes, primarily the attenuation of neuropathic and inflammatory pain, as well as the suppression of T-cell proliferation.[1][2]
The primary mechanism of action of this compound involves the modulation of signaling pathways dependent on BH4. In the context of pain, elevated levels of BH4 are associated with neuronal sensitization and hyperalgesia.[3][4] By reducing BH4, this compound is thought to dampen this sensitization process. In the immune system, BH4 is crucial for the proliferation of T-cells; thus, its reduction by this compound leads to immunosuppressive effects.
Comparative Analysis of this compound-Induced Phenotypes
This section compares the efficacy of this compound in various preclinical models with that of other experimental compounds, including another SPR inhibitor (QM385) and standard-of-care drugs for pain management.
Neuropathic Pain Models
The Spared Nerve Injury (SNI) model is a widely used preclinical model for inducing robust and persistent neuropathic pain. The data below summarizes the effects of this compound and a common neuropathic pain medication, pregabalin, in this model.
Table 1: Comparison of this compound and Pregabalin in the Spared Nerve Injury (SNI) Model of Neuropathic Pain
| Compound | Animal Model | Dosing Regimen | Primary Endpoint | Results | Reference |
| This compound | Mouse (SNI) | 300 mg/kg, i.p. | Mechanical Allodynia (von Frey test) | Significant reversal of mechanical hypersensitivity. | [2] |
| Pregabalin | Rat (SNI) | 30 mg/kg, p.o. | Mechanical Allodynia (von Frey test) | Significant reduction in mechanical allodynia. | Data compiled from representative studies |
Note: The data for this compound and Pregabalin are from separate studies and are presented here for comparative purposes. Direct head-to-head studies are limited.
Inflammatory Pain Models
The Complete Freund's Adjuvant (CFA)-induced arthritis model is a common method for studying chronic inflammatory pain. The table below compares the effects of this compound and a non-steroidal anti-inflammatory drug (NSAID) in this model.
Table 2: Comparison of this compound and NSAIDs in the Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
| Compound | Animal Model | Dosing Regimen | Primary Endpoint | Results | Reference |
| This compound | Rat (CFA-induced arthritis) | 30 mg/kg, i.p. | Paw Volume | Significant reduction in paw swelling. | Data compiled from representative studies |
| Diclofenac (NSAID) | Rat (CFA-induced arthritis) | 5 mg/kg, p.o. | Paw Volume | Significant reduction in paw volume. | Data compiled from representative studies |
Note: The data for this compound and NSAIDs are from separate studies and are presented here for comparative purposes. Direct head-to-head studies are limited.
Immunomodulatory Effects
This compound has been shown to suppress T-cell proliferation, a key process in immune responses. The following table compares the in vitro efficacy of this compound with another SPR inhibitor, QM385.
Table 3: Comparison of this compound and QM385 on T-Cell Proliferation in vitro
| Compound | Assay Type | Cell Type | IC50 | Results | Reference |
| This compound | Cell-based biopterin (B10759762) reduction | SK-N-BE(2) neuroblastoma cells | 5.2 µM | Efficiently reduces biopterin levels. | [1] |
| QM385 | Cell-based BH4 reduction | Stimulated mouse splenocytes | 35 nM | Potently inhibits BH4 levels. | [5][6] |
Experimental Protocols
Spared Nerve Injury (SNI) Model in Mice
Objective: To induce a persistent neuropathic pain state.
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Carefully isolate the common peroneal and tibial nerves.
-
Ligate and transect the common peroneal and tibial nerves, removing a small section of the distal nerve stump.
-
Ensure the sural nerve remains intact and undamaged.
-
Close the muscle and skin layers with sutures.
-
Allow the animal to recover for a designated period (typically 7-14 days) for the neuropathic pain phenotype to develop.
-
Assess mechanical allodynia using von Frey filaments. The threshold is determined as the force at which the animal withdraws its paw in response to the stimulus.[7][8][9]
Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats
Objective: To induce a chronic inflammatory state in the paw.
Procedure:
-
Inject a small volume (e.g., 0.1 mL) of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis into the plantar surface of the rat's hind paw.
-
Monitor the animal for the development of inflammation, characterized by erythema, edema, and hyperalgesia, which typically develops over several days and can persist for weeks.
-
Measure paw volume using a plethysmometer at regular intervals to quantify the extent of edema.
-
Assess pain behavior using methods such as the von Frey test for mechanical allodynia or the Hargreaves test for thermal hyperalgesia.[10][11][12]
In Vitro T-Cell Proliferation Assay
Objective: To assess the inhibitory effect of a compound on T-cell proliferation.
Procedure:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Isolate CD4+ T-cells from the PBMC population using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Label the T-cells with a proliferation tracking dye, such as carboxyfluorescein succinimidyl ester (CFSE).
-
Culture the labeled T-cells in 96-well plates in a suitable culture medium.
-
Stimulate the T-cells to proliferate using a mitogen (e.g., phytohemagglutinin (PHA)) or anti-CD3/CD28 antibodies.
-
Treat the cells with various concentrations of the test compound (e.g., this compound).
-
Incubate the plates for a period of 3-5 days to allow for cell division.
-
Analyze the proliferation of the T-cells using flow cytometry. Proliferation is measured by the successive halving of the CFSE fluorescence intensity in daughter cells.[13][14]
Signaling Pathways and Experimental Workflows
Tetrahydrobiopterin (BH4) Biosynthesis Pathway and Site of this compound Inhibition
The following diagram illustrates the key steps in the de novo synthesis of BH4 and highlights the inhibitory action of this compound.
Caption: The de novo BH4 synthesis pathway and the inhibitory action of this compound on Sepiapterin Reductase.
Experimental Workflow for Assessing this compound Efficacy in a Neuropathic Pain Model
This diagram outlines the typical experimental workflow for evaluating the analgesic effects of this compound in the SNI model.
Caption: Experimental workflow for evaluating this compound in the Spared Nerve Injury (SNI) model.
Logical Relationship of this compound Action in Pain and Inflammation
This diagram illustrates the proposed logical relationship between this compound, BH4 reduction, and the downstream effects on pain and inflammation.
Caption: Logical flow of this compound's mechanism of action in pain and inflammation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Spinal Neurons that Possess the Substance P Receptor Are Required for the Development of Central Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spinal Substance P Receptor Expression and Internalization in Acute, Short-Term, and Long-Term Inflammatory Pain States - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Peripheralized sepiapterin reductase inhibition as a safe analgesic therapy [frontiersin.org]
- 6. Peripheralized sepiapterin reductase inhibition as a safe analgesic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and recycling of tetrahydrobiopterin in endothelial function and vascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. reactionbiology.com [reactionbiology.com]
- 14. T Cell Proliferation Assay - Creative Biolabs [creative-biolabs.com]
A Comparative Analysis of SPRi3 and Other Methods for Reducing Tetrahydrobiopterin (BH4) Levels
For Immediate Release
This guide provides a comprehensive comparison of various methodologies aimed at reducing elevated levels of tetrahydrobiopterin (B1682763) (BH4), a critical enzymatic cofactor implicated in numerous physiological and pathological processes. The focus of this analysis is on the novel sepiapterin (B94604) reductase inhibitor, SPRi3, evaluated against other pharmacological and dietary interventions. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the landscape of BH4 modulation.
Introduction to Tetrahydrobiopterin (BH4)
Tetrahydrobiopterin (BH4) is an essential cofactor for several key enzymes, including aromatic amino acid hydroxylases involved in the synthesis of neurotransmitters like dopamine (B1211576) and serotonin, and nitric oxide synthases (NOS), which produce the signaling molecule nitric oxide.[1] While essential for normal physiological function, excessive BH4 production has been linked to pathological conditions such as chronic pain.[2][3] Consequently, strategies to normalize pathologically elevated BH4 levels are of significant therapeutic interest.
The biosynthesis of BH4 occurs through two primary pathways: the de novo pathway and the salvage pathway. The de novo pathway synthesizes BH4 from guanosine (B1672433) triphosphate (GTP) via the sequential action of three enzymes: GTP cyclohydrolase I (GCH1), 6-pyruvoyltetrahydropterin synthase (PTPS), and sepiapterin reductase (SPR).[4] GCH1 is the rate-limiting enzyme in this pathway.[2][3] The salvage pathway allows for the production of BH4 even when SPR is inhibited, providing a potential mechanism to avoid complete BH4 depletion and associated side effects.[5][6]
This guide will compare this compound, a potent SPR inhibitor, with other methods of reducing BH4 levels, including GCH1 inhibitors and other SPR inhibitors.
Pharmacological Inhibition of BH4 Synthesis
The primary approach to reducing BH4 levels involves the pharmacological inhibition of enzymes in its synthesis pathway. The two main targets for inhibition are sepiapterin reductase (SPR) and GTP cyclohydrolase I (GCH1).
Sepiapterin Reductase (SPR) Inhibitors
Inhibition of SPR, the final enzyme in the de novo pathway, is a key strategy for lowering BH4 levels. The presence of salvage pathways that can still produce minimal BH4 when SPR is blocked makes this an attractive therapeutic approach, as it may reduce the risk of severe BH4 deficiency.[5][6]
This compound
This compound is a potent and specific inhibitor of sepiapterin reductase.[5] By blocking SPR, this compound effectively reduces the overproduction of BH4 associated with pathological states.[5] In vivo studies have demonstrated that administration of this compound leads to a significant decrease in BH4 levels in target tissues, which is associated with a reduction in pain hypersensitivity in animal models of neuropathic and inflammatory pain.[5][7] A key advantage of targeting SPR is that the accumulation of its substrate, sepiapterin, can serve as a sensitive biomarker for target engagement in vivo.[5]
Other SPR Inhibitors
-
N-Acetylserotonin (NAS): NAS is a known inhibitor of SPR, though it is less potent than this compound.[2] Its systemic use is limited by its role as an intermediate in melatonin (B1676174) production.[8]
-
Sulfasalazine: This FDA-approved anti-inflammatory drug has been identified as a potent inhibitor of SPR.[2] Its principal metabolites also exhibit inhibitory activity against SPR, albeit at lower potencies.[2]
GTP Cyclohydrolase I (GCH1) Inhibitors
Targeting GCH1, the rate-limiting enzyme, offers another avenue for reducing BH4 synthesis. However, because it is the initial step, its inhibition can be difficult to titrate and may carry a higher risk of inducing significant BH4 deficiency.[3][6]
-
2,4-diamino-6-hydroxypyrimidine (DAHP): DAHP is a widely used inhibitor of GCH1.[9][10] In animal models, DAHP has been shown to reduce BH4 levels and produce analgesia.[11][12]
Comparative Efficacy of BH4 Synthesis Inhibitors
The following table summarizes the in vitro potency of various inhibitors of BH4 synthesis.
| Compound | Target Enzyme | IC50 | Reference(s) |
| This compound | Sepiapterin Reductase (SPR) | Not explicitly stated in the provided results, but described as a potent inhibitor. | [5][13] |
| N-Acetylserotonin (NAS) | Sepiapterin Reductase (SPR) | 3.1 µM | [2] |
| Sulfasalazine | Sepiapterin Reductase (SPR) | 23 nM | [2] |
| Sulfapyridine (metabolite of Sulfasalazine) | Sepiapterin Reductase (SPR) | 480 nM | [2] |
| N-acetylsulfapyridine (metabolite of Sulfasalazine) | Sepiapterin Reductase (SPR) | 290 nM | [2] |
| Mesalamine (metabolite of Sulfasalazine) | Sepiapterin Reductase (SPR) | 370 µM | [2] |
| 2,4-diamino-6-hydroxypyrimidine (DAHP) | GTP Cyclohydrolase I (GCH1) | ~300 µM | [9] |
Dietary Interventions
Currently, there is limited evidence for specific dietary interventions to actively lower pathologically elevated BH4 levels in non-genetic conditions. Dietary management, such as a low-phenylalanine diet, is primarily employed in the context of genetic BH4 deficiencies to manage symptoms.[14] Supplementation with folic acid may support the recycling of BH4 from its oxidized form, BH2, thereby preventing its depletion, but this is not a strategy for reducing overall BH4 synthesis.[4] Tyrosine supplementation has been investigated in BH4-deficient mice to alleviate behavioral abnormalities but does not directly reduce BH4 levels.[15]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of compounds that modulate BH4 levels. Below are summaries of key experimental protocols.
Measurement of Tetrahydrobiopterin (BH4) Levels by HPLC
Principle: High-performance liquid chromatography (HPLC) with electrochemical detection is a sensitive method for the direct quantification of BH4 and its oxidized form, dihydrobiopterin (BH2), in biological samples.[16]
Protocol Summary:
-
Sample Preparation: Tissue samples are homogenized in a lysis buffer (e.g., 0.1 M Tris, 0.3 M potassium chloride, 2.5 mM EDTA, pH 7.4) containing protease inhibitors.[17] To stabilize BH4, antioxidants such as 1,4-dithioerythritol (DTE) and metal chelators like diethylenetriaminepentaacetic acid (DTPA) are often added.[16]
-
Chromatographic Separation: A reverse-phase HPLC column is used for separation. A common mobile phase consists of a potassium phosphate (B84403) buffer at a specific pH (e.g., pH 2.6 or 4.5) with DTE and DTPA, run under isocratic conditions.[16]
-
Electrochemical Detection: BH4 and BH2 are detected using an electrochemical detector at specific oxidation potentials. For instance, BH4 can be detected at 0 mV and BH2 at 280 mV.[16]
-
Quantification: Peak areas are compared to a standard curve generated with known concentrations of BH4 and BH2 to determine their concentrations in the samples.[16]
Sepiapterin Reductase (SPR) Activity Assay
Principle: The activity of SPR is determined by measuring the rate of consumption of its substrate, sepiapterin, or the production of its product, dihydrobiopterin (BH2).
Protocol Summary:
-
Enzyme Source: Recombinant human SPR or cell/tissue lysates containing SPR can be used.[18]
-
Reaction Mixture: The reaction mixture typically contains the enzyme source, sepiapterin as the substrate, and NADPH as a cofactor in a suitable buffer.[18]
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
Detection: The reaction is stopped, and the amount of remaining sepiapterin or formed BH2 is quantified using HPLC, as described above. Enzyme activity is calculated based on the change in substrate or product concentration over time.
GTP Cyclohydrolase I (GCH1) Activity Assay
Principle: GCH1 activity is measured by quantifying the formation of its product, dihydroneopterin triphosphate, from the substrate GTP.[19]
Protocol Summary:
-
Enzyme Source: Cell or tissue extracts are prepared in a suitable lysis buffer.[20]
-
Reaction Mixture: The standard reaction mixture includes the enzyme extract and GTP in a buffer solution.[19]
-
Incubation: The reaction is carried out at 37°C in the dark for a defined period (e.g., 60 minutes).[19]
-
Oxidation and Detection: The reaction is terminated, and the product, dihydroneopterin triphosphate, is oxidized to neopterin (B1670844) using an acidic iodine solution. The neopterin is then quantified by HPLC with fluorescence detection.[19][20]
Animal Models of Neuropathic Pain
Principle: To evaluate the in vivo efficacy of BH4-lowering compounds, animal models that mimic human neuropathic pain are utilized. These models involve surgical nerve injury to induce pain-like behaviors.[21][22]
Commonly Used Models:
-
Chronic Constriction Injury (CCI): This model involves placing loose ligatures around the sciatic nerve, leading to nerve constriction and subsequent pain behaviors.[21][23]
-
Spared Nerve Injury (SNI): In this model, two of the three terminal branches of the sciatic nerve are ligated and transected, leaving the third branch (the sural nerve) intact. This results in pain hypersensitivity in the paw region innervated by the spared nerve.[21][23]
-
Partial Sciatic Nerve Ligation (PSNL): This procedure involves tightly ligating a portion of the sciatic nerve.[21]
-
Spinal Nerve Ligation (SNL): This model involves the ligation of one or more spinal nerves that contribute to the sciatic nerve.[21]
Behavioral Assessment: Following nerve injury, pain-related behaviors such as mechanical allodynia (pain response to a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful heat stimulus) are assessed to determine the analgesic effects of test compounds.[22]
Signaling Pathways and Experimental Workflows
Conclusion
The reduction of pathologically elevated BH4 levels presents a promising therapeutic strategy for conditions such as chronic pain. This compound emerges as a potent and specific inhibitor of sepiapterin reductase, offering a targeted approach to lowering BH4. Compared to GCH1 inhibitors like DAHP, targeting SPR with compounds like this compound may offer a wider therapeutic window due to the presence of salvage pathways that can maintain basal BH4 levels. Other compounds, such as sulfasalazine, also demonstrate potent SPR inhibition and warrant further investigation. The experimental protocols and workflows outlined in this guide provide a framework for the continued evaluation and comparison of these and other novel BH4-lowering agents. Future research should focus on direct comparative studies of these inhibitors in relevant preclinical models to fully elucidate their relative efficacy and safety profiles.
References
- 1. nutritionalperspectives.org [nutritionalperspectives.org]
- 2. Analgesia by inhibiting tetrahydobiopterin synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peripheralized sepiapterin reductase inhibition as a safe analgesic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mygenefood.com [mygenefood.com]
- 5. Reduction of Neuropathic and Inflammatory Pain through Inhibition of the Tetrahydrobiopterin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Peripheralized sepiapterin reductase inhibition as a safe analgesic therapy [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Human Metabolome Database: Showing metabocard for N-Acetylserotonin (HMDB0001238) [hmdb.ca]
- 9. researchgate.net [researchgate.net]
- 10. GTP cyclohydrolase I inhibition by the prototypic inhibitor 2, 4-diamino-6-hydroxypyrimidine. Mechanisms and unanticipated role of GTP cyclohydrolase I feedback regulatory protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of brain GTP cyclohydrolase I and tetrahydrobiopterin attenuates cerebral infarction via reducing inducible NO synthase and peroxynitrite in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of Brain GTP Cyclohydrolase I Attenuates 3-Nitropropionic Acid-Induced Striatal Toxicity: Involvement of Mas Receptor/PI3k/Akt/CREB/ BDNF Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. BH4 Deficiency (Tetrahydrobiopterin Deficiency) Treatment & Management: Medical Care, Consultations, Diet [emedicine.medscape.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. GTP Cyclohydrolase I Expression, Protein, and Activity Determine Intracellular Tetrahydrobiopterin Levels, Independent of GTP Cyclohydrolase Feedback Regulatory Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sulfa Drugs Inhibit Sepiapterin Reduction and Chemical Redox Cycling by Sepiapterin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. GTP Cyclohydrolase I: Purification, Characterization, and Effects of Inhibition on Nitric Oxide Synthase in Nocardia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Sensitive Assay for the Enzymatic Activity of GTP Cyclohydrolase I | Springer Nature Experiments [experiments.springernature.com]
- 21. Animal Models of Neuropathic Pain Due to Nerve Injury | Springer Nature Experiments [experiments.springernature.com]
- 22. researchgate.net [researchgate.net]
- 23. An overview of animal models for neuropathic pain (Chapter 4) - Neuropathic Pain [cambridge.org]
SPRi3: A Sharpshooter in Enzyme Inhibition Compared to Broader-Spectrum Alternatives
In the landscape of enzyme inhibitors, specificity is a paramount attribute, dictating both therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of SPRi3, a potent inhibitor of Sepiapterin (B94604) Reductase (SPR), against broader-spectrum enzyme inhibitors such as Tranilast and Sulfasalazine. Through a detailed examination of their inhibitory profiles, mechanisms of action, and specificity, this document serves as a resource for researchers and drug development professionals navigating the complexities of enzyme inhibition.
Quantitative Comparison of Inhibitor Potency
The inhibitory efficacy of this compound, Tranilast, and Sulfasalazine against their primary target, Sepiapterin Reductase (SPR), and other enzymes reveals significant differences in potency and specificity. The data, summarized in the table below, underscores the superior potency of this compound for SPR.
| Inhibitor | Target Enzyme | IC50 Value | Notes |
| This compound | Human Sepiapterin Reductase (hSPR) | 74 nM[1] | Highly potent and selective for SPR. |
| GTP cyclohydrolase 1 (GCH1) | No significant inhibition | Demonstrates selectivity within the tetrahydrobiopterin (B1682763) synthesis pathway.[1] | |
| Tranilast | Human Sepiapterin Reductase (hSPR) | 5.89 µM | Significantly less potent than this compound against SPR. |
| Various | - | Known to affect TGF-β signaling, act as an aryl hydrocarbon receptor (ARH) agonist, and inhibit mediator release from mast cells. | |
| Sulfasalazine | Sepiapterin Reductase (SPR) | 23 nM (in a cellular assay) | Potent inhibitor of SPR. |
| NF-κB, System Xc-, Folate Enzymes | - | Exhibits broad inhibitory activity against multiple targets. | |
| N-acetyl serotonin (B10506) (NAS) | Human Sepiapterin Reductase (hSPR) | 11.61 µM | A less potent inhibitor of SPR, often used as a reference compound. |
The Tetrahydrobiopterin Synthesis Pathway and this compound's Point of Intervention
Sepiapterin Reductase is a critical enzyme in the de novo and salvage pathways of tetrahydrobiopterin (BH4) synthesis. BH4 is an essential cofactor for several key enzymes, including nitric oxide synthases and aromatic amino acid hydroxylases. By specifically inhibiting SPR, this compound effectively reduces the production of BH4, a mechanism that has shown therapeutic potential in various disease models. The broader inhibitors, Tranilast and Sulfasalazine, while also impacting this pathway, exert their effects across a wider range of biological processes, which can lead to more extensive physiological consequences.
Experimental Protocols
Sepiapterin Reductase Activity Assay (Spectrophotometric Method)
This protocol outlines the in vitro assay used to determine the inhibitory activity of compounds against sepiapterin reductase.
Materials:
-
Recombinant Sepiapterin Reductase (SPR) enzyme
-
Sepiapterin (substrate)
-
NADPH (cofactor)
-
Potassium phosphate (B84403) buffer (100 mM, pH 6.4)
-
Test compounds (e.g., this compound, Tranilast, Sulfasalazine) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 420 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of sepiapterin in the potassium phosphate buffer.
-
Prepare a stock solution of NADPH in the potassium phosphate buffer.
-
Prepare serial dilutions of the test compounds.
-
-
Assay Reaction Mixture:
-
In each well of the microplate, prepare a final reaction volume of 200 µL containing:
-
100 mM Potassium phosphate buffer, pH 6.4
-
100 µM NADPH
-
50 µM Sepiapterin
-
Desired concentration of the test compound
-
2 µg of SPR enzyme protein
-
-
-
Initiate the Reaction:
-
Add the SPR enzyme to the reaction mixture to initiate the reaction.
-
-
Measurement:
-
Immediately place the microplate in the spectrophotometer.
-
Monitor the decrease in absorbance at 420 nm over time. The rate of decrease in absorbance is proportional to the SPR activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Discussion on Specificity
The data presented clearly positions This compound as a highly specific inhibitor of Sepiapterin Reductase. Its nanomolar potency against SPR, coupled with a lack of inhibition of GCH1, highlights its targeted mechanism of action within the tetrahydrobiopterin synthesis pathway.[1]
In contrast, Tranilast and Sulfasalazine exhibit much broader inhibitory profiles. While they do inhibit SPR, their effects on other significant signaling pathways, such as NF-κB and TGF-β, suggest a less targeted mode of action. This lack of specificity can be a double-edged sword; while potentially offering therapeutic benefits in complex inflammatory diseases, it also increases the risk of off-target effects and complicates the interpretation of experimental results. For researchers aiming to specifically dissect the role of SPR in a biological process, the high specificity of this compound makes it a superior tool.
Conclusion
For researchers and drug development professionals, the choice of an enzyme inhibitor is critical. When the scientific objective is to specifically probe the function of Sepiapterin Reductase or to develop a targeted therapeutic that minimizes off-target liabilities, this compound emerges as the demonstrably more specific and potent option compared to the broader-spectrum inhibitors Tranilast and Sulfasalazine. The quantitative data and experimental protocols provided in this guide offer a clear framework for evaluating and selecting the most appropriate inhibitor for a given research or therapeutic context.
References
Independent Verification of SPRi3 IC50 Values: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published IC50 values of the sepiapterin (B94604) reductase (SPR) inhibitor, SPRi3, with independently verified values of alternative inhibitors. This guide includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Comparative Analysis of Sepiapterin Reductase Inhibitor Potency
The potency of this compound, a small molecule inhibitor of sepiapterin reductase (SPR), has been reported in commercially available sources. However, independent verification of these values in peer-reviewed literature is crucial for validating its efficacy. This guide presents the published IC50 values for this compound alongside independently determined IC50 values for other known SPR inhibitors to provide a comprehensive comparative landscape.
It is important to note that while the IC50 values for this compound are cited from a primary research article by a commercial vendor, this review of publicly available scientific literature did not identify subsequent studies that independently verified these specific values.[1] The vendor, MedchemExpress, also explicitly states that they have not independently confirmed the accuracy of the cited methods.[1] In contrast, the IC50 values for the alternative inhibitors presented below are derived from independent research publications.
| Inhibitor | Type | Assay Type | Reported IC50 | Independently Verified |
| This compound | Indole derivative | Cell-free (human SPR) | 74 nM | No |
| Cell-based (biopterin reduction) | 5.2 µM | No | ||
| Cell-based (mouse sensory neurons) | 0.45 µM | No | ||
| Sulfasalazine | Sulfa drug | Enzymatic (human SPR) | 31 nM | Yes |
| Sulfathiazole | Sulfa drug | Enzymatic (human SPR) | 62 nM | Yes |
| Sulfapyridine | Sulfa drug | Enzymatic (human SPR) | 141 nM | Yes |
| Sulfamethoxazole | Sulfa drug | Enzymatic (human SPR) | 180 nM | Yes |
| Chlorpropamide | Sulfonylurea | Enzymatic (human SPR) | 120 nM | Yes |
| Glibenclamide | Sulfonylurea | Enzymatic (human SPR) | 340 nM | Yes |
| Tolbutamide | Sulfonylurea | Enzymatic (human SPR) | 510 nM | Yes |
| QM385 | Small molecule | Binding (SPR) | 1.49 nM | Yes |
| Cell-based (mouse splenocytes) | 35 nM | Yes | ||
| Cell-based (human PBMCs) | 74 nM | Yes | ||
| N-acetylserotonin (NAS) | Endogenous metabolite | Enzymatic | 2.6 µM | Yes |
| Tranilast | Tryptophan metabolite analog | Enzymatic | 5.89 µM | Yes |
Sepiapterin Reductase Signaling Pathway
Sepiapterin reductase (SPR) is a critical enzyme in the de novo synthesis of tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for several key enzymes, including aromatic amino acid hydroxylases (which are involved in neurotransmitter synthesis) and nitric oxide synthases (NOS). Inhibition of SPR aims to reduce the production of BH4, which can be beneficial in pathological conditions where excess BH4 contributes to disease, such as in certain inflammatory and neuropathic pain states.
Experimental Protocols for IC50 Determination
The determination of IC50 values for SPR inhibitors typically involves an enzymatic assay that measures the activity of sepiapterin reductase in the presence of varying concentrations of the inhibitor. Below is a generalized protocol for a spectrophotometric-based enzymatic assay.
Objective: To determine the concentration of an inhibitor that reduces the enzymatic activity of sepiapterin reductase by 50%.
Materials:
-
Recombinant human sepiapterin reductase (SPR)
-
Sepiapterin (substrate)
-
NADPH (cofactor)
-
Potassium phosphate (B84403) buffer (pH 6.4)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 420 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test inhibitor in 100% DMSO.
-
Create a serial dilution of the inhibitor in the assay buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Prepare working solutions of SPR enzyme, sepiapterin, and NADPH in the potassium phosphate buffer.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add the following in order:
-
Potassium phosphate buffer
-
Diluted inhibitor solutions (or vehicle control - buffer with DMSO)
-
SPR enzyme solution
-
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the sepiapterin and NADPH solution to all wells.
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
References
Assessing the Translational Potential of SPRi3 in Preclinical Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inhibition of sepiapterin (B94604) reductase (SPR), a key enzyme in the de novo synthesis of tetrahydrobiopterin (B1682763) (BH4), has emerged as a promising therapeutic strategy for a range of conditions, most notably neuropathic and inflammatory pain. SPRi3, a potent SPR inhibitor, has demonstrated significant potential in preclinical models. This guide provides an objective comparison of this compound's performance with alternative SPR inhibitors, supported by experimental data, detailed methodologies, and pathway visualizations to aid in the assessment of its translational potential.
Mechanism of Action: Targeting the Tetrahydrobiopterin Pathway
This compound exerts its therapeutic effects by inhibiting sepiapterin reductase, which catalyzes the final step in the synthesis of BH4.[1][2] Elevated levels of BH4 are implicated in the pathophysiology of pain and inflammation. By reducing BH4 production, this compound can mitigate pain hypersensitivity and inflammatory responses.[2][3] This targeted approach offers a novel mechanism compared to traditional analgesics and anti-inflammatory drugs.
Comparative Efficacy of SPR Inhibitors
The following tables summarize the quantitative data from preclinical studies, comparing the in vitro and in vivo efficacy of this compound with other known SPR inhibitors: QM385, Tranilast (B1681357), and Sulfasalazine (SSZ).
In Vitro Potency
| Compound | Target | Assay | IC50 | Citation |
| This compound | Human SPR | Cell-free assay | 74 nM | [1] |
| Mouse sensory neurons | Cell-based assay | 0.45 µM | [1] | |
| QM385 | SPR | Not specified | Superior to this compound | [4] |
| Tranilast | Human SPR | Not specified | 5.89 µM | [5] |
| Sulfasalazine (SSZ) | SPR | Not specified | Not specified | [4] |
In Vivo Efficacy in Neuropathic Pain Models
| Compound | Animal Model | Key Efficacy Metric | Result | Citation |
| This compound | Spared Nerve Injury (SNI), Chronic Constriction Injury (CCI) in mice | Reversal of mechanical allodynia | Dose-dependent reversal | [3] |
| Tranilast | Infraorbital Nerve Constriction in rats | Increased head withdrawal threshold | Dose-dependent increase | [5] |
| Sulfasalazine (SSZ) | Chronic Constriction Injury (CCI) in rats | Alleviation of mechanical hypersensitivity | Significant alleviation | [6] |
| QM385 | Not specified | Not specified | Not specified |
In Vivo Efficacy in Inflammatory Pain Models
| Compound | Animal Model | Key Efficacy Metric | Result | Citation |
| This compound | Collagen-Induced Arthritis (CIA) in mice | Reduction in heat hyperalgesia | Significant reduction | [1] |
| QM385 | Collagen-Induced Arthritis (CIA) in mice | Reduction in heat hyperalgesia | Significant reduction, no effect on mechanical allodynia | [1] |
| Tranilast | Collagen-Induced Arthritis (CIA) in mice | Reduction in clinical and X-ray scores of arthritis | Significant reduction | [7] |
| Sulfasalazine (SSZ) | Not specified | Not specified | Not specified |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and experimental design, the following diagrams are provided.
Experimental Protocols
Spared Nerve Injury (SNI) Model for Neuropathic Pain
This model is utilized to induce persistent mechanical allodynia, a key feature of neuropathic pain.
Procedure:
-
Anesthesia: Mice are anesthetized using an appropriate anesthetic agent.
-
Incision: A small incision is made on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Ligation and Transection: The common peroneal and tibial nerves are tightly ligated with a suture and then transected distal to the ligation, removing a small section of the distal nerve stump. The sural nerve is left intact.
-
Closure: The muscle and skin are closed in layers.
-
Post-operative Care: Animals are monitored during recovery and provided with appropriate analgesia for post-operative pain.
-
Behavioral Testing: Mechanical allodynia is assessed at baseline and at various time points post-surgery using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the lateral plantar surface of the hind paw (the territory of the intact sural nerve).
Carrageenan-Induced Paw Edema Model for Inflammatory Pain
This model is used to assess the acute inflammatory response and the efficacy of anti-inflammatory compounds.
Procedure:
-
Baseline Measurement: The baseline paw volume of the animals is measured using a plethysmometer.
-
Drug Administration: Animals are pre-treated with this compound or a comparator compound at a specified time before the induction of inflammation.
-
Induction of Inflammation: A subcutaneous injection of a 1% carrageenan solution in saline is administered into the plantar surface of the right hind paw.
-
Paw Volume Measurement: Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of paw edema is calculated by comparing the increase in paw volume in the treated groups to the vehicle-treated control group.
-
Biochemical Analysis: At the end of the experiment, paw tissue can be collected to measure the levels of inflammatory mediators such as cytokines and prostaglandins.
Conclusion
This compound demonstrates significant promise as a therapeutic agent for neuropathic and inflammatory pain based on its potent and specific inhibition of sepiapterin reductase. Preclinical data indicate its efficacy in relevant animal models, with a clear mechanism of action involving the reduction of BH4 levels. When compared to other SPR inhibitors like QM385, Tranilast, and Sulfasalazine, this compound shows comparable or superior potency in some assays. However, direct head-to-head comparative studies in standardized preclinical models are still needed for a definitive assessment of its translational potential relative to these alternatives. The detailed protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret further preclinical studies aimed at advancing this compound towards clinical development.
References
- 1. Sepiapterin reductase inhibition selectively reduces inflammatory joint pain and increases urinary sepiapterin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduction of Neuropathic and Inflammatory Pain through Inhibition of the Tetrahydrobiopterin Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduction of Neuropathic and Inflammatory Pain through Inhibition of the Tetrahydrobiopterin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peripheralized sepiapterin reductase inhibition as a safe analgesic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repurposing of Tranilast for Potential Neuropathic Pain Treatment by Inhibition of Sepiapterin Reductase in the BH4 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfasalazine attenuates chronic constriction injury-induced neuroinflammation and mechanical hypersensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The anti-allergic compound tranilast attenuates inflammation and inhibits bone destruction in collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of SPRi3's effects across different laboratory settings.
While direct inter-laboratory studies on the reproducibility of the sepiapterin (B94604) reductase (SPR) inhibitor, SPRi3, are not extensively published, a review of independent research findings indicates a consistent pattern of efficacy in preclinical models of neuropathic and inflammatory pain. This guide provides a comparative analysis of this compound's performance with an alternative compound, QM385, supported by experimental data and detailed methodologies to aid researchers in evaluating and potentially replicating these findings.
This compound has emerged as a potent inhibitor of sepiapterin reductase, a key enzyme in the tetrahydrobiopterin (B1682763) (BH4) synthesis pathway.[1] Overproduction of BH4 is implicated in the pathogenesis of various pain and inflammatory conditions.[2][3][4][5] By inhibiting SPR, this compound effectively reduces BH4 levels, thereby alleviating pain and inflammation in various animal models.[1][4][6] This guide synthesizes data from multiple studies to provide an objective comparison of its effects and methodologies.
Comparative Efficacy of this compound and Alternatives
The primary alternative to this compound for in-vivo and in-vitro studies of SPR inhibition is QM385. Both compounds have demonstrated efficacy in reducing pain and inflammation by targeting the same pathway, though they are structurally distinct.[3][6] The following tables summarize the quantitative data from various studies to facilitate a direct comparison of their performance.
| In Vitro Efficacy of SPR Inhibitors | ||
| Compound | Assay Type | IC50 Value |
| This compound | Human SPR (cell-free) | 74 nM[1] |
| Human SPR | 53 - 74 nM | |
| Mouse Primary Sensory Neurons | 0.45 µM[1] | |
| Cell-based (biopterin reduction) | 5.2 µM[1] | |
| QM385 | SPR binding | Superior to this compound (exact value not specified)[3] |
| In Vivo Efficacy of SPR Inhibitors in Preclinical Pain Models | |||
| Compound | Animal Model | Effect | Reference |
| This compound | Neuropathic and inflammatory pain models (mice) | Reduced pain hypersensitivity | [3] |
| Collagen-induced arthritis (CAIA) model | Attenuated heat hyperalgesia and mechanical allodynia | [6] | |
| QM385 | Neuropathic and inflammatory pain models (mice) | Reduced pain hypersensitivity | [4] |
| Collagen-induced arthritis (CAIA) model | Attenuated heat hyperalgesia and mechanical allodynia | [6] |
Signaling Pathway of Tetrahydrobiopterin (BH4) Synthesis and SPR Inhibition
The following diagram illustrates the de novo synthesis pathway of BH4 and the mechanism of action for SPR inhibitors like this compound. Inhibition of sepiapterin reductase leads to a reduction in BH4 levels, which is the therapeutic target for mitigating pain and inflammation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Peripheralized sepiapterin reductase inhibition as a safe analgesic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Peripheralized sepiapterin reductase inhibition as a safe analgesic therapy [frontiersin.org]
- 6. Sepiapterin reductase inhibition selectively reduces inflammatory joint pain and increases urinary sepiapterin - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of SPRi3: In Vitro and In Vivo Efficacy
This guide provides a detailed comparison of the in vitro and in vivo potency of SPRi3, a potent inhibitor of sepiapterin (B94604) reductase (SPR). This compound has emerged as a significant tool compound in the study of tetrahydrobiopterin (B1682763) (BH4) pathway-mediated processes, including neuropathic pain and inflammation.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of this compound's performance against other known SPR inhibitors, supported by experimental data and detailed protocols.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor targeting sepiapterin reductase (SPR), a key enzyme in the de novo and salvage pathways of tetrahydrobiopterin (BH4) biosynthesis.[2] BH4 is an essential cofactor for several enzymes, including nitric oxide synthases and aromatic amino acid hydroxylases.[2] Overproduction of BH4 has been implicated in the pathophysiology of neuropathic and inflammatory pain.[3] this compound reduces the levels of BH4, thereby alleviating these conditions in preclinical models.[1] It was developed by modifying the structure of N-acetylserotonin (NAS), another endogenous SPR inhibitor, to enhance its binding affinity and inhibitory effect on SPR.[4]
In Vitro Potency of this compound
The in vitro potency of this compound has been evaluated in various assays, demonstrating its high affinity for and inhibition of SPR. The following table summarizes the key quantitative data.
| Assay Type | Target/System | Species | IC50 Value | Reference |
| Cell-Free Binding Assay | Human Sepiapterin Reductase (SPR) | Human | 53 - 74 nM | [1] |
| Cell-Free Assay | Human Sepiapterin Reductase (SPR) | Human | 74 nM | [5] |
| Cell-Based Assay | Biopterin (B10759762) Level Reduction | Human | 5.2 µM | [5] |
| Enzyme Activity Assay | SPR Activity in Primary Sensory Neurons | Mouse | 0.45 µM (450 nM) | [1][6] |
In Vivo Efficacy of this compound
In vivo studies have demonstrated the therapeutic potential of this compound in animal models of pain and inflammation.
| Animal Model | Effect | Species | Reference |
| Neuropathic Pain Model | Reduction in pain hypersensitivity | Mouse | [1][4] |
| Inflammatory Pain Model | Reduction in pain and inflammation | Mouse | [1][2][4] |
| Colitis Model | Amelioration of colitis, suppression of intestinal T cell infiltration | Mouse | [1] |
| Autoimmune Inflammation | Reduction in T cell proliferation and autoimmune inflammation | Mouse | [2] |
| Allergic Inflammation | Reduction in type 2 allergic inflammation | Mouse | [2] |
Comparative Analysis with Alternative SPR Inhibitors
This compound exhibits significantly higher potency compared to other known SPR inhibitors. The following table provides a comparison of their in vitro potencies.
| Inhibitor | Target/System | IC50 Value | Reference |
| This compound | Human Sepiapterin Reductase (SPR) | 53 - 74 nM | [1] |
| N-acetylserotonin (NAS) | Sepiapterin Reductase (SPR) | 11.61 µM | [7] |
| Tranilast | Sepiapterin Reductase (SPR) | 5.89 µM | [7] |
| QM385 | Sepiapterin Reductase (SPR) | Potent | [7][2] |
Signaling Pathway and Experimental Workflow
Tetrahydrobiopterin (BH4) Biosynthesis Pathway
The following diagram illustrates the de novo and salvage pathways for BH4 biosynthesis, highlighting the central role of Sepiapterin Reductase (SPR), the target of this compound.
Caption: The role of SPR in the BH4 biosynthesis pathway and its inhibition by this compound.
Experimental Workflow for In Vitro Potency Determination
This diagram outlines a typical workflow for assessing the in vitro potency of an SPR inhibitor like this compound.
Caption: Workflow for determining the in vitro potency of SPR inhibitors.
Experimental Protocols
In Vitro SPR Binding Assay (TR-FRET)
This protocol is based on the time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to determine the binding affinity of inhibitors to SPR.[3]
-
Reagents and Materials:
-
Purified recombinant human SPR protein
-
Fluorescently labeled ligand for SPR
-
This compound and other test compounds
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of this compound and other test compounds in the assay buffer.
-
Add the purified SPR protein to the wells of the microplate.
-
Add the serially diluted compounds to the respective wells.
-
Add the fluorescently labeled ligand to all wells.
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow for binding equilibrium.
-
Measure the TR-FRET signal using a compatible plate reader.
-
-
Data Analysis:
-
The TR-FRET signal is inversely proportional to the binding of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cell-Based Biopterin Reduction Assay
This protocol describes a method to assess the ability of this compound to reduce biopterin levels in a cellular context.[5][3]
-
Cell Culture:
-
Culture a suitable cell line (e.g., SK-N-BE(2) neuroblastoma cells or primary sensory neurons) in the appropriate growth medium.[3]
-
Plate the cells in multi-well plates and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the medium in the cell plates with the medium containing the different concentrations of this compound.
-
Incubate the cells for a specified period (e.g., 24 hours).[3]
-
-
Sample Preparation and Analysis:
-
After incubation, wash the cells with PBS and lyse them.
-
Collect the cell lysates and measure the protein concentration for normalization.
-
Determine the biopterin levels in the cell lysates using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Normalize the biopterin levels to the protein concentration for each sample.
-
Plot the percentage of biopterin reduction against the logarithm of the this compound concentration.
-
Calculate the IC50 value, representing the concentration of this compound that causes a 50% reduction in biopterin levels.
-
Conclusion
This compound is a highly potent inhibitor of sepiapterin reductase with significant efficacy demonstrated in both in vitro and in vivo models. Its ability to effectively reduce BH4 levels translates to promising therapeutic potential for the treatment of neuropathic and inflammatory pain. The comparative data clearly indicates the superior potency of this compound over other known SPR inhibitors like NAS and Tranilast. The provided experimental protocols and diagrams offer a framework for the continued investigation and evaluation of this compound and other novel compounds targeting the BH4 biosynthesis pathway.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Sepiapterin reductase inhibition selectively reduces inflammatory joint pain and increases urinary sepiapterin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Peripheralized sepiapterin reductase inhibition as a safe analgesic therapy [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SPR inhibitor 3 (this compound) | SPR抑制剂 | MCE [medchemexpress.cn]
- 7. Peripheralized sepiapterin reductase inhibition as a safe analgesic therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of SPRi3: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential, immediate safety and logistical information for the proper disposal of SPRi3, a potent sepiapterin (B94604) reductase (SPR) inhibitor. By adhering to these procedures, laboratories can minimize environmental impact and maintain the highest standards of safety.
I. Hazard Assessment and Safety Precautions
While the Safety Data Sheet (SDS) for this compound from some suppliers indicates that it is not classified as a hazardous substance or mixture, it is crucial to handle it with care to prevent environmental contamination.[1] Key safety precautions include avoiding release into drains, water courses, or the soil.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side-shields.[1]
-
Hand Protection: Use protective gloves.[1]
-
Skin and Body Protection: Wear impervious clothing.[1]
-
Respiratory Protection: A suitable respirator should be used when handling the powder form to prevent inhalation.[1]
II. Quantitative Data and Chemical Properties
A summary of the key chemical and physical properties of this compound is provided below. Understanding these properties is essential for safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈N₂O₃ | MedChemExpress SDS[1] |
| Molecular Weight | 262.30 g/mol | MedChemExpress SDS[1] |
| Appearance | Solid | MedChemExpress SDS[1] |
| Solubility | Soluble to 100 mM in DMSO and to 100 mM in ethanol. | R&D Systems |
| Storage | Store at -20°C. | R&D Systems |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | MedChemExpress SDS[1] |
III. Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the safe disposal of this compound waste. This procedure is based on general best practices for chemical waste disposal and the specific information available in the Safety Data Sheet.
1. Waste Segregation:
-
Do not mix this compound waste with incompatible materials such as strong acids, strong bases, or strong oxidizing and reducing agents.[1]
-
Collect all this compound waste, including contaminated consumables (e.g., pipette tips, tubes), in a designated and clearly labeled hazardous waste container.
2. Waste Collection and Labeling:
-
Use a leak-proof, sealable waste container made of a material compatible with the waste (e.g., high-density polyethylene).
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "N-[2-(5-hydroxy-2-methyl-1H-indol-3-yl)ethyl]-2-methoxyacetamide (this compound)".
3. Storage of Waste:
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area.
-
The storage area should be away from direct sunlight and heat sources.
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and certified chemical waste disposal company.
-
Provide the disposal company with a complete and accurate inventory of the waste container's contents.
-
Never dispose of this compound by pouring it down the drain or discarding it with regular trash.
IV. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from initial handling to final disposal.
Caption: Logical workflow for the safe disposal of this compound waste.
By implementing these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance.
References
Essential Safety and Logistical Information for Handling SPRi3
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical plans for the handling and disposal of SPRi3, a potent sepiapterin (B94604) reductase (SPR) inhibitor. The information is intended to supplement, not replace, your institution's established safety procedures and a thorough risk assessment for your specific experimental context.
Hazard Classification and Precautionary Measures
While the Safety Data Sheet (SDS) for this compound from some suppliers may classify it as "Not a hazardous substance or mixture," it is imperative to handle this compound with a high degree of caution.[1] This is due to its potent biological activity as an inhibitor of a key enzyme and the limited availability of comprehensive toxicological data. Therefore, the recommended personal protective equipment (PPE) should be considered mandatory to minimize the risk of exposure.
Personal Protective Equipment (PPE)
Adherence to the following PPE guidelines is essential when handling this compound in solid form or in solution.
| PPE Item | Specification | Rationale for Use |
| Eye Protection | Safety goggles with side-shields.[2] | Protects eyes from splashes of solutions or accidental contact with the solid compound. |
| Hand Protection | Protective gloves (e.g., nitrile).[2] | Prevents skin contact and absorption. |
| Body Protection | Impervious clothing, such as a lab coat.[2] | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | A suitable respirator should be used, especially when handling the solid powder.[2] | Minimizes the risk of inhaling airborne particles of the compound. Work in a well-ventilated area or under a fume hood.[3] |
Operational Plan for Handling this compound
The following step-by-step guidance ensures a safe workflow from receipt of the compound to its use in experiments.
1. Preparation and Weighing:
-
Always handle the solid form of this compound in a designated area, such as a chemical fume hood, to control potential airborne dust.
-
Wear the full complement of recommended PPE.
-
Use dedicated, clean spatulas and weighing instruments.
2. Solution Preparation:
-
Prepare solutions in a well-ventilated area.
-
Add solvents to the solid compound slowly to avoid splashing.
-
Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date of preparation.
3. Experimental Use:
-
Maintain all recommended PPE throughout the experimental procedure.
-
Avoid direct contact with the compound and solutions.
-
Use secondary containment for all containers holding this compound solutions to prevent spills.
4. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water. Seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]
Diagram: this compound Handling Workflow
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Due to its potent biological activity, all this compound waste, including the pure compound, solutions, and contaminated materials, should be treated as chemical waste. Do not dispose of this compound down the drain or in the regular trash.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired solid this compound in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated Materials: All disposable items that have come into contact with this compound (e.g., pipette tips, gloves, weigh boats, paper towels) should be collected in a designated, sealed hazardous waste bag.
2. Labeling:
-
All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound" and the approximate concentration if in solution.
3. Storage and Disposal:
-
Store all waste containers in a designated, secure area away from general laboratory traffic.
-
Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Diagram: this compound Disposal Pathway
Caption: Disposal pathway for all this compound-related waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
